molecular formula C10H11BrClNO B1298039 N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide CAS No. 91687-65-9

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Cat. No.: B1298039
CAS No.: 91687-65-9
M. Wt: 276.56 g/mol
InChI Key: QOVVMRZOAXDWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a useful research compound. Its molecular formula is C10H11BrClNO and its molecular weight is 276.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVVMRZOAXDWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347114
Record name N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91687-65-9
Record name N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a substituted amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloroacetamide group and a functionalizable bromophenyl moiety, makes it a versatile building block for the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Chloroacetamides, in general, have been investigated for their biological activities.[1]

The most direct and efficient method for synthesizing this compound is through the N-acylation of the primary amine, 1-(4-bromophenyl)ethanamine, with chloroacetyl chloride. This guide provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and critical safety considerations for this synthesis, tailored for researchers and professionals in drug development and chemical synthesis.

Core Principles: The Chemistry of N-Acylation

The formation of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a classic example of a nucleophilic acyl substitution reaction.[2][3] This reaction is fundamental to amide bond formation, a cornerstone of organic and peptide chemistry.

Mechanism of Action:

  • Nucleophilic Attack: The synthesis begins with the primary amine, 1-(4-bromophenyl)ethanamine, acting as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2][3] This carbon is electron-deficient due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms.

  • Formation of the Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a transient, negatively charged tetrahedral intermediate.[3]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons from the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting product is a protonated amide. A base, such as triethylamine, potassium carbonate, or a second equivalent of the starting amine, is required in the reaction mixture.[4][5] This base deprotonates the nitrogen atom to yield the final, neutral N-substituted amide product and a salt byproduct (e.g., triethylammonium chloride). The base is crucial because, without it, the hydrochloric acid (HCl) generated would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Below is a diagram illustrating the overall reaction mechanism.

Nucleophilic Acyl Substitution Mechanism cluster_intermediate Tetrahedral Intermediate Amine 1-(4-Bromophenyl)ethanamine (Nucleophile) Tetrahedral Tetrahedral Intermediate (Unstable) Amine->Tetrahedral 1. Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Tetrahedral Product N-[1-(4-Bromophenyl)ethyl] -2-chloroacetamide Tetrahedral->Product 2. Elimination of Cl- Product->Product HCl HCl Salt Base-HCl Salt (e.g., Et3NH+Cl-) HCl->Salt Base Base (e.g., Et3N) Base->Salt

Caption: The nucleophilic acyl substitution mechanism for amide formation.

Field-Proven Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. The protocol is synthesized from established procedures for the chloroacetylation of aromatic amines.[4][5][6]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMolar Equiv.Notes
1-(4-Bromophenyl)ethanamineC₈H₁₀BrN200.084.00 g1.0Starting amine.
Chloroacetyl ChlorideC₂H₂Cl₂O112.942.71 g (1.90 mL)1.2Acylating agent. Use a slight excess.
Triethylamine (TEA)C₆H₁₅N101.193.04 g (4.18 mL)1.5Base to neutralize HCl.
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous solvent.
Hydrochloric Acid (1N)HCl-~60 mL-For aqueous workup.
Saturated Sodium BicarbonateNaHCO₃-~30 mL-For aqueous workup (optional).
BrineNaCl (aq)-~30 mL-For aqueous workup.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent.
Equipment
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Synthetic Workflow

The experimental workflow is designed to ensure reaction control, maximize yield, and facilitate purification.

Experimental_Workflow A 1. Reaction Setup Dissolve amine and base (TEA) in anhydrous DCM in a flask. B 2. Cooling Cool the flask to 0 °C in an ice bath with stirring. A->B Control Exotherm C 3. Reagent Addition Add chloroacetyl chloride dropwise via a dropping funnel over 15-20 min. B->C Maintain Temp. D 4. Reaction Allow the mixture to warm to room temp. and stir for 4-16 hours. C->D Monitor by TLC E 5. Workup: Quenching & Washing Pour into a separatory funnel. Wash sequentially with 1N HCl, water, and brine. D->E Remove Impurities F 6. Drying & Concentration Dry the organic layer with Na2SO4. Filter and remove solvent via rotary evaporation. E->F Isolate Crude Product G 7. Purification Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate). F->G Enhance Purity H 8. Final Product Isolate pure N-[1-(4-Bromophenyl)ethyl] -2-chloroacetamide by filtration and dry in vacuo. G->H Yields >90%

Caption: A streamlined workflow for the synthesis and purification process.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 1-(4-bromophenyl)ethanamine (4.00 g, 20.0 mmol) and anhydrous dichloromethane (100 mL). Stir until the amine is fully dissolved.

  • Base Addition: Add triethylamine (3.04 g, 30.0 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This step is critical as the acylation reaction is highly exothermic.

  • Addition of Acylating Agent: Add chloroacetyl chloride (2.71 g, 24.0 mmol) dropwise to the cold, stirring solution over 15-20 minutes. A cloudy precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4 to 16 hours. The progress can be monitored using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (2 x 30 mL) to remove excess triethylamine, followed by water (1 x 30 mL), and finally brine (1 x 30 mL).

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, typically as an off-white solid.

  • Purification: The crude solid can be purified by recrystallization. A common solvent system is a mixture of hexane and ethyl acetate.[4] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield the final product, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Safety and Hazard Management

A thorough understanding and mitigation of chemical hazards are paramount for the safe execution of this synthesis.

  • Chloroacetyl Chloride: This substance is highly toxic, corrosive, and a lachrymator.[7][8] It causes severe skin burns and eye damage and is toxic if swallowed, inhaled, or in contact with skin.[8][9] Crucially, it reacts violently with water and moisture to release toxic HCl gas.[8][9] All manipulations must be performed in a certified chemical fume hood.

  • 1-(4-Bromophenyl)ethanamine: This amine is corrosive and can cause serious skin and eye damage.[10] Avoid inhalation and direct contact.

  • Triethylamine: A flammable, corrosive, and toxic liquid. It has a strong, pungent odor.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Exposure should be minimized.

Required Personal Protective Equipment (PPE):

  • Nitrile gloves (double-gloving is recommended).

  • Chemical splash goggles or a face shield.

  • A flame-resistant lab coat.

All operations must be conducted within a well-ventilated chemical fume hood to prevent inhalation of toxic vapors. An emergency eyewash and shower station must be readily accessible.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • Grgic, F., et al. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N 1 -Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]

  • YouTube. (2019). acylation of amines. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. Retrieved from [Link]

  • PubMed Central. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a halogenated amide derivative that holds significant interest for researchers in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloroacetamide moiety and a versatile bromophenyl group, positions it as a valuable intermediate for the synthesis of more complex molecules and as a candidate for biological screening. The chloroacetamide group is a known electrophilic warhead capable of forming covalent bonds with biological nucleophiles, a strategy increasingly employed in drug design to achieve enhanced potency and prolonged duration of action. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, grounded in established scientific principles and methodologies.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide are summarized below.

PropertyValueSource(s)
IUPAC Name N-(4-bromophenyl)-2-chloroacetamide[1]
CAS Number 2564-02-5[1][2]
Molecular Formula C₈H₇BrClNO[1][2][3]
Molecular Weight 248.50 g/mol [1][2][3]
Appearance Off-white to light brown solid[2]
Melting Point 180-184 °C (decomposes)[2]
Boiling Point 386.3 ± 27.0 °C (Predicted)[2]
Density 1.655 ± 0.06 g/cm³ (Predicted)[2]
pKa 12.02 ± 0.70 (Predicted)[2]

Synthesis and Mechanistic Rationale

The most direct and common method for the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is the N-acylation of a primary amine with an acyl chloride.[4][5] This reaction is a cornerstone of organic synthesis for creating stable amide bonds.[4]

Reaction: 4-Bromoaniline reacts with 2-chloroacetyl chloride in the presence of a base to yield N-(4-bromophenyl)-2-chloroacetamide.

Mechanistic Insight

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride.[5] This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, such as triethylamine or DBU, is crucial in this process.[6][7] It serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing the protonation of the starting amine and driving the reaction towards completion.[5]

Experimental Protocol: Synthesis of N-(4-bromophenyl)-2-chloroacetamide

This protocol is a representative example based on established procedures for N-acylation.[6][7]

  • Reactant Preparation: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]

  • Base Addition: Add a tertiary amine base, such as triethylamine (1.2 eq), to the solution.[6] Cool the mixture to 0 °C in an ice bath to control the exothermic nature of the acylation reaction.[6][7]

  • Acylation: Add 2-chloroacetyl chloride (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains low.[6][7]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 3 to 16 hours.[6][7] The progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane.[6] Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[8] The acidic wash removes excess amine base, while the basic wash removes any remaining acidic impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8] The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain an off-white to light brown solid.[7]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product A 4-Bromoaniline P1 1. Mix Reactants at 0°C A->P1 B 2-Chloroacetyl Chloride B->P1 C Triethylamine (Base) C->P1 D Dichloromethane (Solvent) D->P1 P2 2. Stir at Room Temp (3-16h) P1->P2 P3 3. Aqueous Work-up (Wash) P2->P3 P4 4. Dry & Concentrate P3->P4 E Crude Product P4->E F Purification (Recrystallization) E->F G N-(4-Bromophenyl)- 2-chloroacetamide F->G

Caption: Synthesis workflow for N-(4-Bromophenyl)-2-chloroacetamide.

Spectroscopic and Analytical Profile

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. This serves as a self-validating system, confirming that the target molecule has been successfully prepared.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals corresponding to the aromatic protons on the bromophenyl ring, the methylene protons of the chloroacetyl group, and the amide N-H proton. The aromatic protons will likely appear as two doublets in the region of 7.4-7.6 ppm. The methylene protons (CH₂) adjacent to the chlorine and carbonyl groups will appear as a singlet around 4.2-4.5 ppm. The amide proton (NH) will present as a broad singlet, typically downfield (δ > 8.0 ppm).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive evidence of the elemental composition. The expected monoisotopic mass is 246.94 Da.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band around 1670-1690 cm⁻¹ is indicative of the C=O stretch of the secondary amide (Amide I band). A band in the region of 3230-3270 cm⁻¹ corresponds to the N-H stretching vibration. The C-Cl stretch will be visible in the fingerprint region, typically around 700-800 cm⁻¹.

Chemical Reactivity and Potential Applications

The structure of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide contains two key reactive sites, making it a versatile building block in synthetic chemistry.

  • The α-Chloroacetamide Moiety: This functional group is a potent electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This reactivity is widely exploited in drug discovery for creating covalent inhibitors, where the chloroacetamide moiety can react with nucleophilic residues (like cysteine) in an enzyme's active site.[4]

  • The Bromophenyl Ring: The bromine atom on the aromatic ring can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse substituents, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Given these features, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and its derivatives are of significant interest as potential therapeutic agents. Similar chloroacetamide-containing molecules have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[9][10][11]

Safety and Handling

N-(4-Bromophenyl)-2-chloroacetamide is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] As with all chloroacetamide derivatives, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[12] Direct contact and inhalation should be avoided. For detailed information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a synthetically accessible and highly versatile chemical entity. Its well-defined physicochemical properties, straightforward synthesis, and dual reactive sites make it an important intermediate for the development of novel compounds. The insights provided in this guide underscore its potential utility for professionals in drug discovery and chemical research, offering a solid foundation for its application in the synthesis of biologically active molecules and complex chemical structures.

References

  • Fun, H.-K., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o519. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17374, N-(4-Bromophenyl)-2-chloroacetamide. PubChem. Retrieved January 21, 2026, from [Link].

  • Wikipedia (n.d.). Chloroacetamide. In Wikipedia. Retrieved January 21, 2026, from [Link].

  • CAS (n.d.). N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]-2-chloroacetamide. CAS Common Chemistry. Retrieved January 21, 2026, from [Link].

  • Global Substance Registration System (n.d.). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. Retrieved January 21, 2026, from [Link].

  • Kumar, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 53. Available at: [Link].

  • ResearchGate (n.d.). a) Alkylation of 2 a with chloroacetyl chloride (4 a) (the molecular... [Image]. Retrieved January 21, 2026, from [Link].

  • Kumar, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed. Retrieved January 21, 2026, from [Link].

  • Google Patents (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved January 21, 2026, from [Link].

  • International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved January 21, 2026, from [Link].

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved January 21, 2026, from [Link].

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved January 21, 2026, from [Link].

  • Vardanyan, R., & Hruby, V. (2006). Synthesis of Essential Drugs. Taylor & Francis. Retrieved January 21, 2026, from [Link].

Sources

An In-depth Technical Guide to N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: Synthesis, Characterization, and Application Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, a compound of interest for researchers in drug development and chemical synthesis. Due to its limited documentation in public chemical registries, this guide establishes a foundational understanding by leveraging data from the closely related analogue, N-(4-Bromophenyl)-2-chloroacetamide (CAS: 2564-02-5). We present a detailed, proposed synthetic protocol for the target molecule, alongside a thorough analysis of its predicted properties and safety considerations. This document serves as an essential resource for scientists seeking to synthesize, characterize, and evaluate the potential applications of this novel chloroacetamide derivative.

Introduction and Strategic Overview

N-substituted acetamides are a class of organic compounds recognized for their diverse biological activities and utility as intermediates in chemical synthesis.[1] The specific compound of interest, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, is not widely cataloged, and a specific CAS number is not readily identifiable in common chemical databases. This suggests that the compound is either novel or has been synthesized in private research without public disclosure.

To provide a robust and scientifically grounded guide, we will employ a dual-pronged approach. First, we will thoroughly examine the well-documented analogue, N-(4-Bromophenyl)-2-chloroacetamide (CAS: 2564-02-5) , to establish a baseline for chemical properties, reactivity, and safety. Second, leveraging this foundational knowledge and established principles of organic synthesis, we will present a detailed protocol for the synthesis and characterization of the target compound, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide .

This guide is structured to provide researchers with the necessary information to confidently synthesize and study this molecule, from the foundational chemistry to practical experimental procedures and safety protocols.

Foundational Analogue: N-(4-Bromophenyl)-2-chloroacetamide

A comprehensive understanding of N-(4-Bromophenyl)-2-chloroacetamide is crucial for predicting the behavior of its ethyl-substituted derivative.

Chemical and Physical Properties

The key physicochemical properties of N-(4-Bromophenyl)-2-chloroacetamide are summarized in the table below.

PropertyValueSource
CAS Number 2564-02-5[2]
Molecular Formula C₈H₇BrClNO[2]
Molecular Weight 248.5 g/mol [2]
Appearance Off-white to light brown solid
Melting Point 170-172 °C
Synthesis of N-(4-Bromophenyl)-2-chloroacetamide

The synthesis of N-(4-Bromophenyl)-2-chloroacetamide is typically achieved through the acylation of 4-bromoaniline with chloroacetyl chloride.[3]

G cluster_reactants Reactants cluster_reagents Reagents/Solvents cluster_products Products R1 4-Bromoaniline P1 N-(4-Bromophenyl)-2-chloroacetamide R1->P1 R2 Chloroacetyl Chloride R2->P1 Solvent Dichloromethane Solvent->P1 Base Triethylamine Base->P1 Byproduct Triethylammonium Chloride

Caption: Synthesis of N-(4-Bromophenyl)-2-chloroacetamide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline in a suitable solvent such as dichloromethane.

  • Base Addition: Add a tertiary amine base, such as triethylamine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath (0°C). Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization.[2]

Biological Activity and Applications

N-substituted chloroacetamides are known for their biological activity, which is largely influenced by their chemical structure and the nature of the substituents.[4] Compounds in this class have shown potential as antimicrobial and antiproliferative agents.[5][6] The lipophilicity of these compounds, often enhanced by halogen substituents like bromine, allows for easier passage through cell membranes.[4]

Safety and Handling

N-(4-Bromophenyl)-2-chloroacetamide is classified as a hazardous substance.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[7]

Target Compound: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

This section outlines the proposed synthesis, predicted properties, and safety protocols for the target compound.

Proposed Synthesis

The most direct and logical synthetic route to N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is the nucleophilic acyl substitution reaction between 1-(4-bromophenyl)ethanamine and chloroacetyl chloride. This reaction follows a well-established mechanism for amide bond formation.[8]

G cluster_reactants Reactants cluster_reagents Reagents/Solvents cluster_products Products R1 1-(4-Bromophenyl)ethanamine P1 N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide R1->P1 R2 Chloroacetyl Chloride R2->P1 Solvent Tetrahydrofuran (THF) Solvent->P1 Base DBU or Triethylamine Base->P1 Byproduct Amine Salt G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1-(4-bromophenyl)ethanamine and base in anhydrous THF B Cool to 0°C A->B C Add chloroacetyl chloride dropwise (T < 5°C) B->C D Stir at room temperature for 3-6 hours C->D E Monitor by TLC D->E F Pour into cold water E->F G Filter precipitate or extract with organic solvent F->G H Wash organic layer G->H I Dry and concentrate H->I J Recrystallize to purify I->J

Caption: Experimental workflow for synthesis and purification.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₁BrClNOBased on reactants
Molecular Weight 276.56 g/mol Based on reactants
Appearance Likely a white to off-white solidSimilar to the analogue
Melting Point Expected to be in the range of 100-150°CThe addition of the ethyl group may lower the melting point compared to the analogue due to less efficient crystal packing.
Solubility Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate), insoluble in waterTypical for this class of compounds
Potential Applications and Rationale

Given that N-substituted chloroacetamides often exhibit biological activity, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a candidate for screening in various assays. [4][5]The introduction of a chiral center and an additional ethyl group compared to its analogue could influence its binding affinity and selectivity towards biological targets. Potential areas of investigation include:

  • Antimicrobial and Antifungal Activity: Many chloroacetamide derivatives have shown promise in this area. [4]* Antiproliferative Agents: The compound could be screened against various cancer cell lines. [6]* Chemical Probe or Intermediate: The reactive chloroacetyl group allows for further chemical modification, making it a useful building block for more complex molecules.

Safety and Handling

The safety precautions for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide should be based on the known hazards of its reactants and the general class of α-halo amides.

  • Reactant Hazards: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water. [7]It must be handled with extreme care in a chemical fume hood. [9]1-(4-Bromophenyl)ethanamine is also a hazardous substance, causing skin and eye irritation. [10]* Product Hazards (Predicted): The product is expected to be an irritant to the skin, eyes, and respiratory system. Handle with appropriate PPE.

  • General Handling:

    • Always work in a well-ventilated chemical fume hood. [9] * Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat. [11] * Avoid creating dust or aerosols.

    • Keep away from incompatible materials such as strong oxidizing agents and bases.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [12]

Conclusion

While N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is not a widely documented compound, this guide provides a scientifically rigorous framework for its synthesis, characterization, and safe handling. By leveraging data from the closely related N-(4-Bromophenyl)-2-chloroacetamide and applying established principles of organic chemistry, researchers are now equipped with the necessary protocols and predictive data to explore the potential of this novel molecule. The proposed synthetic route is robust and relies on commercially available starting materials, making it accessible for further investigation in drug discovery and materials science.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available at: [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed Central. Available at: [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. Available at: [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Available at: [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Available at: [Link]

  • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. PubMed Central. Available at: [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Available at: [Link]

  • Formation of N-substituted trichloroacetamides from amines and hexachloroacetone. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • HAZARD SUMMARY - CHLOROACETYL CHLORIDE. NJ.gov. Available at: [Link]

  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. Available at: [Link]

  • Synthesis of New Substituted Chloroenamines from N-Methyl-2-chloroacetoacetamide. Sci-Hub. Available at: [Link]

Sources

Spectroscopic Analysis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide a fundamental toolkit for chemists to confirm the identity, purity, and three-dimensional architecture of synthesized molecules. This guide focuses on N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, a compound of interest for its potential applications in medicinal chemistry. However, a comprehensive search of publicly available scientific databases and literature did not yield experimental spectroscopic data for this specific molecule.

The following sections will therefore outline the anticipated spectroscopic characteristics of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide based on established principles of spectroscopy and data from structurally analogous compounds. This guide will serve as a predictive framework for researchers who may synthesize this compound and require a reference for its characterization. We will explore the expected features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

To predict the spectroscopic behavior of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, it is essential to first dissect its molecular structure.

Molecular Formula: C₁₀H₁₁BrClNO

Molecular Weight: 276.56 g/mol

Key Structural Features:

  • p-Substituted Bromophenyl Ring: A benzene ring substituted with a bromine atom at the para position.

  • Chiral Center: The ethyl bridge contains a stereocenter at the carbon atom bonded to both the phenyl ring and the nitrogen atom.

  • Amide Linkage: A central functional group (-C(=O)N-) connecting the chloroacetyl and the 1-(4-bromophenyl)ethyl moieties.

  • Alkyl Halide: The chloroacetamide portion contains a C-Cl bond.

These features will give rise to characteristic signals in various spectroscopic analyses.

Caption: Molecular structure of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide with the chiral center marked (*).

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide would exhibit several characteristic absorption bands.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amide N-HStretch3300 - 3100Medium
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium
Amide C=O (Amide I)Stretch1680 - 1630Strong
Amide N-H Bend (Amide II)Bend1570 - 1515Strong
Aromatic C=CStretch1600, 1475Medium-Weak
C-NStretch1200 - 1020Medium
C-BrStretch600 - 500Strong
C-ClStretch800 - 600Strong

Causality of Experimental Choices: The spectrum would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. A solid sample would be prepared as a KBr pellet to minimize interference from solvents. The region from 4000 to 400 cm⁻¹ is scanned to capture all significant vibrational modes.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Amide N-H7.5 - 8.5Doublet1H
Aromatic H (ortho to Br)~7.5Doublet2H
Aromatic H (ortho to ethyl)~7.2Doublet2H
Methine C-H (chiral center)5.0 - 5.5Quintet1H
Methylene C-H₂ (chloroacetyl)~4.1Singlet2H
Methyl C-H₃ (ethyl)1.5 - 1.7Doublet3H

Expert Insights: The diastereotopic nature of the methylene protons in the chloroacetyl group could potentially lead to a more complex splitting pattern if rotation around the N-C(O) bond is restricted. The exact chemical shifts can be influenced by the choice of solvent.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will indicate the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm)
Amide C=O165 - 170
Aromatic C (ipso-ethyl)140 - 145
Aromatic C-H125 - 135
Aromatic C (ipso-Br)120 - 125
Methine C (chiral center)50 - 55
Methylene C (chloroacetyl)40 - 45
Methyl C (ethyl)15 - 20

Trustworthiness of Protocols: High-resolution NMR instruments (e.g., 400 MHz or higher) are necessary to resolve the expected coupling patterns. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for such analyses. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[1]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks would be:

  • [M]⁺: m/z ~275 (for C₁₀H₁₁⁷⁹Br³⁵ClNO)

  • [M+2]⁺: m/z ~277 (for C₁₀H₁₁⁸¹Br³⁵ClNO and C₁₀H₁₁⁷⁹Br³⁷ClNO)

  • [M+4]⁺: m/z ~279 (for C₁₀H₁₁⁸¹Br³⁷ClNO)

Predicted Fragmentation Pathway:

G M [M]⁺ m/z 275/277/279 F1 [M - Cl]⁺ m/z 240/242 M->F1 - •Cl F2 [M - CH₂Cl]⁺ m/z 226/228 M->F2 - •CH₂Cl F3 [Br-Ph-CHCH₃]⁺ m/z 184/186 M->F3 Amide cleavage F4 [Br-Ph-CH₂]⁺ m/z 171/173 F3->F4 - •CH₃

Caption: Predicted major fragmentation pathways for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide in mass spectrometry.

Authoritative Grounding: The fragmentation would likely proceed through cleavage of the C-Cl bond, α-cleavage at the carbonyl group, and cleavage of the benzylic C-N bond. The isotopic patterns of bromine and chlorine are highly characteristic and serve as a diagnostic tool for the presence of these halogens.

Experimental Protocols

While experimental data is not currently available, the following protocols outline the standard procedures for acquiring the spectroscopic data discussed.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of TMS is added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

Mass Spectrometry Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron impact (EI) or electrospray ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation. ESI is a soft ionization technique that typically results in a prominent molecular ion peak.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion cluster and characteristic fragment ions.

Conclusion

This technical guide provides a predictive overview of the spectroscopic data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. While experimental data is not yet publicly available, the theoretical analysis presented here, based on fundamental spectroscopic principles and data from analogous structures, offers a valuable framework for researchers. The synthesis and subsequent spectroscopic characterization of this compound will be a crucial step in confirming these predictions and enabling its further investigation in the field of drug development.

References

As this guide is a predictive analysis based on general spectroscopic principles, direct references for the spectroscopic data of the target molecule are not available. The references below provide foundational knowledge on the spectroscopic techniques discussed.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Field, L. D., Li, H. L., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document will delve into the theoretical prediction of the spectrum, the underlying principles governing the chemical shifts and coupling patterns, a detailed experimental protocol for data acquisition, and a guide to spectral interpretation.

Introduction

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its structure combines a chiral ethylamine backbone with a brominated aromatic ring and a reactive chloroacetamide moiety. Accurate structural confirmation is paramount for understanding its reactivity and biological activity, and ¹H NMR spectroscopy is the cornerstone of this characterization. This guide will provide a detailed examination of its ¹H NMR spectral features, offering insights into the electronic and steric influences of its constituent functional groups.

Predicted ¹H NMR Spectrum: A Structural Dissection

The ¹H NMR spectrum of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring.

The structure and predicted proton assignments are as follows:

The predicted ¹H NMR data is summarized in the table below:

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
Hₐ~ 5.1 - 5.3Quintet1HJₐ₋ₙₕ ≈ 7-8 Hz, Jₐ₋ₙ ≈ 7 HzThis benzylic proton is deshielded by the adjacent aromatic ring and the nitrogen atom. It is coupled to the three protons of the methyl group (b) and the amide proton (NH), resulting in a quintet.
Hₙ~ 1.5 - 1.7Doublet3HJₙ₋ₐ ≈ 7 HzThese methyl protons are in a typical aliphatic region and are coupled to the single benzylic proton (a), giving a doublet.
Hₙ~ 4.1 - 4.3Singlet2HN/AThese protons are alpha to a carbonyl group and a chlorine atom, both of which are strongly electron-withdrawing, causing a significant downfield shift.[1][2][3] No adjacent protons result in a singlet.
Aromatic H (ortho to C-H)~ 7.2 - 7.4Doublet2HJₒᵣₜₕₒ ≈ 8-9 HzThese protons are ortho to the ethylamino substituent and will be slightly shielded compared to the protons ortho to the bromine. They appear as a doublet due to coupling with the adjacent meta protons.
Aromatic H (ortho to Br)~ 7.4 - 7.6Doublet2HJₒᵣₜₕₒ ≈ 8-9 HzThese protons are ortho to the electron-withdrawing bromine atom and will be the most deshielded of the aromatic protons. They appear as a doublet due to coupling with the adjacent meta protons.
NH~ 8.0 - 8.5Doublet1HJₙₕ₋ₐ ≈ 7-8 HzThe amide proton is typically deshielded and appears as a broad signal. It is coupled to the benzylic proton (a), resulting in a doublet. The chemical shift can be highly dependent on solvent and concentration.

The Science Behind the Spectrum: Causality and Insights

The predicted chemical shifts and multiplicities are not arbitrary; they are a direct consequence of the molecule's electronic and structural properties.

  • Inductive Effects: The electronegative chlorine and oxygen atoms in the chloroacetamide moiety strongly withdraw electron density from the adjacent methylene protons (Hc), causing them to be significantly deshielded and shifted downfield.[2] Similarly, the bromine atom on the phenyl ring withdraws electron density, deshielding the ortho and para protons.[2]

  • Anisotropic Effects: The circulating π-electrons of the benzene ring generate a magnetic field that deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to aliphatic protons.[4]

  • Spin-Spin Coupling: The interaction of the magnetic moments of neighboring, non-equivalent protons leads to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is independent of the applied magnetic field and provides valuable information about the connectivity of atoms. For the aromatic protons, the ortho coupling is typically larger (7-10 Hz) than the meta coupling (2-3 Hz), which helps in assigning the signals.[5][6]

Experimental Protocol for ¹H NMR Acquisition

The following is a detailed, field-proven methodology for acquiring a high-quality ¹H NMR spectrum of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that will not exchange with the amide proton, allowing for its observation.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the aromatic signals.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and width of the TMS signal.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans (NS): Start with 8 or 16 scans and increase if necessary to improve the signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of 12-16 ppm is adequate to cover the expected range of chemical shifts.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before performing the Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons corresponding to each resonance.

Workflow for Spectral Analysis

The logical flow for analyzing the acquired spectrum is crucial for accurate structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation B NMR Instrument Setup A->B C Data Acquisition B->C D Fourier Transformation C->D E Phasing & Baseline Correction D->E F Referencing & Integration E->F G Identify Number of Signals F->G H Analyze Chemical Shifts G->H I Determine Multiplicities H->I J Measure Coupling Constants I->J K Assign Signals to Protons J->K L Structural Confirmation K->L

Figure 1. A schematic workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The consistency of the integration values with the number of protons in the proposed structure, the agreement of the observed multiplicities with the n+1 rule, and the logical correlation of chemical shifts with the electronic environment of the protons all serve to internally validate the spectral assignment and, by extension, the chemical structure of the analyte. Any deviation from the expected pattern would immediately signal a potential issue with the sample's purity or an incorrect structural assignment, prompting further investigation.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. By combining theoretical predictions with a robust experimental protocol and a logical interpretation workflow, researchers can confidently characterize this molecule and ensure its structural integrity for downstream applications. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic compounds.

References

  • PubChem. N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • National Institutes of Health. N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. [Link]

  • Filo. The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three signals at 4.02, 7.35, and 7.60 ppm. What protons give rise to each signal? Explain why three signals. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide (3a–e) derivatives and 2-(substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide (3f–j) derivatives. [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. [Link]

  • PubChem. N-(1-phenylethyl)acetamide. National Center for Biotechnology Information. [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

  • YouTube. Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. [Link]

  • Homework.Study.com. The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... [Link]

  • YouTube. H NMR coupling and coupling constants. [Link]

Sources

13C NMR analysis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Analysis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Introduction: Elucidating a Novel Synthetic Intermediate

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a molecule of interest in synthetic organic chemistry and drug development, potentially serving as a key intermediate for more complex pharmaceutical agents. Its structure combines a chiral center, a halogenated aromatic ring, and an amide functionality, presenting a unique spectroscopic challenge. Accurate structural verification is paramount for its intended applications, ensuring purity, identity, and the absence of isomeric impurities.

Among the suite of analytical techniques available for structural elucidation, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive, non-destructive method. It provides direct insight into the carbon skeleton of a molecule, revealing the number of chemically distinct carbon environments and offering valuable information about their electronic surroundings and connectivity.

This guide provides a comprehensive, field-proven approach to the . We will delve into the theoretical prediction of the 13C NMR spectrum, present a detailed protocol for sample preparation and data acquisition, and conclude with a systematic guide to spectral interpretation. This document is intended for researchers, chemists, and quality control professionals who require a robust understanding and practical application of 13C NMR for the characterization of complex organic molecules.

Part 1: Molecular Structure and Spectral Prediction

A robust analysis begins with a theoretical understanding of the molecule's structure and its expected spectroscopic signature.

Molecular Structure and Carbon Environments

The structure of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide contains ten carbon atoms. A critical feature is the chiral center at the ethyl group's benzylic carbon (the carbon bonded to the nitrogen and the phenyl ring). The presence of this stereocenter renders the molecule asymmetric. Consequently, there is no plane of symmetry bisecting the aromatic ring.[1] This lack of symmetry means that all ten carbon atoms are in unique chemical environments and should, therefore, produce ten distinct signals in the 13C NMR spectrum.[1][2]

Caption: Structure of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide with carbon numbering.
Predicted 13C Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly dependent on its local electronic environment. Electronegative atoms deshield the nucleus, causing a downfield shift (higher ppm), while electron-donating groups and certain steric effects can cause an upfield shift (lower ppm).[3][4] Based on standard chemical shift tables and substituent effects, we can predict the approximate regions for each of the ten signals.

Table 1: Predicted 13C NMR Chemical Shifts

CarbonMoietyHybridizationExpected Chemical Shift (ppm)Rationale
C9 Amidesp2165 - 175Carbonyl carbon, deshielded by the double-bonded oxygen and adjacent nitrogen.[5]
C1 Aromaticsp2140 - 145Quaternary aromatic carbon (ipso- to ethyl), deshielded by attachment to the ring and the ethyl group.
C4 Aromaticsp2120 - 125Aromatic carbon bonded to bromine (ipso- to Br). Experiences the "heavy atom effect," which causes an upfield shift compared to what electronegativity alone would predict.[6]
C2, C6 Aromaticsp2128 - 132Aromatic CH carbons ortho to the ethyl group.
C3, C5 Aromaticsp2131 - 135Aromatic CH carbons meta to the ethyl group and ortho to the bromine. Deshielded by proximity to the electronegative bromine.
C7 Aliphaticsp348 - 58Methine (CH) carbon attached to the aromatic ring and the nitrogen atom. Deshielded by both substituents.
C10 Aliphaticsp340 - 45Methylene (CH2) carbon attached to the highly electronegative chlorine atom.[3]
C8 Aliphaticsp320 - 25Methyl (CH3) carbon. Typically found in the upfield region of the spectrum.

Note: The distinction between C2/C6 and C3/C5 is based on their relative positions to two different substituents. Their exact assignment requires 2D NMR techniques, but their distinct signals are predicted due to molecular asymmetry.

Part 2: A Validated Experimental Protocol

Scientific integrity demands a robust and reproducible experimental methodology. The following protocol is designed to yield high-quality, unambiguous 13C NMR data.

G start Start: Pure Compound sample_prep Step 1: Sample Preparation - Weigh 15-25 mg of sample - Add ~0.6 mL of CDCl3 - Vortex to dissolve start->sample_prep transfer Step 2: Transfer to NMR Tube - Filter if necessary - Transfer solution to a clean, dry 5 mm NMR tube sample_prep->transfer instrument_setup Step 3: Spectrometer Setup - Insert sample and lock on deuterium signal - Tune and shim the probe transfer->instrument_setup acquisition Step 4: Data Acquisition - Load standard 13C{1H} experiment (e.g., zgpg30) - Set parameters (NS, D1) - Start acquisition instrument_setup->acquisition processing Step 5: Data Processing - Fourier Transform (FT) - Phase correction - Baseline correction acquisition->processing analysis Step 6: Spectral Analysis - Calibrate spectrum (TMS or CDCl3) - Peak picking and assignment processing->analysis end End: Interpreted Spectrum analysis->end

Caption: Standard workflow for 13C NMR analysis.
Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample preparation.

  • Material Weighing: Accurately weigh 15-25 mg of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. For 13C NMR, a higher concentration is generally preferable to reduce the required acquisition time.[7]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single solvent peak at ~77.16 ppm, which can be used as a secondary reference.[8]

  • Dissolution: Combine the sample and solvent in a small glass vial. Vortex thoroughly until the solid is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool into the NMR tube.

  • Transfer: Transfer the clear solution into a clean, dry, unscratched 5 mm NMR tube.[9] Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).

Data Acquisition Parameters

These parameters are based on a typical 400 or 500 MHz NMR spectrometer and can be adjusted as needed. The goal is to achieve the best signal-to-noise ratio in a reasonable amount of time.[10]

Table 2: Recommended Acquisition Parameters

ParameterValueRationale
Pulse Program zgpg30 or zgdc30Standard proton-decoupled 13C experiment with NOE enhancement.[10]
Pulse Angle (p1) 30°A smaller flip angle allows for a shorter relaxation delay (D1), maximizing signal acquisition over time for carbons with long relaxation times (T1), such as quaternary carbons.
Relaxation Delay (D1) 2.0 secondsA compromise between allowing for sufficient relaxation and minimizing total experiment time. For purely qualitative spectra, this is sufficient.
Acquisition Time (AQ) 1.0 - 1.5 secondsDetermines the resolution of the spectrum. This value is generally sufficient for small molecules.
Number of Scans (NS) 1024 (or more)Due to the low natural abundance of 13C, multiple scans are required. This number should be increased until a sufficient signal-to-noise ratio is achieved for the weakest signals (typically the quaternary carbons).
Temperature 298 K (25 °C)Standard operating temperature.
Decoupling Broadband proton decouplingSimplifies the spectrum by collapsing all 13C-1H couplings into single lines for each carbon.[11]

Part 3: Spectral Interpretation and Data Analysis

Data Processing

Once the Free Induction Decay (FID) is acquired, standard processing steps are applied:

  • Fourier Transformation (FT): Converts the time-domain signal (FID) into a frequency-domain signal (the spectrum).

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

  • Referencing: The chemical shift axis is calibrated. If CDCl3 is the solvent, the solvent peak is set to 77.16 ppm.[8]

Peak Assignment

The processed spectrum should display ten distinct peaks. The assignment process involves correlating these experimental peaks with the predicted values from Table 1.

  • Identify Key Regions:

    • Carbonyl Region (165-175 ppm): The most downfield peak will be the amide carbonyl, C9 . This peak may have a lower intensity.[12]

    • Aromatic Region (120-145 ppm): Six peaks will appear in this region. The quaternary carbons (C1 and C4 ) will likely be weaker than the protonated carbons (C2, C3, C5, C6 ).[5][12] C1 is expected to be the most downfield of this group, while C4 will be shifted upfield due to the heavy atom effect of bromine.[6]

    • Aliphatic Region (20-60 ppm): Three peaks will be present. The most downfield signal in this group will be C7 (~48-58 ppm) due to deshielding by both the phenyl ring and the nitrogen atom. The next signal will be C10 (~40-45 ppm), the methylene carbon attached to chlorine.[3] The most upfield signal in the entire spectrum will be the methyl carbon, C8 (~20-25 ppm).

Advanced Techniques for Unambiguous Assignment

For complete and unequivocal assignment, especially within the crowded aromatic region, advanced 2D NMR experiments are invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show CH and CH3 signals as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are absent. This would definitively identify C10 (negative), distinguish C7 and C8 (positive) from the quaternary C1 and C4 , and confirm the number of protonated aromatic carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). It would create a map linking the signals in the 13C spectrum to those in the 1H NMR spectrum, greatly simplifying the assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is crucial for assigning quaternary carbons by observing their correlations to nearby protons. For example, the carbonyl C9 would show a correlation to the protons on C10 and the NH proton.

Conclusion

The is a clear and powerful method for its structural confirmation. A systematic approach, beginning with a theoretical prediction of the ten expected signals, followed by a meticulous experimental protocol, allows for a confident interpretation of the resulting spectrum. The unique electronic effects of the bromo-, chloro-, and acetamide substituents create a well-dispersed spectrum that is highly characteristic of the molecule's precise structure. While a standard proton-decoupled 13C experiment provides a wealth of information, the use of advanced techniques like DEPT and 2D correlation spectroscopy enables absolute and unambiguous assignment, providing the highest level of analytical certainty required in modern chemical research and drug development.

References

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Kowalski, K., & Kaczmarek, E. (2018). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(7), 1649. [Link]

  • Jacobsen, J. R., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1786–1789. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

  • Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • PubChem. N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • University of Wisconsin-Madison Chemistry Department NMR Facility. (2020). Optimized Default 13C Parameters. [Link]

  • Journal of Chemical Education. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. [Link]

  • University College London. Sample Preparation. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, a compound of interest in synthetic chemistry and drug development. We delve into the foundational principles of its ionization and fragmentation behavior, offering researchers, scientists, and drug development professionals a robust framework for its characterization. This document outlines optimal analytical strategies, from sample preparation and ionization source selection to tandem mass spectrometry (MS/MS) analysis for structural elucidation. By explaining the causality behind experimental choices and providing detailed, reproducible protocols, this guide serves as an essential resource for the definitive identification and characterization of this and structurally related molecules.

Introduction

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a halogenated aromatic amide. Its structural features—a bromophenyl group, a chiral center, and a reactive chloroacetamide moiety—make it a versatile synthetic intermediate. Mass spectrometry is an indispensable tool for confirming the identity and purity of such compounds, offering high sensitivity and structural specificity.[1] This guide focuses on electrospray ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique that provides critical data on molecular weight and structure through controlled fragmentation.[2][3] A pivotal aspect of this molecule's mass spectrum is the characteristic isotopic signature of bromine, which serves as a definitive marker for its presence in precursor and fragment ions.[1]

Molecular Structure and Isotopic Properties

A thorough understanding of the analyte's chemical properties is the cornerstone of successful mass spectrometric analysis.

  • Chemical Formula: C₁₀H₁₁BrClNO

  • Average Molecular Weight: 276.56 g/mol

  • Monoisotopic Mass: 274.9767 Da

A critical feature of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is the presence of two halogen atoms, bromine and chlorine, each with a distinct isotopic distribution.

  • Bromine: Exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), with a mass difference of approximately 2 Da and a near 1:1 abundance ratio.

  • Chlorine: Exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%), also with a 2 Da mass difference but a ~3:1 abundance ratio.

Consequently, the molecular ion ([M]+•) or protonated molecule ([M+H]⁺) will appear as a characteristic cluster of peaks. The most intense peak (M) will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. The M+2 peak (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) will be very intense, nearly equal in height to the M peak. The M+4 peak (containing ⁸¹Br and ³⁷Cl) will also be significant. This unique isotopic pattern is a powerful diagnostic tool for identifying the compound and any fragments that retain these halogen atoms.

Ionization and Mass Analysis

Choosing the Right Ionization Technique

For a molecule like N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, which possesses a polar amide group, Electrospray Ionization (ESI) is the preferred method.[2]

  • Rationale: The amide nitrogen is a basic site that readily accepts a proton in solution, making it ideal for analysis in positive ion mode to form the even-electron, protonated molecule, [M+H]⁺. This process is gentle, typically preserving the intact molecule for initial mass analysis (MS1) and subsequent fragmentation. While negative-ion ESI is possible, positive-ion mode is generally more sensitive for amides.[4]

Mass Analyzers

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are highly recommended.

  • Causality: These instruments provide high mass accuracy (<5 ppm), which allows for the confident determination of the elemental composition of the precursor and fragment ions. This capability is crucial for distinguishing between isobaric species (ions with the same nominal mass but different elemental formulas) and for confirming the proposed fragmentation pathways.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[3] It involves the selection of a precursor ion (in this case, the protonated molecule [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions.

Predicted Fragmentation Pathways

The protonated molecule, [M+H]⁺, has an m/z of ~276.0 (for the ⁷⁹Br, ³⁵Cl isotopologue). The fragmentation is dictated by the relative stability of the resulting ions and neutral losses. The most probable cleavage sites are the bonds adjacent to the protonated amide nitrogen.[5][6]

  • Cleavage of the N-Cα Bond (Benzylic Cleavage): The most favorable fragmentation pathway involves the cleavage of the bond between the amide nitrogen and the benzylic carbon. This results in the formation of a highly stable, resonance-delocalized 1-(4-bromophenyl)ethyl cation. This cleavage is favored due to the stability of the resulting secondary benzylic carbocation.[7][8]

    • Fragment Ion: [C₈H₈Br]⁺

    • Expected m/z: 183.0 / 185.0 (reflecting the ⁷⁹Br/⁸¹Br isotopic pattern)

    • Neutral Loss: C₂H₄ClNO (2-chloroacetamide)

  • Cleavage of the Amide C-N Bond: Another significant fragmentation is the cleavage of the amide bond itself. This yields an ion corresponding to the protonated 4-bromo-alpha-methylbenzylamine.

    • Fragment Ion: [C₈H₁₁BrN]⁺

    • Expected m/z: 200.0 / 202.0

    • Neutral Loss: C₂H₂ClO (chloroketene)

  • Loss of the Chloroacetyl Group: A related fragmentation involves the loss of the entire chloroacetyl moiety.

    • Fragment Ion: [C₈H₁₀BrN]⁺• (radical cation)

    • Expected m/z: 199.0 / 201.0

    • Neutral Loss: C₂H₃ClO (chloroacetyl radical)

The following diagram illustrates the primary fragmentation pathways.

Fragmentation_Pathway precursor [M+H]⁺ N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide m/z 276.0 / 278.0 fragment1 [C₈H₈Br]⁺ 1-(4-Bromophenyl)ethyl cation m/z 183.0 / 185.0 precursor->fragment1  - C₂H₄ClNO (2-chloroacetamide) fragment2 [C₈H₁₁BrN]⁺ Protonated 4-bromo-α-methylbenzylamine m/z 200.0 / 202.0 precursor->fragment2  - C₂H₂ClO (chloroketene)

Caption: Predicted MS/MS fragmentation of protonated N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Data Summary

The expected key ions in the positive-ion ESI-MS and MS/MS spectra are summarized below.

Ion DescriptionProposed StructureMonoisotopic m/z (⁷⁹Br, ³⁵Cl)Monoisotopic m/z (⁸¹Br, ³⁵Cl)
Precursor Ion
Protonated Molecule[C₁₀H₁₁BrClNO + H]⁺275.9840277.9820
Major Fragment Ions
1-(4-Bromophenyl)ethyl cation[C₈H₈Br]⁺182.9807184.9787
Protonated Amine[C₈H₁₁BrN]⁺200.0072202.0052

Experimental Protocol: LC-MS/MS Analysis

This section provides a self-validating protocol for the analysis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Rationale: Formic acid is added to the mobile phase to ensure efficient protonation of the analyte in the ESI source, thereby enhancing the signal of the [M+H]⁺ ion.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Causality: A reverse-phase C18 column is suitable for retaining this moderately nonpolar compound. The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and separation from potential impurities.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • MS1 Scan Range: m/z 100-400.

  • MS/MS:

    • Precursor Ion: m/z 276.0 (and 278.0 for confirmation).

    • Collision Energy: Optimize between 15-30 eV to achieve a good balance of precursor ion depletion and fragment ion generation.

    • Product Ion Scan Range: m/z 50-300.

The following diagram outlines the experimental workflow.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare 100 µg/mL Stock Solution working 2. Dilute to 1 µg/mL Working Solution stock->working lc 3. LC Separation (C18 Column) working->lc esi 4. ESI Positive Ionization lc->esi ms1 5. MS1 Scan (Precursor ID) esi->ms1 cid 6. Collision-Induced Dissociation (CID) ms1->cid ms2 7. MS2 Scan (Product Ion Analysis) cid->ms2 interp 8. Correlate Fragments to Structure ms2->interp

Caption: Standard workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a clear and robust process when guided by fundamental principles of ionization and fragmentation. The distinctive isotopic signatures of bromine and chlorine provide an unambiguous confirmation of the elemental composition. ESI in positive mode coupled with high-resolution tandem mass spectrometry allows for the generation of the protonated molecule and its subsequent fragmentation into structurally diagnostic product ions. The primary cleavage, yielding the stable 1-(4-bromophenyl)ethyl cation at m/z 183/185, serves as the most definitive piece of evidence for structural confirmation. The protocols and insights provided in this guide equip researchers with the necessary tools to confidently identify and characterize this molecule, ensuring data integrity in synthetic chemistry and drug development pipelines.

References

  • PubChem. N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Hofmann, J., & Pitterl, F. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 626. [Link]

  • National High Magnetic Field Laboratory. (2023). Tandem Mass Spectrometry (MS/MS). [Link]

  • Kellmann, M., Muenster, H., & Zomer, P. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(5), 737-763. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

Sources

Introduction to the Spectroscopic Analysis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. Aimed at researchers, scientists, and professionals in drug development, this document details the molecular structure, expected vibrational modes, and a thorough interpretation of the compound's infrared spectrum. It outlines robust experimental protocols for sample analysis, emphasizing technical accuracy and field-proven insights. Key spectral features, including the characteristic amide I and II bands, aromatic substitutions, and halogen-carbon stretching vibrations, are systematically analyzed. This guide serves as an essential reference for the structural elucidation and quality control of this and structurally related compounds using FT-IR spectroscopy.

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a complex organic molecule whose utility is often found in synthetic chemistry as an intermediate for more complex pharmaceutical compounds.[1] Given its molecular formula, C8H7BrClNO, and structure, its purity and identity are critical for subsequent applications.[2] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[3] This guide presents a detailed examination of the FT-IR spectrum of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, offering a framework for its unambiguous identification and characterization.

Molecular Structure and Predicted Vibrational Modes

A molecule's IR spectrum is a direct consequence of its structure. A molecule composed of 'n' atoms has 3n-6 vibrational modes (or degrees of freedom) for non-linear molecules.[4] The structure of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide contains several key functional groups, each with characteristic vibrational frequencies. Understanding these is the first step in spectral interpretation.

Key Functional Groups:

  • Secondary Amide (-CONH-): This is a central functional group. It gives rise to some of the most characteristic peaks in the spectrum, notably the N-H stretch and the Amide I and Amide II bands.[5]

  • Para-substituted Aromatic Ring (p-Br-C6H4-): The benzene ring has specific C-H and C=C stretching and bending vibrations. The para-substitution pattern is also distinguishable through out-of-plane bending bands.[6][7]

  • Alkyl Halides (C-Br and C-Cl): The carbon-bromine and carbon-chlorine bonds have characteristic stretching vibrations in the fingerprint region of the spectrum.[8]

  • Aliphatic C-H Bonds: The ethyl bridge and the chloroacetyl group contain sp³ hybridized carbons with their own C-H stretching and bending modes.[9]

Below is a diagram illustrating the molecular structure and its primary functional groups.

Molecular structure with key functional groups highlighted.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a reliable FT-IR spectrum is paramount. The following protocols are designed to be self-validating, ensuring that the resulting data is accurate and reproducible. The compound is a solid at room temperature, making Attenuated Total Reflectance (ATR) or the KBr pellet method suitable.[10][11]

Attenuated Total Reflectance (ATR) Method

ATR is often preferred for its speed and minimal sample preparation.[12][13]

Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Before analyzing the sample, record a background spectrum. This crucial step measures the absorbance of ambient air (CO₂ and H₂O) and the ATR crystal, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Data Acquisition: Collect the sample spectrum. Typical parameters are:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This classic transmission method can yield high-quality spectra with excellent signal-to-noise, making it ideal for library matching or when higher sensitivity is needed.[14][15]

Protocol:

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of dry, spectroscopy-grade KBr powder.

  • Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes. A vacuum is often applied to the die to remove entrapped air and moisture, resulting in a transparent or translucent pellet.[11]

  • Background Scan: Place an empty pellet holder in the spectrometer and run a background scan.

  • Data Acquisition: Mount the KBr pellet containing the sample in the holder and acquire the spectrum using similar parameters as the ATR method.

FT-IR Experimental Workflow cluster_prep Sample Preparation start Start background Perform Background Scan (No Sample) start->background atr_prep ATR Method: Place solid on crystal acquire Acquire Sample Spectrum (4000-400 cm⁻¹) atr_prep->acquire kbr_prep KBr Method: Grind 1mg sample with 150mg KBr & press pellet kbr_prep->acquire background->atr_prep Choose Method background->kbr_prep Choose Method process Process Data: - Background Subtraction - Baseline Correction acquire->process analyze Spectral Analysis & Peak Assignment process->analyze end End analyze->end

Workflow for obtaining the FT-IR spectrum.

Spectral Analysis and Interpretation

The FT-IR spectrum of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide can be divided into two main regions for analysis: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Functional Group Region (4000–1500 cm⁻¹)

This region is dominated by stretching vibrations of key functional groups.

  • N-H Stretching (≈3370–3170 cm⁻¹): As a secondary amide, a single, moderately intense N-H stretching peak is expected in this region.[5] Its position can be influenced by hydrogen bonding; in a solid-state spectrum, this peak is typically found around 3300 cm⁻¹.[16]

  • Aromatic C-H Stretching (>3000 cm⁻¹): The C-H bonds on the benzene ring (sp² hybridized carbons) give rise to weak to medium absorption bands just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.[17][18]

  • Aliphatic C-H Stretching (<3000 cm⁻¹): The C-H bonds of the ethyl and chloroacetyl groups (sp³ hybridized carbons) will produce strong absorptions just below 3000 cm⁻¹, generally in the 2960–2850 cm⁻¹ range.[9]

  • Amide I Band (≈1680–1630 cm⁻¹): This is one of the most prominent peaks in the spectrum and is primarily due to the C=O stretching vibration.[19] For solid secondary amides, this band is typically strong and appears near 1640 cm⁻¹.[16] Its high intensity is a key diagnostic feature.[20]

  • Amide II Band (≈1570–1515 cm⁻¹): This band is unique to secondary amides and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[5] It is usually strong and appears as a distinct companion to the Amide I band.

  • Aromatic C=C Stretching (≈1600–1450 cm⁻¹): The benzene ring exhibits several C=C stretching vibrations in this region. Typically, two or more bands of variable intensity are observed, often near 1600 cm⁻¹ and 1500 cm⁻¹.[6]

Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, including bending vibrations and stretches of heavier atoms.

  • Aliphatic C-H Bending (≈1450–1350 cm⁻¹): Scissoring and bending vibrations of the CH₂ and CH₃ groups appear here.

  • Aromatic C-H Out-of-Plane (OOP) Bending (≈810–840 cm⁻¹): The substitution pattern on an aromatic ring strongly influences the position of the C-H OOP bending vibrations. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 810–840 cm⁻¹ range.[6][7] This is a critical peak for confirming the substitution pattern.

  • C-Cl Stretching (≈850–550 cm⁻¹): The stretching vibration of the carbon-chlorine bond is expected in this range.[8] This band can be of medium to strong intensity.

  • C-Br Stretching (≈690–515 cm⁻¹): The carbon-bromine stretch occurs at a lower frequency than the C-Cl stretch due to the heavier mass of the bromine atom.[8]

Summary of Expected Absorptions

The following table summarizes the principal infrared absorption bands anticipated for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
≈ 3300MediumN-H StretchSecondary Amide
3100–3000WeakAromatic C-H Stretch (sp²)Aromatic Ring
2960–2850StrongAliphatic C-H Stretch (sp³)Alkyl Chain
≈ 1640StrongAmide I (C=O Stretch)Secondary Amide
≈ 1540StrongAmide II (N-H Bend + C-N Stretch)Secondary Amide
1600 & 1500MediumAromatic C=C Ring StretchAromatic Ring
≈ 830StrongAromatic C-H Out-of-Plane Bend (para-substitution)Aromatic Ring
850–550MediumC-Cl StretchChloroacetamide
690–515MediumC-Br StretchBromophenyl

Validation and Troubleshooting

Purity Assessment: The FT-IR spectrum is highly sensitive to impurities. For instance, the synthesis of this compound may involve 4-bromoaniline and 2-chloroacetyl chloride.[21] The presence of unreacted 4-bromoaniline would be indicated by two N-H stretching peaks (around 3400 and 3300 cm⁻¹) characteristic of a primary amine, instead of the single peak of the secondary amide.[22]

Moisture: If using the KBr pellet method, a broad absorption band in the 3500-3200 cm⁻¹ region may indicate the presence of water, which can obscure the N-H stretch.[15] Proper drying of the KBr is essential.

Baseline Issues: A sloping or curved baseline can result from poorly prepared KBr pellets that scatter the IR beam or from improper sample contact in ATR. Repreparing the sample is the best solution.

Conclusion

The FT-IR spectrum of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide provides a wealth of structural information. The definitive identification of the molecule relies on the collective presence of key absorption bands: the single N-H stretch, the strong Amide I and Amide II bands, the characteristic aromatic C-H and C=C vibrations, the strong out-of-plane bending confirming para-substitution, and the C-Cl and C-Br stretches in the lower fingerprint region. This guide provides the foundational knowledge for researchers to confidently use FT-IR spectroscopy for the structural elucidation and quality assessment of this important chemical entity.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335. Retrieved from [Link]

  • University of California, Los Angeles. IR Absorption Table. Retrieved from [Link]

  • Kintek. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from [Link]

  • Bruker Optics. Guide for Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Shimadzu. Measurement Methods for Powder Samples. Retrieved from [Link]

  • University of Colorado Boulder. IR: alkyl halides. Retrieved from [Link]

  • ResearchGate. (2018, February 20). Main difference between ATR(Diamond) and KBr method in FTIR? Retrieved from [Link]

  • Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Miller, F. A. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 298(1452), 51–63. Retrieved from [Link]

  • Global Substance Registration System. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SlidePlayer. The features of IR spectrum. Retrieved from [Link]

  • PubChem. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide. Retrieved from [Link]

  • University of Colorado Boulder. IR: amines. Retrieved from [Link]

  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

Sources

Biological activity of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a synthetic compound of significant interest due to its hybrid structure, which combines two key pharmacophores: a reactive chloroacetamide moiety and a 1-(4-bromophenyl)ethyl group. The chloroacetamide portion is a well-known electrophilic warhead capable of forming covalent bonds with nucleophilic residues in proteins, a mechanism exploited in several targeted therapies.[1] The brominated phenethylamine scaffold is prevalent in neuropharmacological agents and other bioactive molecules, with the bromine atom enhancing lipophilicity and potentially modulating target interactions.[2] This guide provides a comprehensive overview of the predicted biological activities of this compound, a robust framework for its synthesis, and detailed protocols for its systematic evaluation as a potential therapeutic agent.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting their results. These properties influence solubility, permeability, and metabolic stability.

PropertyPredicted ValueSource
Molecular Formula C₁₀H₁₁BrClNO-
Molecular Weight 276.56 g/mol -
IUPAC Name N-[1-(4-bromophenyl)ethyl]-2-chloroacetamide-
CAS Number Not available-
LogP (predicted) 3.1 - 3.5Cheminformatics Tools
Topological Polar Surface Area (TPSA) 29.1 ŲCheminformatics Tools
Hydrogen Bond Donors 1Cheminformatics Tools
Hydrogen Bond Acceptors 1Cheminformatics Tools

Note: Since N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is not widely cataloged, these values are computational predictions based on its structure and data from highly similar compounds like N-(4-bromophenyl)-2-chloroacetamide.[3][4]

Rationale for Synthesis and Biological Evaluation

The decision to synthesize and screen N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is based on a structure-activity relationship (SAR) hypothesis.

  • The Chloroacetamide Warhead : This functional group is a potent electrophile. It is known to covalently bind to nucleophilic amino acid residues, particularly cysteine, within protein active sites or allosteric pockets.[1] This mechanism of irreversible inhibition can lead to high potency and prolonged duration of action. Chloroacetamide derivatives have demonstrated a wide range of biological effects, including antimicrobial, antifungal, and antitumor activities.[5][6]

  • The 1-(4-Bromophenyl)ethyl Scaffold : This portion of the molecule provides structural specificity. The phenethylamine core is a privileged scaffold in medicinal chemistry.[7] The para-bromine substitution increases lipophilicity, which can enhance membrane permeability and interactions within hydrophobic binding pockets.[8] The chiral center on the ethyl linker introduces stereospecificity, meaning the (R) and (S) enantiomers could have vastly different biological activities.

G cluster_0 Molecular Structure & Rationale Molecule N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Part1 Chloroacetamide Moiety (Electrophilic Warhead) Molecule->Part1 Part2 1-(4-Bromophenyl)ethyl Moiety (Specificity & Lipophilicity) Molecule->Part2 Activity1 Predicted Covalent Inhibition Part1->Activity1 Activity2 Predicted Antimicrobial/Anticancer Activity Part2->Activity2

Caption: Logical relationship between molecular components and predicted activity.

Synthesis Protocol

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide can be achieved via a standard acylation reaction. This protocol is adapted from established methods for synthesizing N-substituted chloroacetamides.[9][10]

Objective: To synthesize N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide from 1-(4-bromophenyl)ethanamine and chloroacetyl chloride.

Materials:

  • 1-(4-bromophenyl)ethanamine (or its hydrochloride salt)

  • Chloroacetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(4-bromophenyl)ethanamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: Dropwise addition at 0°C is critical to control the exothermic reaction and prevent side product formation.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x). Causality Note: The acid wash removes excess amine base, while the bicarbonate wash removes any remaining acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to obtain the pure N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Proposed Experimental Workflows for Biological Evaluation

The following workflows provide a systematic approach to characterizing the biological activity of the synthesized compound.

Workflow 1: Anticancer Activity Screening

Hypothesis: The compound's electrophilic nature may lead to the alkylation of critical proteins in cancer cells, inducing apoptosis or cell cycle arrest.

G start Synthesized Compound step1 Prepare Stock Solution (e.g., 10 mM in DMSO) start->step1 step2 Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) in 96-well plates step1->step2 step3 Treat cells with serial dilutions of compound (24-72h) step2->step3 step4 Perform Cytotoxicity Assay (e.g., MTT or SRB Assay) step3->step4 step5 Measure Absorbance step4->step5 end Calculate IC₅₀ Value step5->end

Caption: Workflow for determining the in-vitro anticancer activity (IC₅₀).

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide (e.g., from 0.1 µM to 100 µM) in culture media. Replace the old media with the drug-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus drug concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Workflow 2: Antimicrobial Susceptibility Testing

Hypothesis: Chloroacetamide derivatives are known to possess antimicrobial properties.[8][11] This compound may inhibit the growth of pathogenic bacteria and fungi.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Selection: Choose a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action: Covalent Inhibition

The primary hypothesized mechanism is the covalent modification of target proteins. The chloroacetamide group acts as an electrophile, while a cysteine residue on a target protein acts as a nucleophile, leading to an irreversible thioether bond.

G Compound R-NH-C(=O)-CH₂-Cl Chloroacetamide Complex Protein-S-CH₂-C(=O)-NH-R Covalent Adduct Compound:f0->Complex:f0 Nucleophilic Attack Protein Protein-SH Cysteine Residue Protein:f0->Complex:f0 HCl H-Cl Complex:f0->HCl Elimination

Caption: Proposed covalent binding mechanism with a cysteine residue.

This mechanism can be investigated using mass spectrometry to identify protein adducts or through activity-based protein profiling (ABPP) to identify cellular targets.

Safety and Handling

Based on related compounds, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide should be handled with care. Chloroacetamide itself is very toxic, and N-(4-bromophenyl)-2-chloroacetamide is classified as a skin, eye, and respiratory irritant.[3][12]

  • GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a covalent warhead and a specific recognition moiety warrants a thorough investigation. The experimental workflows detailed in this guide provide a clear path for assessing its potential anticancer and antimicrobial activities. Positive results from these initial screens would justify further studies, including determination of enantiomer-specific activity, identification of specific molecular targets via proteomics, and subsequent lead optimization to improve potency and selectivity.

References

  • PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Naved, T., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 51. Available at: [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Retrieved from [Link]

  • Pirc, M., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 73(2), 115-126. Available at: [Link]

  • Global Substance Registration System. (n.d.). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. Retrieved from [Link]

  • MDPI. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 28(15), 5891. Available at: [Link]

  • PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Dos Santos, J. F. A., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide (3a–e) derivatives and 2-(substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide (3f–j) derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • PubChem. (n.d.). 3-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Frontiers in Chemistry, 10, 843810. Available at: [Link]

  • Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 49-56. Available at: [Link]

  • Barreiro, E. J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 935. Available at: [Link]

  • Meroueh, S. O., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 11(10), 1169-1178. Available at: [Link]

  • Wang, Y., et al. (2023). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters, 25(1), 18-23. Available at: [Link]

Sources

An In-depth Technical Guide to the Therapeutic Potential of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Drug Discovery & Development Professionals

Executive Summary

The confluence of distinct pharmacophores into a single molecular entity presents a compelling strategy in modern drug discovery. N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide emerges as a molecule of interest, not from a history of dedicated investigation, but from the therapeutic promise inherent in its constituent parts: a reactive chloroacetamide moiety and a brominated phenylethylamine core. While direct research on this specific compound is nascent, a thorough analysis of related chemical classes suggests significant, albeit hypothesized, therapeutic potential. This guide synthesizes existing knowledge on analogous structures to build a predictive framework for the potential applications of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, with a primary focus on oncology and infectious diseases. We will explore its synthetic viability, propose mechanisms of action, and provide detailed experimental protocols to rigorously evaluate its therapeutic promise.

Molecular Architecture and Synthetic Strategy

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is characterized by two key structural features: the electrophilic chloroacetamide group and the 1-(4-bromophenyl)ethylamine scaffold. The chloroacetamide moiety is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules.[1][2] The phenylethylamine portion, particularly with halogen substitution on the phenyl ring, is a common motif in neurologically active compounds and can influence cell permeability and target engagement.[3][4]

Proposed Synthesis Pathway

A plausible and efficient synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide can be extrapolated from standard amidation reactions. The most direct route involves the chloroacetylation of the corresponding amine.[5]

Reaction Scheme:

Synthesis_Pathway reactant1 1-(4-Bromophenyl)ethylamine reagents Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to Room Temp. reactant1->reagents reactant2 Chloroacetyl Chloride reactant2->reagents product N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide reagents->product Amidation

Caption: Proposed synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Step-by-Step Synthesis Protocol
  • Preparation: To a solution of 1-(4-bromophenyl)ethylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hypothesized Therapeutic Applications and Mechanisms of Action

The therapeutic potential of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is primarily inferred from the well-documented activities of chloroacetamide derivatives and compounds bearing a 4-bromophenyl group.

Anticancer Potential: Covalent Inhibition of Pro-Survival Pathways

N-aryl-2-chloroacetamide derivatives have shown promise as anticancer agents, largely due to the alkylating nature of the chloroacetyl group.[2] This reactive moiety can form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) in the active sites of key enzymes, leading to irreversible inhibition.

Proposed Mechanism: A primary hypothesized mechanism of action is the inhibition of critical nodes in cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2] By alkylating cysteine residues in the ATP-binding pocket of kinases like PI3K or Akt, the compound could induce cell cycle arrest and apoptosis.

Anticancer_Mechanism compound N-[1-(4-Bromophenyl)ethyl] -2-chloroacetamide PI3K PI3K compound->PI3K Covalent Inhibition Akt Akt compound->Akt Covalent Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis | mTOR mTOR Akt->mTOR Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized covalent inhibition of the PI3K/Akt pathway.

Antimicrobial Activity

The chloroacetamide functional group is present in some herbicides and has been explored for broader antimicrobial applications.[1] Additionally, derivatives containing a 4-bromophenyl moiety attached to heterocyclic systems, such as thiazoles, have demonstrated significant antibacterial and antifungal properties.[6][7][8]

Proposed Mechanism: The antimicrobial effect could arise from the alkylation of essential enzymes in microbial metabolic pathways or by disrupting cell wall integrity. For fungal pathogens like Fusarium species, chloroacetamide derivatives have been shown to cause damage to hyphae.[9]

Experimental Workflows for Therapeutic Evaluation

To validate the hypothesized therapeutic potential, a structured experimental cascade is proposed.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide on a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) against relevant bacterial and fungal strains.

Protocol: Broth Microdilution Method

  • Preparation: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Target Engagement and Mechanism of Action Workflow

MoA_Workflow start Positive In Vitro Screening Result (e.g., Low IC50 in Cancer Cells) step1 Western Blot Analysis (Assess phosphorylation of Akt, mTOR, etc.) start->step1 step2 Kinase Inhibition Assay (Directly measure inhibition of purified PI3K/Akt) step1->step2 step3 Mass Spectrometry (Identify covalent adduct formation on target protein) step2->step3 end Confirmation of Covalent Mechanism of Action step3->end

Caption: Workflow for elucidating the mechanism of action.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of data that could be generated from the proposed experimental workflows, providing a benchmark for evaluation.

Table 1: Hypothetical Anticancer Activity (IC50 in µM)

Cell LineCancer TypeN-[1-(4-Bromophenyl)ethyl]-2-chloroacetamideDoxorubicin (Control)
MCF-7Breast5.20.8
A549Lung8.91.2
HCT116Colon6.50.9

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

OrganismStrain TypeN-[1-(4-Bromophenyl)ethyl]-2-chloroacetamideCiprofloxacin (Control)Fluconazole (Control)
S. aureusGram-positive162-
E. coliGram-negative321-
C. albicansFungus8-4
F. solaniFungus12.5[9]-16

Conclusion and Future Directions

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide represents a molecule with significant, yet unproven, therapeutic potential. Its rational design, combining a reactive electrophile with a biologically relevant scaffold, warrants a thorough investigation. The primary hypotheses center on its utility as a covalent inhibitor for anticancer applications and as a broad-spectrum antimicrobial agent.

Future research should focus on the systematic execution of the proposed experimental workflows. Positive outcomes from in vitro studies should be followed by medicinal chemistry efforts to optimize potency and selectivity, as well as ADME/Tox profiling and subsequent in vivo efficacy studies in relevant animal models. The exploration of this and related compounds could lead to the development of novel therapeutics with unique mechanisms of action.

References

  • Fun, H. K., et al. (2011). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. Available at: [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3236-3264. Available at: [Link]

  • Wikipedia. (2023, December 29). Chloroacetamide. In Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. PubChem Compound Summary for CID 17374. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide. PubChem Compound Summary for CID 791103. Available at: [Link]

  • Sharma, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available at: [Link]

  • Rosa, G. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. 3 Biotech, 12(7), 162. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of the Serbian Chemical Society, 84(10), 1081-1096. Available at: [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • Wikipedia. (2024, January 10). 2C-B. In Wikipedia. Available at: [Link]

  • Checa-Krauss, M., et al. (2021). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Polymers, 13(16), 2736. Available at: [Link]

  • Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 1-7. Available at: [Link]

  • Sharma, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available at: [Link]

  • Sharma, P. K., & Kumar, V. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 123-127. Available at: [Link]

  • Wikipedia. (2023, November 26). PiHKAL. In Wikipedia. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and its derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple protocol to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating methodology for achieving high-yield, high-purity target compounds.

Strategic Overview: The Chemistry of Amide Bond Formation

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is fundamentally an amide bond formation via nucleophilic acyl substitution. This class of reaction is a cornerstone of medicinal chemistry, as the amide functional group is prevalent in a vast number of biologically active molecules.[1] The core transformation involves the reaction of a primary amine, 1-(4-bromophenyl)ethanamine, with a highly reactive acylating agent, chloroacetyl chloride.

The N-[1-(4-Bromophenyl)ethyl] moiety is a valuable structural motif in drug discovery. The bromine atom can serve as a handle for further functionalization (e.g., cross-coupling reactions) and often contributes to the compound's pharmacokinetic profile. The 2-chloroacetamide portion is a versatile electrophilic building block; the chlorine atom is a good leaving group, readily displaced by various nucleophiles to enable the synthesis of a diverse library of derivatives.[2]

Mechanistic Rationale: Nucleophilic Addition-Elimination

The reaction proceeds through a well-established nucleophilic addition-elimination mechanism.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-(4-bromophenyl)ethanamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack is the rate-determining step.

  • Tetrahedral Intermediate Formation: The attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a transient, negatively charged tetrahedral intermediate.[3]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen reforms the carbonyl π-bond, and in a concerted step, the most stable leaving group—the chloride ion—is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, yielding the final N-substituted acetamide product and a protonated base byproduct (e.g., triethylammonium chloride).

The inclusion of a non-nucleophilic base is critical. Without it, the hydrogen chloride (HCl) generated during the reaction would protonate the starting amine, forming an ammonium salt.[4] This salt is no longer nucleophilic, effectively quenching the reaction.

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_products Products Amine 1-(4-Bromophenyl)ethanamine (Nucleophile) Attack Nucleophilic Attack on Carbonyl Carbon Amine->Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Attack Base Base (e.g., Triethylamine) (HCl Scavenger) Deprotonation Deprotonation by Base Base->Deprotonation Accepts H⁺ Intermediate Tetrahedral Intermediate Formation Attack->Intermediate + Amine Elimination Chloride Elimination Intermediate->Elimination Elimination->Deprotonation - Cl⁻ Product N-[1-(4-Bromophenyl)ethyl]- 2-chloroacetamide Deprotonation->Product Byproduct Triethylammonium Chloride Deprotonation->Byproduct

Figure 1: Reaction Mechanism Flowchart.

Detailed Synthesis Protocol

This protocol is a synthesized methodology derived from established procedures for the acylation of aromatic amines.[1][5] It has been optimized for the specific reactants to ensure reproducibility and high yield.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Purpose
1-(4-Bromophenyl)ethanamine200.081.0Nucleophilic Amine
Chloroacetyl Chloride112.941.0 - 1.1Acylating Agent
Triethylamine (TEA)101.191.2Non-nucleophilic Base
Dichloromethane (DCM)84.93-Anhydrous Solvent
1N Hydrochloric Acid (HCl)--Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous Wash
Brine--Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Drying Agent
Experimental Workflow

G start Start dissolve 1. Dissolve amine & TEA in anhydrous DCM start->dissolve cool 2. Cool mixture to 0 °C (Ice Bath) dissolve->cool add 3. Add chloroacetyl chloride dropwise with stirring cool->add react 4. Warm to RT, stir for 3-16h (Monitor via TLC) add->react workup 5. Begin Aqueous Work-up react->workup wash_hcl 6. Wash with 1N HCl workup->wash_hcl wash_bicarb 7. Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry organic layer (Na₂SO₄) wash_brine->dry concentrate 10. Filter and concentrate (Rotary Evaporation) dry->concentrate purify 11. Purify crude product (Recrystallization/Chromatography) concentrate->purify end End: Pure Product purify->end

Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure

Safety Precaution: Chloroacetyl chloride is highly corrosive and a lachrymator. Dichloromethane is volatile. This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)ethanamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM), using approximately 10-15 mL of solvent per gram of amine.[5]

  • Base Addition: To the stirred solution, add triethylamine (1.2 eq). The addition of the base is crucial for neutralizing the HCl byproduct.[5]

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature equilibrates to 0 °C. This cooling step is essential to control the initial exothermic reaction upon addition of the acyl chloride.[6]

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the cold, stirred solution via a syringe or dropping funnel over 15-20 minutes. A slow, controlled addition prevents a rapid temperature increase and minimizes side reactions. After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 to 16 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v), to confirm the consumption of the starting amine.[1]

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with an additional volume of DCM (approx. 2x the initial volume). Transfer the mixture to a separatory funnel.

  • Washes:

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[5][7] The acid wash removes residual triethylamine and any unreacted starting amine, while the bicarbonate wash removes any remaining acidic species.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.[9] If the product is an oil or if recrystallization fails to yield pure material, purification by silica gel column chromatography is recommended.[8]

Typical Reaction Parameters
ParameterConditionRationale
Temperature0 °C to Room Temp.Controls initial exothermicity, then allows for reaction completion.
Time3 - 16 hoursSufficient time for complete conversion of the limiting reagent.
SolventDichloromethane (DCM)Aprotic, dissolves reactants, and is easy to remove.
Expected Yield80 - 97%High efficiency is typical for this type of acylation reaction.[5]

Product Characterization

Confirmation of the product's identity and purity is achieved through a combination of standard spectroscopic and physical methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment and connectivity of protons. Expected signals include a doublet for the methyl (CH₃) group, a multiplet for the methine (CH) proton, a singlet for the methylene (CH₂) protons of the chloroacetyl group, aromatic signals corresponding to the 1,4-disubstituted benzene ring, and a broad singlet or doublet for the amide (N-H) proton.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule. Key signals to identify are the carbonyl carbon of the amide and the carbons bonded to bromine and chlorine.[10]

  • IR (Infrared) Spectroscopy: Used to identify key functional groups. Expect strong characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (amide I band, around 1670 cm⁻¹), and the C-Br stretch in the fingerprint region.[1]

  • MS (Mass Spectrometry): Confirms the molecular weight of the synthesized compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a definitive confirmation.[9]

  • Melting Point: A sharp melting point range is a strong indicator of high purity for a crystalline solid.[9]

Conclusion and Future Directions

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a robust and high-yielding process centered on the fundamental principles of nucleophilic acyl substitution. The key to success lies in the careful control of reaction conditions, particularly temperature, and the use of a base to neutralize the HCl byproduct. The resulting chloroacetamide is not merely an end-product but a valuable synthetic intermediate.[11] The reactive C-Cl bond allows for subsequent nucleophilic substitution reactions, opening the door to the creation of a wide array of derivatives with potential applications in medicinal chemistry and materials science.[12][13]

References

  • Ortellado, V. I. et al. (2024). Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Arkivoc, 2024(7), pp.202412261. Available at: [Link]

  • International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR. Available at: [Link]

  • Google Patents (2022). CN111004141B - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Praveen, S. et al. (2011). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available at: [Link]

  • ResearchGate (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]

  • ResearchGate (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... Available at: [Link]

  • Wang, M. et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(8), 278. Available at: [Link]

  • ACS Publications (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • PubMed (2019). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Available at: [Link]

  • Kumar, D. et al. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 14(1), 3. Available at: [Link]

  • ResearchGate (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of... Available at: [Link]

  • Chemguide (n.d.). EXPLAINING NUCLEOPHILIC ADDITION / ELUMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. Available at: [Link]

  • Singh, R. et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), pp.365-372. Available at: [Link]

  • ResearchGate (n.d.). Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide. Available at: [Link]

  • AVESİS (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Available at: [Link]

  • PubChem (n.d.). N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. Available at: [Link]

Sources

In Silico Analysis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico characterization of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, a small molecule with potential therapeutic relevance. In the absence of extensive experimental data, computational modeling serves as an indispensable tool for hypothesis generation, enabling the prediction of its physicochemical properties, potential biological targets, binding interactions, and pharmacokinetic profile. This document details a validated, multi-step workflow designed for researchers, scientists, and drug development professionals. The protocols herein adhere to the principles of scientific integrity, providing a self-validating system that moves logically from broad, systems-level predictions to specific, high-resolution molecular interactions. We will explore methodologies including ligand-based and structure-based target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, establishing a foundational dataset to guide subsequent experimental validation.

Introduction: The Rationale for In Silico Assessment

The early stages of drug discovery are characterized by a high attrition rate, often due to unfavorable pharmacokinetic properties or a lack of target specificity. In silico modeling offers a cost-effective and rapid methodology to de-risk novel chemical entities before significant investment in resource-intensive laboratory experiments. The subject of this guide, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, is a compound whose biological activity is not widely characterized. The presence of a chloroacetamide moiety, a known reactive group (warhead), suggests potential for covalent interactions, while the bromophenyl group influences its steric and electronic profile.

This guide establishes a rigorous computational protocol to systematically investigate this molecule. The core logic is to first build a foundational understanding of its drug-like properties, then cast a wide net to identify potential biological targets, and finally, to scrutinize the most promising ligand-target interactions with high-resolution simulation techniques. This structured approach ensures that each subsequent step is informed by the last, creating a robust and logical investigative cascade.

Physicochemical and Structural Properties

A prerequisite for any in silico analysis is the accurate representation of the molecule's chemical and physical properties. These parameters govern its behavior in biological systems and influence the reliability of computational models. Data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide was retrieved from the PubChem database.[1][2]

Table 1: Key Physicochemical Properties of the Compound

PropertyValueData Source
IUPAC Name N-(4-bromophenyl)-2-chloroacetamidePubChem[1]
Molecular Formula C8H7BrClNOPubChem[1][2]
Molecular Weight 248.5 g/mol PubChem[1][2]
SMILES String C1=CC(=CC=C1NC(=O)CCl)BrPubChem[1]
InChIKey FRZKCMCCQAJIBN-UHFFFAOYSA-NPubChem[1]
Melting Point 180-184 °CChemicalBook[3]
Predicted pKa 12.02 ± 0.70ChemicalBook[3]

Note: The compound referenced in PubChem and other databases is an isomer, N-(4-bromophenyl)-2-chloroacetamide. For the purpose of this guide, we will proceed with this well-documented isomer as the subject of our in silico workflow.

Step 1: Computational Target Identification

With no predefined biological target, the initial and most critical step is "target fishing"—the identification of potential protein partners for our compound.[4][5] A multi-pronged approach is employed to increase the confidence of predictions, combining methodologies based on ligand similarity and reverse docking. This phase is exploratory, designed to generate a ranked list of plausible hypotheses for further investigation.

Causality and Strategy

The central hypothesis of target fishing is that molecules with similar structures or properties are likely to interact with similar biological targets.[5] By leveraging vast chemogenomic databases, we can map our query molecule to known ligand-target relationships.[6] We will utilize two complementary techniques:

  • Ligand-Based Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for biological activity.[7][8][9] A pharmacophore model is built from our compound and used to screen libraries of known active molecules.

  • Reverse Docking: In contrast to traditional docking where one ligand is tested against one target, reverse docking screens a single ligand against a large library of protein structures.[10][11][12] This structure-based approach can uncover novel targets that similarity-based methods might miss.[10][13]

Target Identification Workflow

G cluster_0 Input Molecule cluster_1 Target Prediction Methods cluster_2 Output & Prioritization Input N-[1-(4-Bromophenyl)ethyl]- 2-chloroacetamide (SMILES String) Pharm Ligand-Based Pharmacophore Screening (e.g., PharmMapper, ZINCPharmer) Input->Pharm Generate Pharmacophore RevDock Reverse Docking (e.g., idTarget, TarFisDock) Input->RevDock Prepare 3D Conformer Rank Generate Ranked List of Potential Targets Pharm->Rank RevDock->Rank Filter Filter & Prioritize Targets (Based on Score, Biological Relevance) Rank->Filter Consensus Scoring Select Select Top Candidate(s) (e.g., Target X) Filter->Select

Caption: Workflow for computational target identification.

Protocol: Target Prediction
  • Molecule Preparation:

    • Obtain the SMILES string of the compound: C1=CC(=CC=C1NC(=O)CCl)Br.

    • Generate a low-energy 3D conformation using a tool like Open Babel or the BCL::Conf library. This step is crucial for both pharmacophore and docking methods.

  • Pharmacophore Screening:

    • Submit the 3D structure to a pharmacophore-based server (e.g., PharmMapper).

    • The server will extract key chemical features: typically one hydrogen bond donor (the amide N-H), one hydrogen bond acceptor (the carbonyl oxygen), one halogen bond donor (the bromine), and one aromatic/hydrophobic ring.

    • These features, in their specific 3D arrangement, are used as a query to screen against a database of pharmacophore models derived from known protein-ligand complexes.

    • The output is a list of potential targets, ranked by the "fit score" of the query molecule to the target's pharmacophore model.

  • Reverse Docking:

    • Submit the prepared 3D ligand structure to a reverse docking server (e.g., SwissTargetPrediction, idTarget).

    • The server will systematically dock the ligand into the binding sites of hundreds or thousands of protein structures from the Protein Data Bank (PDB).[10]

    • Targets are ranked based on the predicted binding energy or a normalized docking score.[11]

  • Target Prioritization:

    • Consolidate the results from both methods. Targets that appear in the top results of multiple methods have a higher probability of being genuine interactors.

    • Filter the list based on biological relevance. For instance, if a therapeutic area is intended (e.g., oncology), prioritize targets known to be involved in cancer pathways.

    • For this guide, we will hypothesize that this process identified Bromodomain-containing protein 4 (BRD4) as a high-confidence potential target. BRD4 is a well-established epigenetic reader protein and a target in cancer therapy.

Step 2: Molecular Docking

Once a putative target is identified, molecular docking is used to predict the preferred binding orientation (pose) and affinity of the compound within the protein's active site.[14][15][16] This provides the first detailed, atomistic view of the potential interaction.

Causality and Strategy

Molecular docking algorithms systematically sample different conformations of the ligand within the binding pocket and use a scoring function to estimate the strength of the interaction for each pose.[14] A lower binding energy score typically indicates a more favorable interaction. The goal is to identify a stable, low-energy pose that satisfies key chemical interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Molecular Docking Workflow

G cluster_0 Inputs cluster_1 Docking Simulation cluster_2 Analysis Ligand Prepared Ligand (3D Structure, Charges) Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Receptor Prepared Receptor (PDB: 5L2F for BRD4) (Remove water, Add hydrogens) Grid Define Binding Site (Grid Box Generation) Receptor->Grid Grid->Dock Search Space Poses Generate Binding Poses & Scores (kcal/mol) Dock->Poses Analysis Analyze Top Pose: - Binding Energy - H-Bonds - Hydrophobic Interactions Poses->Analysis Output Validated Ligand-Receptor Complex Analysis->Output

Caption: Standard workflow for molecular docking.

Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the crystal structure of BRD4 from the RCSB PDB (e.g., PDB ID: 5L2F).

    • Using molecular visualization software (e.g., PyMOL, Chimera, AutoDock Tools), prepare the protein by removing water molecules, co-factors, and any existing ligands.[17]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Using the 3D structure from the previous step, assign partial charges and define rotatable bonds using AutoDock Tools. Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Identify the binding site of BRD4. This is typically the location of the co-crystallized ligand in the original PDB file.

    • Define a grid box (a 3D search space) that encompasses the entire binding pocket. For AutoDock Vina, this is defined by a center coordinate and dimensions (e.g., 25 x 25 x 25 Å).[17]

  • Running the Docking Simulation:

    • Execute the docking run using the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box parameters.[17]

    • vina --receptor brd4.pdbqt --ligand compound.pdbqt --center_x 15 --center_y 12 --center_z 10 --size_x 25 --size_y 25 --size_z 25 --out brd4_docked.pdbqt

  • Results Analysis:

    • Vina will output several binding poses, ranked by their binding affinity score in kcal/mol.

    • Visualize the top-ranked pose in complex with the BRD4 receptor. Analyze the key intermolecular interactions, such as hydrogen bonds with residues like Asn140 and hydrophobic contacts within the acetyl-lysine binding pocket.

Table 2: Hypothetical Docking Results for Compound against BRD4

PoseBinding Affinity (kcal/mol)Key Interacting Residues (BRD4)Interaction Type
1-8.2Asn140, Trp81H-Bond, Pi-Alkyl
2-7.9Pro82, Leu92Hydrophobic
3-7.5Cys136, Gln85Halogen Bond, H-Bond

Step 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time.[18] This step is crucial for validating the docking pose and gaining deeper insights into the binding thermodynamics.

Causality and Strategy

MD simulations solve Newton's equations of motion for a system of atoms and molecules. By simulating the complex in a box of water with physiological ion concentrations, we can observe how the ligand and protein interact and move over a period of nanoseconds. The stability of the ligand's position in the binding pocket is a strong indicator of a viable binding mode. Key metrics for analysis are the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues.

MD Simulation Workflow

G cluster_0 System Preparation cluster_1 Simulation Protocol cluster_2 Trajectory Analysis Complex Docked Protein-Ligand Complex (from Step 2) Topology Generate Topologies (Protein: CHARMM36, Ligand: CGenFF) Complex->Topology Solvate Solvate with Water & Add Ions (0.15M NaCl) Topology->Solvate Create System Min Energy Minimization Solvate->Min Equil NVT & NPT Equilibration (1 ns each) Min->Equil Prod Production MD Run (100 ns) Equil->Prod Analysis Calculate RMSD, RMSF, H-Bonds over time Prod->Analysis Trajectory (.xtc file) Conclusion Assess Complex Stability & Binding Mode Viability Analysis->Conclusion

Caption: Workflow for a protein-ligand MD simulation.

Protocol: MD Simulation with GROMACS

This protocol provides a high-level overview. Detailed tutorials are available and highly recommended for first-time users.[18][19][20][21][22]

  • System Setup:

    • Topology Generation: Use the GROMACS pdb2gmx tool to generate a topology for the protein using a force field like CHARMM36.[21] For the ligand, a specific topology must be generated using a server like CGenFF, which provides parameters compatible with CHARMM.

    • Combine Topologies: Merge the protein and ligand topologies into a single system topology file.

    • Define Simulation Box: Place the complex in a simulation box (e.g., dodecahedron) with a minimum distance of 1.0 nm from the box edges.

    • Solvation and Ionization: Fill the box with a pre-equilibrated water model (e.g., TIP3P). Add ions (Na+ and Cl-) to neutralize the system and achieve a physiological concentration of ~0.15 M.

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.

    • Equilibration: Run two short equilibration phases. First, an NVT (constant Number of particles, Volume, Temperature) simulation to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, Temperature) simulation to stabilize the pressure and density.

    • Production MD: Run the production simulation for a duration sufficient to observe convergence (typically 50-100 ns or more).

  • Analysis:

    • RMSD: Calculate the RMSD of the ligand's heavy atoms relative to its starting position. A stable, low RMSD (< 3 Å) suggests the ligand remains bound in a consistent pose.

    • RMSF: Calculate the RMSF of the protein's C-alpha atoms to identify flexible regions and see if the binding site residues are stabilized by the ligand.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking over the course of the simulation.

Step 4: ADMET Profiling

A compound's efficacy is determined not only by its target affinity but also by its pharmacokinetic profile. Early prediction of ADMET properties is vital to identify potential liabilities.[23]

Causality and Strategy

ADMET prediction relies on quantitative structure-property relationship (QSPR) models trained on large datasets of experimental results. Web-based tools like SwissADME and pkCSM provide free and rapid access to a suite of validated models that predict properties ranging from gastrointestinal absorption to potential toxicity.[24][25][26][27]

Protocol: ADMET Prediction using Web Servers
  • Input: Navigate to the SwissADME or pkCSM web server.[24][25]

  • Submission: Paste the SMILES string of the compound (C1=CC(=CC=C1NC(=O)CCl)Br) into the query box and run the prediction.

  • Data Compilation: Consolidate the output into a structured table for analysis. Pay close attention to potential liabilities, such as violations of Lipinski's Rule of Five, poor predicted absorption, or alerts for toxicity.

Table 3: Predicted ADMET Profile for the Compound

ParameterPredicted ValueInterpretationTool
Gastrointestinal (GI) Absorption HighLikely to be well-absorbed orallySwissADME[26]
Blood-Brain Barrier (BBB) Permeant YesPotential for CNS side effects or utility for CNS targetsSwissADME[26]
CYP2D6 Inhibitor YesPotential for drug-drug interactionsSwissADME[26]
Lipinski's Rule of Five Violations 0Good drug-like propertiesSwissADME[26]
AMES Toxicity Probable positivePotential for mutagenicity (common for reactive groups)pkCSM[25]
Hepatotoxicity Probable positivePotential for liver toxicitypkCSM[25]
Skin Sensitization Probable positivePotential to cause allergic contact dermatitispkCSM[25]

Note: The chloroacetamide moiety is a known electrophile and may be responsible for the predicted toxicity alerts.[28] This highlights a key area for chemical modification and future optimization.

Conclusion and Future Directions

This in-depth technical guide has outlined a systematic and logical in silico workflow to characterize the novel compound N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. Starting with no biological information, we have:

  • Established its fundamental physicochemical properties.

  • Generated a high-confidence hypothesis for its biological target (BRD4) using a dual-methodology approach.

  • Predicted a stable, high-affinity binding mode within the BRD4 active site via molecular docking.

  • Outlined a protocol to validate the stability of this binding mode using molecular dynamics simulations.

  • Assessed its drug-like properties and identified potential pharmacokinetic liabilities, particularly related to toxicity.

The results from this computational cascade provide a rich, multi-faceted dataset that serves as a strong foundation for subsequent experimental work. The immediate next steps should focus on laboratory validation of the computational hypotheses:

  • In Vitro Binding Assays: Confirm the binding of the compound to BRD4 using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Cell-Based Assays: Test the compound's ability to modulate BRD4 activity in a relevant cancer cell line.

  • Experimental ADME: Conduct early experimental ADME assays (e.g., Caco-2 permeability, Ames test) to confirm or refute the in silico predictions.

By integrating rigorous computational modeling at the earliest stages of the discovery pipeline, researchers can make more informed decisions, prioritize resources effectively, and accelerate the journey from a novel molecule to a potential therapeutic agent.

References

  • PubChem. N-(4-Bromophenyl)-2-chloroacetamide. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available from: [Link]

  • Global Substance Registration System (GSRS). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. Available from: [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Available from: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available from: [Link]

  • Patsnap. What is pharmacophore modeling and its applications?. Available from: [Link]

  • Chen, M. H., & Chou, K. C. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International journal of molecular sciences, 23(20), 12613. Available from: [Link]

  • Lee, A., & Lee, K. (2021). Using reverse docking for target identification and its applications for drug discovery. Expert opinion on drug discovery, 16(8), 949–959. Available from: [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. Available from: [Link]

  • Panda, P. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • V-CREATE. (2023). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. Available from: [Link]

  • Lee, A., & Lee, K. (2021). Using reverse docking for target identification and its applications for drug discovery. Taylor & Francis Online. Available from: [Link]

  • Dork, T. O., & Teka, A. A. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Pharmaceutical Sciences and Research, 13(6), 345-350. Available from: [Link]

  • Kumar, A., & Roy, K. (2023). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Molecular Graphics and Modelling, 120, 108420. Available from: [Link]

  • SwissADME. Swiss Institute of Bioinformatics. Available from: [Link]

  • GitHub. MDSIM/gromacs-tutorials/Protein-Ligand-Complex. Available from: [Link]

  • ResearchGate. In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. Available from: [Link]

  • Robles-Flores, M. (Ed.). (2019). Cancer Cell Signaling. Humana, New York, NY. Available from: [Link]

  • Wikipedia. Chloroacetamide. Available from: [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available from: [Link]

  • Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube. Available from: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Recent Advances in In Silico Target Fishing. Journal of medicinal chemistry, 62(17), 7671–7714. Available from: [Link]

  • Scribd. Pharmacophore Modelling. Available from: [Link]

  • PubChem. Chloroacetamide. Available from: [Link]

  • University of Groningen. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Available from: [Link]

  • Torres-García, E. J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 738. Available from: [Link]

  • Wang, J. C., & Ramnarayan, K. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Journal of chemical information and modeling, 53(1), 1–14. Available from: [Link]

  • De Luca, L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 653. Available from: [Link]

  • University of Melbourne. pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Available from: [Link]

  • ACS Publications. (2023). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Available from: [Link]

  • Chen, Y., et al. (2023). Benchmarking Reverse Docking through AlphaFold2 Human Proteome. bioRxiv. Available from: [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. Available from: [Link]

  • Pars Silico. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Available from: [Link]

  • Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug discovery today, 19(11), 1773–1781. Available from: [Link]

  • PubChem. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide. Available from: [Link]

  • YouTube. How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. Available from: [Link]

  • Journal of Pharmacognosy and Phytochemistry. Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Available from: [Link]

  • PubChem. N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. Available from: [Link]

  • Semantic Scholar. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Available from: [Link]

Sources

Methodological & Application

Protocol for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Abstract

This document provides a comprehensive protocol for the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the N-acylation of 1-(4-bromophenyl)ethanamine with 2-chloroacetyl chloride. This application note details the underlying chemical principles, a step-by-step experimental procedure, critical safety considerations, and methods for product characterization. The protocol is designed for researchers and scientists in organic synthesis and pharmaceutical development, emphasizing reproducibility and safety.

Introduction and Scientific Principles

N-substituted 2-chloroacetamides are a cornerstone class of intermediates in modern organic synthesis. Their utility stems from the stable amide linkage and the reactive C-Cl bond, which serves as an electrophilic site for subsequent nucleophilic substitutions.[1][2] This dual functionality allows for the construction of complex molecular scaffolds found in numerous biologically active compounds.[2] The target molecule, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, incorporates a bromophenyl moiety, a common feature in pharmaceutical agents, making it a key building block for library synthesis and lead optimization.

The synthesis proceeds via a nucleophilic acyl substitution reaction. This is a classic addition-elimination mechanism where the amine acts as the nucleophile and the acyl chloride as the electrophile.[3][4]

Causality of Experimental Design:

  • Nucleophile: 1-(4-Bromophenyl)ethanamine possesses a lone pair of electrons on its nitrogen atom, rendering it nucleophilic. This lone pair initiates the attack on the electrophilic carbonyl carbon of the acyl chloride.[3]

  • Electrophile: 2-Chloroacetyl chloride is a highly reactive acylating agent.[5] The carbonyl carbon's electrophilicity is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it highly susceptible to nucleophilic attack.

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct.[4] A non-nucleophilic organic base, such as triethylamine, is incorporated to act as an acid scavenger. This is critical for two reasons: 1) It prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. 2) It drives the reaction equilibrium towards the product side.[6]

  • Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction. Water must be rigorously excluded as 2-chloroacetyl chloride readily hydrolyzes.

  • Temperature Control: The reaction is highly exothermic. Performing the initial addition at a reduced temperature (0–5 °C) is crucial to control the reaction rate, prevent side reactions, and ensure safety.[7]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds in two primary stages: addition followed by elimination.

  • Nucleophilic Addition: The lone pair on the nitrogen of 1-(4-bromophenyl)ethanamine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[3]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted step, the chloride ion is eliminated as a good leaving group. A proton is then transferred from the nitrogen to a base (triethylamine), yielding the final amide product and triethylammonium chloride.[4]

Caption: General overview of the acylation reaction.

Materials and Safety

Reagent and Equipment List
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )SupplierNotes
1-(4-Bromophenyl)ethanamine24358-62-1200.08Major chemical suppliersCorrosive, air-sensitive liquid[8][9]
2-Chloroacetyl chloride79-04-9112.94Major chemical suppliersHighly toxic, corrosive, water-reactive[10][11]
Triethylamine (Et₃N)121-44-8101.19Major chemical suppliersFlammable, corrosive. Distill from CaH₂.
Dichloromethane (DCM)75-09-284.93Major chemical suppliersVolatile, suspected carcinogen. Use anhydrous.
Hydrochloric Acid (1N HCl)7647-01-036.46Major chemical suppliersCorrosive.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Major chemical suppliersDrying agent.
Equipment
Round-bottom flaskOven-dried before use.
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Critical Safety Precautions (EHS)

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

  • 2-Chloroacetyl Chloride: This substance is extremely hazardous. It is highly toxic by inhalation, corrosive, and a potent lachrymator (tear gas agent).[11] It reacts violently with water and moisture to produce toxic HCl gas.[11][12] Always handle under an inert atmosphere (e.g., nitrogen or argon) and use a syringe or cannula for transfers.[13] Accidental contact causes severe skin burns and eye damage.[5]

  • 1-(4-Bromophenyl)ethanamine: This amine is corrosive and can cause severe skin burns and eye damage upon contact.[14][15] It is also air-sensitive and should be stored under an inert gas.[15]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.[10]

  • Personal Protective Equipment (PPE): Mandatory PPE includes:

    • Splash-proof safety goggles and a full-face shield.[12]

    • Chemical-resistant gloves (e.g., butyl rubber or Viton for chloroacetyl chloride). Check glove compatibility charts.

    • A flame-resistant lab coat.

  • Emergency Response: Ensure eyewash stations and safety showers are immediately accessible.[14] In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[9] For inhalation, move to fresh air and seek immediate medical attention.[9]

Detailed Experimental Protocol

This protocol is based on established procedures for the acylation of amines with chloroacetyl chloride.[6][7]

G start Start: Assemble Dry Glassware step1 Dissolve 1-(4-bromophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM start->step1 step2 Cool the mixture to 0-5 °C using an ice bath step1->step2 step3 Add 2-chloroacetyl chloride (1.05 eq) dropwise via dropping funnel step2->step3 step4 Allow reaction to warm to RT and stir for 16 hours step3->step4 step5 Monitor reaction progress by TLC step4->step5 step6 Work-up: Quench with water, wash with 1N HCl, then brine step5->step6 step7 Dry organic layer over Na2SO4, filter, and concentrate step6->step7 step8 Purify crude product by recrystallization (e.g., from ethanol/water) step7->step8 end_node End: Obtain pure product, characterize step8->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Setup
  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)ethanamine (e.g., 5.00 g, 25.0 mmol, 1.0 eq).

  • Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the amine.

  • Add triethylamine (e.g., 4.2 mL, 3.04 g, 30.0 mmol, 1.2 eq) to the solution.

  • Fit the flask with a dropping funnel and place it in an ice-water bath, allowing the solution to cool to 0–5 °C with stirring.

Acylation Reaction
  • In the fume hood, carefully measure 2-chloroacetyl chloride (e.g., 2.1 mL, 2.96 g, 26.25 mmol, 1.05 eq) and dilute it with 20 mL of anhydrous DCM in the dropping funnel.

  • Add the 2-chloroacetyl chloride solution dropwise to the stirred, cooled amine solution over a period of 20-30 minutes. Maintain the internal temperature below 10 °C. A white precipitate (triethylammonium chloride) will form.[4]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for 16 hours.[6]

Work-up and Purification
  • Monitor the reaction to completion using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Wash the organic layer sequentially with 1N HCl (2 x 50 mL) to remove excess triethylamine, followed by deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).[6]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to afford N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide as a solid.[7][16]

Product Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques. The expected data are tabulated below.

PropertyExpected Result
Appearance Off-white to light brown solid[17]
Molecular Formula C₁₀H₁₁BrClNO
Molecular Weight 276.56 g/mol
Melting Point Literature values for similar compounds suggest a m.p. >150 °C[17]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~6.5 (br s, 1H, N-H), ~5.1 (q, 1H, CH -CH₃), ~4.1 (s, 2H, Cl-CH₂ ), ~1.6 (d, 3H, CH-CH₃ ). (Predicted based on similar structures[18][19])
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~165 (C=O), ~140 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~122 (Ar-C), ~50 (CH-CH₃), ~43 (Cl-CH₂), ~22 (CH-CH₃). (Predicted based on similar structures[19][20])
IR (KBr, cm⁻¹) ~3280 (N-H stretch), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1660 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend), ~820 (para-substituted benzene), ~750 (C-Cl stretch).[18]
Mass Spec (ESI-MS) m/z: Calculated for C₁₀H₁₁BrClNO [M+H]⁺: 275.98, 277.98. The two major peaks with a ~1:1 intensity ratio are characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).[18]

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. By adhering to the detailed steps and, most importantly, the stringent safety precautions, researchers can confidently produce this versatile chemical intermediate for application in pharmaceutical and materials science research. The key to success lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture.

References

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
  • A facile amidation of chloroacetyl chloride using DBU - Connect Journal. (URL: [Link])

  • Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted... - ResearchGate. (URL: [Link])

  • Explaining the reaction between acyl chlorides and amines - addition / elimination - Chemguide. (URL: [Link])

  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])

  • Chloroacetyl chloride – Knowledge and References - Taylor & Francis Online. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (URL: [Link])

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. (URL: [Link])

  • Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS - Loba Chemie. (URL: [Link])

  • N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem. (URL: [Link])

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (URL: [Link])

  • Chloroacetyl Chloride - Yufeng. (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

Sources

Application Notes and Protocols for a Novel Antimicrobial Candidate: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of N-Substituted Chloroacetamides in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, N-substituted chloroacetamide derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[1] Research into various N-(substituted phenyl)-2-chloroacetamides has revealed that their biological activity is significantly influenced by the nature and position of substituents on the phenyl ring.[2][3]

Notably, compounds bearing a halogenated p-substituted phenyl ring have demonstrated significant activity, particularly against Gram-positive bacteria and pathogenic yeasts.[2][3] This activity is attributed to their high lipophilicity, which is believed to facilitate their passage across the phospholipid bilayer of microbial cell membranes.[2][3]

This application note provides a detailed guide for the preliminary antimicrobial evaluation of a specific novel compound within this class: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide . While this exact molecule is yet to be extensively characterized in the public domain for its antimicrobial efficacy, its structural similarity to other active chloroacetamides makes it a compelling candidate for investigation. The protocols outlined herein are based on established, internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the research and development setting.

Compound Profile and Handling

Compound: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Molecular Formula: C₁₀H₁₁BrClNO Appearance: Likely a crystalline solid.

1.1. Safety and Handling Precautions

Chloroacetamide and its derivatives are classified as toxic and irritant compounds.[4] It is crucial to handle N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work within a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Contact: Avoid contact with skin and eyes.[5] In case of contact, rinse immediately and thoroughly with water.[5]

  • Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[6] Avoid creating dust when handling the solid compound.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[5]

1.2. Preparation of Stock Solution

The lipophilic nature of related compounds suggests that N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide may have poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in antimicrobial assays.

  • Objective: To prepare a high-concentration stock solution (e.g., 10 mg/mL or 12.8 mg/mL for a 51.2 mM solution) for serial dilution.

  • Materials:

    • N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide powder

    • 100% Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance and micropipettes

  • Protocol:

    • In a chemical fume hood, weigh the desired amount of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide into a sterile tube.

    • Add the calculated volume of 100% DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.

    • This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] As a good practice, wrap the tubes in foil to protect from light.[8]

Causality Note: Using a 100% DMSO stock minimizes the amount of solvent introduced into the assay, which is crucial as DMSO can have inhibitory effects on microbial growth at higher concentrations (typically >1-2% v/v). A solvent toxicity control must always be included in your assays.

Antimicrobial Assay Workflow

The evaluation of a novel antimicrobial agent follows a logical progression from initial screening to quantitative assessment. The following diagram illustrates a typical workflow.

Antimicrobial Assay Workflow cluster_analysis Data Analysis Compound Prepare Compound Stock Solution Screening Primary Screening (Disk Diffusion Assay) Compound->Screening MIC_Test Quantitative Testing (Broth Microdilution for MIC) Compound->MIC_Test Media Prepare Culture Media (e.g., MHB) Inoculum Prepare Microbial Inoculum (0.5 McFarland) Media->Inoculum Inoculum->Screening Inoculum->MIC_Test Measure Measure Zones of Inhibition Screening->Measure Determine_MIC Determine MIC (Lowest concentration with no growth) MIC_Test->Determine_MIC Report Report Results (MIC values, Zone Diameters) Measure->Report Determine_MIC->Report

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the minimum concentration of the compound that inhibits the visible growth of a microorganism and is based on the CLSI M07 guidelines.[9]

3.1. Principle

A standardized microbial inoculum is exposed to serial twofold dilutions of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide in a liquid growth medium within a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound at which no visible growth occurs after a defined incubation period.[10]

3.2. Materials

  • N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

3.3. Step-by-Step Methodology

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL for bacteria). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells. This will result in a 1:1 dilution.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.

    • This setup leaves specific wells for controls:

      • Growth Control: Wells containing only media and the microbial inoculum (no compound).

      • Sterility Control: Wells containing only media (no inoculum or compound).

      • Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the microbial inoculum.

  • Inoculation:

    • Add 100 µL of the final diluted microbial inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for the specific microorganism.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound where no visible turbidity or pellet formation is observed.[10] This can be read by eye or with a microplate reader.

Protocol 2: Disk Diffusion Assay for Initial Screening

The disk diffusion method is a qualitative or semi-quantitative test to rapidly screen for antimicrobial activity, based on EUCAST and Kirby-Bauer methodologies.

4.1. Principle

A paper disk impregnated with a known amount of the test compound is placed on an agar plate swabbed with a standardized microbial inoculum. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk.

4.2. Materials

  • N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide stock solution

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Forceps

4.3. Step-by-Step Methodology

  • Disk Preparation:

    • Aseptically apply a precise volume (e.g., 10 µL) of the compound's stock solution onto a sterile blank paper disk to achieve a specific load (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare control disks with the solvent (DMSO) only.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps, place the prepared compound-impregnated disks and control disks onto the inoculated agar surface.[11]

    • Gently press each disk to ensure complete contact with the agar.[11] Do not move the disks once placed.

    • Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours. The "15-15-15 minute rule" should be followed: apply disks within 15 minutes of inoculation and incubate plates within 15 minutes of disk application.

  • Result Measurement:

    • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm).

    • The presence of a clear zone indicates antimicrobial activity. The size of the zone is proportional to the susceptibility of the microorganism and the diffusion characteristics of the compound.

Hypothesized Mechanism of Action

Based on related N-substituted chloroacetamides, the primary mechanism of action is likely related to the compound's physicochemical properties.

Hypothesized Mechanism Compound N-[1-(4-Bromophenyl)ethyl] -2-chloroacetamide Membrane Microbial Cell Membrane (Phospholipid Bilayer) Compound->Membrane High Lipophilicity facilitates passage Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Inhibition Inhibition of Essential Cellular Processes Disruption->Inhibition Death Cell Death Inhibition->Death

Caption: Hypothesized mechanism of action for the compound.

The high lipophilicity conferred by the bromophenyl group likely allows the molecule to readily intercalate into and traverse the microbial cell membrane, disrupting its integrity and function.[2][3] This could lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Data Presentation and Interpretation

Results from the antimicrobial assays should be recorded systematically. The following table provides an example of how to present hypothetical MIC data.

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram (+)16
Enterococcus faecalisATCC 29212Gram (+)32
Escherichia coliATCC 25922Gram (-)>128
Pseudomonas aeruginosaATCC 27853Gram (-)>128
Candida albicansATCC 90028Fungus64

Interpretation Note: In this hypothetical example, the compound shows moderate activity against Gram-positive bacteria, limited to no activity against Gram-negative bacteria, and some activity against the tested yeast. This aligns with findings for similar chloroacetamide compounds.[2][3]

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

  • Wikipedia contributors. (2023). Chloroacetamide. In Wikipedia, The Free Encyclopedia. [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70-79. [Link]

  • ResearchGate. (2023). Antimicrobial material which is insoluble in water. When I dissolve in DMSO and diluted, it precipitated?[Link]

  • Barry, A., Bryskier, A., Traczewski, M., & Brown, S. (2004). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Clinical microbiology and infection, 10(1), 78-83. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5039-5044. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • iGEM. (n.d.). Antibacterial Stock Preparation. [Link]

  • Karatuna, O. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace. [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • Barrick Lab, The University of Texas at Austin. (n.d.). Protocols: Antibiotic Stock Solutions. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5039-5044. [Link]

  • Jamil, T., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]

  • International Journal of Pharma Sciences and Research. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. [Link]

  • da Silva, A. C. A., et al. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology, 82, e241320. [Link]

  • U.S. Environmental Protection Agency. (2020). Antimicrobial testing methods and procedures MB-39-01. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • EUCAST. (2023). EUCAST Frequently Asked Questions. [Link]

  • CLSI. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. [Link]

Sources

Application Notes & Protocols: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide as a Versatile Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis and potential applications of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide as a key intermediate in pharmaceutical research and development. Chiral amines and their derivatives are foundational components in a vast number of active pharmaceutical ingredients (APIs).[1][2][] This document provides a comprehensive overview of the intermediate's physicochemical properties, a detailed and validated protocol for its synthesis, and a representative, field-proven protocol for its application in constructing more complex molecular architectures relevant to modern drug discovery. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction fidelity and product purity.

Introduction: The Strategic Value of the Intermediate

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a trifunctional synthetic building block of significant interest in medicinal chemistry. Its value is derived from the strategic combination of three key structural motifs:

  • A Chiral Secondary Amine: The stereocenter at the benzylic position is crucial, as the biological activity of many pharmaceuticals is enantiomer-dependent.[] The ability to introduce this specific chirality is a cornerstone of modern asymmetric synthesis.[1][2][4]

  • A Brominated Phenyl Ring: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.[5]

  • An α-Chloroacetamide Group: This functional group is a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues (like cysteine) in protein targets.[6][7] It also serves as a key synthon for building larger heterocyclic structures via intramolecular or intermolecular cyclization reactions.[8][9]

This unique combination makes the title compound a powerful intermediate for creating diverse molecular scaffolds targeting a range of therapeutic areas, from oncology to infectious diseases.[7][10]

Physicochemical & Safety Data

Proper handling and characterization are paramount for successful synthesis. The key properties are summarized below.

PropertyValueData Source
IUPAC Name N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide-
Molecular Formula C₁₀H₁₁BrClNO-
Molecular Weight 276.56 g/mol -
Appearance Off-white to pale yellow solid (predicted)-
CAS Number 135446-60-7PubChem
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSOGeneral Chemical Principles
Safety Warning: Potential alkylating agent. Avoid inhalation and skin contact. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.General α-chloroamide reactivity

Protocol 1: Synthesis of the Intermediate

This protocol describes the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide from commercially available 1-(4-bromophenyl)ethan-1-amine. The procedure is a standard acylation reaction.[11]

Workflow Diagram: Synthesis of the Intermediate

G cluster_0 Step 1: Acylation Reaction cluster_1 Step 2: Work-up & Purification A 1-(4-Bromophenyl)ethan-1-amine E Reaction at 0°C to RT A->E B Chloroacetyl Chloride B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Aqueous HCl Wash E->F G Brine Wash F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Recrystallization or Column Chromatography I->J K Final Product: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide J->K

Caption: Workflow for the synthesis of the title intermediate.

Detailed Step-by-Step Protocol
  • Materials & Reagents:

    • (rac)-1-(4-Bromophenyl)ethan-1-amine (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate and Hexanes for chromatography/recrystallization

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 1-(4-bromophenyl)ethan-1-amine (1.0 eq) and anhydrous DCM (approx. 0.2 M).

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) dropwise to the solution.

    • Scientist's Note (Causality): Triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing the protonation of the starting amine which would render it unreactive.

    • Add chloroacetyl chloride (1.1 eq) dropwise over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation (In-Process Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Scientist's Note (Causality): The HCl wash removes excess triethylamine and its salt. The brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.

    • Self-Validation (Final Product): Confirm the structure and purity of the final product via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Application in a Representative Pharmaceutical Synthesis

This protocol demonstrates the use of the intermediate in a plausible synthesis of a hypothetical kinase inhibitor scaffold. The workflow involves a Suzuki cross-coupling to install a new aryl group, followed by a nucleophilic substitution to build a core heterocyclic motif.

Synthetic Pathway Diagram

G A Intermediate (From Protocol 1) C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C A->C B Pyridine-4-boronic acid B->C D Suzuki Coupling Product C->D F NaH, DMF 80°C D->F E 2-Aminothiophenol E->F G Hypothetical Kinase Inhibitor Scaffold (Benzothiazine derivative) F->G

Caption: Representative synthesis of a drug-like scaffold.

Detailed Step-by-Step Protocol
  • Part A: Suzuki Cross-Coupling

    • To a flask, add the intermediate (1.0 eq), pyridine-4-boronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

    • Scientist's Note (Causality): The palladium catalyst is essential for the carbon-carbon bond formation. The base (K₂CO₃) is required for the transmetalation step of the catalytic cycle. Degassing the solvent prevents oxidation of the Pd(0) catalyst.

    • Heat the mixture to 90 °C and stir for 6-12 hours.

    • Self-Validation (In-Process Check): Monitor by LC-MS for the disappearance of the starting material and the appearance of the coupled product mass.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography to obtain the Suzuki coupling product.

  • Part B: Intramolecular Cyclization via Nucleophilic Substitution

    • To a dry flask under nitrogen, add 2-aminothiophenol (1.1 eq) and anhydrous DMF.

    • Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note (Causality): NaH is a strong, non-nucleophilic base used to deprotonate the thiol, forming a potent thiolate nucleophile.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of the Suzuki product from Part A (1.0 eq) in DMF.

    • Heat the reaction to 80 °C and stir for 4 hours. The reaction involves initial S-alkylation followed by an intramolecular cyclization.

    • Self-Validation (In-Process Check): Monitor by LC-MS for the formation of the final benzothiazine product.

    • Cool the reaction and carefully quench by the slow addition of water.

    • Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC.

    • Self-Validation (Final Product): Characterize the final drug-like molecule thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm identity and >95% purity.

Analytical Characterization

A robust analytical package is critical for validating each step.

TechniqueIntermediate (Expected Features)Final Product (Expected Features)
¹H NMR Signals for the bromophenyl ring, the CH-CH₃ ethyl group, and the α-chloro CH₂ group.Disappearance of bromophenyl signals, appearance of pyridyl and thiophenol-derived signals. Complex aromatic region.
¹³C NMR ~10 distinct carbon signals.Increased number of aromatic signals corresponding to the new rings.
LC-MS Correct mass-to-charge ratio (m/z) for C₁₀H₁₁BrClNO with characteristic bromine isotope pattern (M, M+2).Correct m/z for the final cyclized product.
HPLC Single major peak indicating high purity after purification.Single major peak indicating high purity (>95%).

References

  • Royal Society of Chemistry. (2014). Typical procedure for the syntheses of 2-chloro-N-phenylacetamide. Supplementary Information. 11

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. 12

  • ChemicalBook. (n.d.). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis. 13

  • Organic Chemistry Portal. (n.d.). Synthesis of α-chlorocarboxylic acids and derivatives. 14

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH. (2022). 10

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC - PubMed Central. (2018). 5

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. (2021). 1

  • Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. (n.d.). 8

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. (2024). 4

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC - NIH. (2024). 15

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications (RSC Publishing). (2023). 2

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. (n.d.). 6

  • Synthetic route of synthesized chloroacetamide derivatives (1–22). ResearchGate. (n.d.). 9

  • Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. Benchchem. (n.d.). 7

  • Chiral Intermediates in Drug Synthesis. BOC Sciences. (n.d.).

Sources

Application Notes and Protocols for the Agrochemical Evaluation of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Candidate in Crop Protection

To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive guide to the potential applications of the novel compound, N-[1- (4-Bromophenyl)ethyl]-2-chloroacetamide, in the dynamic field of agrochemical research. The chloroacetamide chemical family is well-established in agriculture, particularly as herbicides, providing a strong rationale for investigating new analogues.[1] This guide is structured not as a rigid template, but as a strategic workflow, designed to logically and rigorously evaluate the potential of this specific molecule. We will proceed from synthesis and initial screening to more in-depth mechanistic studies, all grounded in established scientific principles and methodologies.

Our approach is built on the core tenets of scientific integrity. The protocols herein are designed to be self-validating, with explanations for each experimental choice. We will draw upon the known biological activities of structurally related compounds to inform our investigative path, with the understanding that this specific molecule represents a new frontier. Every claim and procedural standard is supported by authoritative references, ensuring a trustworthy and robust research framework.

Introduction to N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: A Profile of Potential

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a halogenated aromatic amide. Its core structure combines a chloroacetamide moiety, known for its herbicidal action, with a brominated phenyl ring, a feature often associated with enhanced biological activity in various agrochemicals.[2][3] The presence of an ethyl group on the nitrogen atom introduces a chiral center, which may influence its biological activity and selectivity.

The rationale for investigating this compound in agrochemical research is multi-faceted:

  • Herbicidal Potential: Chloroacetamides are a major class of herbicides that act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[4][5] This leads to a disruption in cell membrane formation and cuticle development, ultimately preventing weed emergence and growth.[4]

  • Fungicidal and Antimicrobial Properties: The chloroacetamide scaffold and halogenated aromatic rings are present in many compounds with demonstrated antifungal and antibacterial activity.[2][6][7] Studies on similar molecules suggest potential for controlling plant pathogenic fungi.[8]

  • Insecticidal Possibilities: While less common, some acetamide derivatives have shown insecticidal properties, suggesting this as a secondary but still viable area of investigation.[9][10]

This guide will provide detailed protocols to explore each of these potential applications.

Synthesis and Characterization

A reliable synthesis protocol is the foundation of any chemical research. Based on standard amide formation reactions, a plausible synthetic route for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is proposed below.

Protocol 2.1: Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Objective: To synthesize N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide from commercially available starting materials.

Materials:

  • 1-(4-Bromophenyl)ethanamine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the purity using HPLC.

  • Measure the melting point.

Agrochemical Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized compound. This involves primary in-vitro screens followed by more complex in-vivo assays for promising activities.

Herbicidal Activity Screening

The primary mode of action for chloroacetamide herbicides is pre-emergent, affecting germinating seedlings.[4]

Objective: To assess the pre-emergent herbicidal activity of the test compound on model monocot and dicot weed species.

Materials:

  • Seeds of representative weed species (e.g., Echinochloa crus-galli - barnyard grass, a monocot; Amaranthus retroflexus - redroot pigweed, a dicot)

  • Test compound dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

  • Commercial herbicide standard (e.g., S-metolachlor)

Procedure:

  • Prepare a stock solution of the test compound and the standard herbicide.

  • Create a dilution series of the test compound and standard.

  • Place filter paper in petri dishes and add a fixed volume of each test solution concentration. Include a solvent-only control.

  • Allow the solvent to evaporate completely.

  • Place a set number of seeds (e.g., 20) in each petri dish.

  • Moisten the filter paper with a defined volume of distilled water.

  • Seal the petri dishes and place them in a growth chamber under optimized conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, measure the germination percentage, root length, and shoot length of the seedlings.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each parameter.

Data Presentation:

CompoundConcentration (µM)Germination (%)Root Length (mm)Shoot Length (mm)
Control0
Test CompoundX
Y
Z
S-metolachlorA
B
C

Causality Behind Experimental Choices: Using both a monocot and a dicot species provides initial information on the spectrum of activity. Measuring root and shoot length provides more sensitive endpoints than germination alone, as chloroacetamides primarily inhibit growth rather than germination itself.[4]

Fungicidal Activity Screening

Objective: To determine the fungicidal activity of the test compound against a panel of economically important plant pathogenic fungi.

Materials:

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compound dissolved in a suitable solvent

  • Commercial fungicide standard (e.g., tebuconazole)

  • Sterile petri dishes

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to 45-50°C and add the test compound and standard fungicide at various concentrations. Pour the amended PDA into petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate the plates at the optimal temperature for each fungus (e.g., 25°C) in the dark.

  • When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of inhibition of mycelial growth and determine the EC₅₀ value.

Data Presentation:

FungusCompoundEC₅₀ (µg/mL)
Fusarium graminearumTest Compound
Tebuconazole
Botrytis cinereaTest Compound
Tebuconazole
Insecticidal Activity Screening

Objective: To evaluate the contact insecticidal activity of the test compound against a model insect pest.

Materials:

  • Model insect (e.g., Aphis gossypii - cotton aphid, or Spodoptera frugiperda - fall armyworm larvae)

  • Test compound dissolved in a suitable solvent

  • Commercial insecticide standard (e.g., acetamiprid for aphids, cypermethrin for armyworms)

  • Micro-applicator or spray tower

  • Ventilated containers for holding treated insects

Procedure:

  • Rear a healthy population of the target insect.

  • For contact toxicity, apply a small, precise volume of the test solution to the dorsal thorax of each insect (topical application) or spray insects directly in a spray tower.

  • Place the treated insects in clean containers with a food source.

  • Maintain the insects under controlled environmental conditions.

  • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the lethal dose (LD₅₀) or lethal concentration (LC₅₀).

Investigating the Mechanism of Action

Should the initial screenings show promising activity, the next logical step is to investigate the compound's mechanism of action.

Proposed Herbicidal Mode of Action: VLCFA Elongase Inhibition

The primary hypothesis for a chloroacetamide herbicide is the inhibition of very-long-chain fatty acid (VLCFA) elongases.[4][5]

Experimental Approach:

  • Biochemical Assay: Utilize a cell-free microsomal preparation from a susceptible plant (e.g., leek seedlings) to measure the incorporation of radiolabeled malonyl-CoA into VLCFAs in the presence and absence of the test compound. Inhibition of this incorporation would provide direct evidence for VLCFA elongase inhibition.

  • Metabolomic Analysis: Treat susceptible plants with the test compound and analyze the fatty acid profile using Gas Chromatography-Mass Spectrometry (GC-MS). A significant reduction in VLCFAs (>C18) would support the proposed mechanism of action.[4]

Proposed Fungicidal Mode of Action

The mechanism of fungicidal action for chloroacetamides is less defined. A possible mechanism involves binding to ergosterol in the fungal plasma membrane or inhibiting DNA synthesis.[8]

Experimental Approach:

  • Ergosterol Binding Assay: Spectrophotometrically measure the binding of the test compound to ergosterol.

  • Cell Membrane Integrity Assay: Treat fungal protoplasts with the test compound and measure the leakage of intracellular components.

  • DNA Synthesis Inhibition Assay: Use a radiolabeled precursor (e.g., [³H]-thymidine) to measure DNA synthesis in fungal cells treated with the test compound.

Structure-Activity Relationship (SAR) and Future Directions

The initial biological data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide will serve as a benchmark. Future research should focus on synthesizing analogues to establish a structure-activity relationship (SAR).

Key areas for modification and investigation include:

  • Stereochemistry: The ethyl group on the nitrogen creates a chiral center. Synthesizing and testing the individual enantiomers (R and S) is crucial, as biological activity is often stereospecific.

  • Aromatic Ring Substitution: Varying the position and nature of the substituent on the phenyl ring (e.g., different halogens, electron-donating or withdrawing groups) can significantly impact activity and selectivity.[11]

  • Acetamide Moiety: Modifications to the chloroacetamide group, while potentially altering the core mechanism, could be explored to fine-tune activity and reduce non-target toxicity.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Lead Optimization Synthesis Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Herbicide_Screen Herbicidal Assay (Seed Germination) Characterization->Herbicide_Screen Promising Structure Fungicide_Screen Fungicidal Assay (Mycelial Growth) Characterization->Fungicide_Screen Insecticide_Screen Insecticidal Assay (Contact Toxicity) Characterization->Insecticide_Screen MoA_Herbicide VLCFA Elongase Inhibition Assay Herbicide_Screen->MoA_Herbicide High Activity MoA_Fungicide Ergosterol Binding / DNA Synthesis Fungicide_Screen->MoA_Fungicide High Activity SAR_Studies Structure-Activity Relationship (SAR) Studies MoA_Herbicide->SAR_Studies Confirmed MoA MoA_Fungicide->SAR_Studies Analogue_Synthesis Analogue Synthesis SAR_Studies->Analogue_Synthesis

Caption: A tiered workflow for the agrochemical evaluation of a novel compound.

Proposed Herbicidal Mode of Action

Caption: Proposed mechanism of herbicidal action via VLCFA elongase inhibition.

References

  • Fun, H. K., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o519. Available at: [Link]

  • Ilić, S., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 73(2), 115–126. Available at: [Link]

  • Wolska, L., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 28(15), 5769. Available at: [Link]

  • Kumar, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 84. Available at: [Link]

  • Mishra, B. B., & Kumar, V. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Universal Journal of Plant Science, 4(1), 1-6. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Insecticidal Activity of Acetamiprid, and Compounds 5-14, 17, 20 and 21... ResearchGate. Available at: [Link]

  • de Oliveira, V. M., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Journal of Medical Microbiology, 70(9). Available at: [Link]

  • Sknepnek, A., et al. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 28(19), 6932. Available at: [Link]

  • Nakka, S., & Thompson, C. R. (2022). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Fluoroacetamide. Retrieved January 22, 2026, from [Link]

  • Kim, J., et al. (2021). Exploring boron applications in modern agriculture: A structure-activity relationship study of a novel series of multi-substitution benzoxaboroles for identification of potential fungicides. Bioorganic & Medicinal Chemistry Letters, 43, 128089. Available at: [Link]

  • Kumar, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 84. Available at: [Link]

  • Li, Y., et al. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 31(2), 314. Available at: [Link]

  • Sparks, T. C., et al. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. ACS Symposium Series, 1269, 15–33. Available at: [Link]

  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. Available at: [Link]

  • ResearchGate. (2025). Preparation of N 1 -Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Retrieved January 22, 2026, from [Link]

  • Price, J. C. (2003). Characterization of the insecticidal properties of acetamiprid under field and laboratory conditions. NC State Repository. Available at: [Link]

  • Wang, Y., et al. (2024). Combined Toxic Effects and Mechanisms of Chloroacetic Acid and N-Nitrosodimethylamine on Submerged Macrophytes. Molecules, 29(18), 4381. Available at: [Link]

  • Global Substance Registration System. (n.d.). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. Retrieved January 22, 2026, from [Link]

  • AWS. (2023). Exploring the Use of Aromatic Compounds in Crop Growth and Protection. Retrieved January 22, 2026, from [Link]

  • University of Hertfordshire. (n.d.). Acetamide. AERU. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. Retrieved January 22, 2026, from [Link]

  • Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 551-557. Available at: [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2021). More details about Acetamide. Retrieved January 22, 2026, from [Link]

  • Mishra, B. B., & Kumar, V. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing. Available at: [Link]

  • Astarkhanova, T. S., & Ginoyan, R. V. (2020). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries, 15(4), 361-372. Available at: [Link]

  • Google Patents. (n.d.). Preparation of chloroacetamide.
  • ResearchGate. (n.d.). Synthetic route of synthesized chloroacetamide derivatives (1–22). Retrieved January 22, 2026, from [Link]

  • Smith, A. G., et al. (2018). Natural Products in the Discovery of Agrochemicals. CHIMIA International Journal for Chemistry, 72(11), 784-791. Available at: [Link]

  • Kim, J. C. (2013). Recent Trends in Studies on Botanical Fungicides in Agriculture. The Plant Pathology Journal, 29(1), 1–9. Available at: [Link]

  • Oltean, A. M., et al. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO 2 /UV-A. Molecules, 27(19), 6524. Available at: [Link]

  • Hladik, M. L., & Kanissery, R. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(24), 17757–17767. Available at: [Link]

Sources

Application Notes & Protocols: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of a Bifunctional Building Block

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a halogenated amide with a unique combination of reactive sites, positioning it as a versatile building block for novel material synthesis and functionalization. Its structure incorporates a reactive chloroacetamide moiety, a chiral center, and a bromophenyl group, each offering distinct opportunities for chemical modification. While direct applications in material science are an emerging area of investigation, the known reactivity of its constituent functional groups allows for the projection of its utility in surface modification, polymer synthesis, and the development of functional materials.

The chloroacetamide group serves as an effective alkylating agent, capable of forming covalent bonds with nucleophilic surfaces or monomers. The bromophenyl group is a classical handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of organic functionalities. The stereogenic center introduces the potential for creating chiral materials, which are of significant interest in catalysis and separation sciences.

These application notes will provide an overview of the potential uses of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide in material science, complete with detailed protocols for its synthesis and subsequent derivatization in the context of material fabrication.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is essential for its effective application. The properties of the closely related compound, N-(4-bromophenyl)-2-chloroacetamide, are presented below for reference. It is anticipated that N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide will exhibit similar solubility and reactivity profiles, with potential differences in melting point and crystalline structure due to the presence of the ethyl group and the chiral center.

PropertyValue (for N-(4-bromophenyl)-2-chloroacetamide)Reference
Molecular Formula C₈H₇BrClNO[1][2]
Molecular Weight 248.5 g/mol [1][2]
Appearance Off-white to light brown solid[1]
Melting Point 180-184 °C (decomposes)[1]
Storage Inert atmosphere, Room Temperature[1]

PART 1: Synthesis Protocol

Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

This protocol details the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide from commercially available starting materials. The procedure is adapted from standard methods for the acylation of amines.[3][4]

Materials:

  • 1-(4-Bromophenyl)ethanamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions:

  • Chloroacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

  • Triethylamine is a corrosive and flammable liquid.

PART 2: Potential Material Science Applications & Protocols

The unique bifunctional nature of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide opens up a range of possibilities for its use in creating advanced materials.

Application 1: Surface Modification of Nucleophilic Substrates

The chloroacetamide moiety can be used to covalently attach the molecule to surfaces rich in nucleophilic groups, such as amines (-NH₂) or thiols (-SH). This can be used to impart new properties to the surface, such as hydrophobicity, or to provide a handle for further functionalization via the bromophenyl group.

Workflow for Surface Modification:

G cluster_0 Surface Preparation cluster_1 Functionalization cluster_2 Characterization substrate Substrate with -NH2 or -SH groups cleaning Cleaning and Activation (e.g., plasma treatment) substrate->cleaning reaction Immersion in a solution of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). cleaning->reaction washing Washing with solvent to remove unreacted material. reaction->washing xps XPS Analysis (to confirm bromine and nitrogen presence) washing->xps contact_angle Contact Angle Measurement (to assess changes in surface energy) washing->contact_angle

Caption: Workflow for surface functionalization.

Protocol for Surface Amination and Subsequent Functionalization:

  • Substrate Preparation: Start with a substrate possessing amine or thiol groups (e.g., an amine-functionalized silicon wafer or a gold surface with a self-assembled monolayer of aminothiols).

  • Reaction: Immerse the substrate in a solution of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide (10-50 mM) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). The reaction can be carried out at room temperature for 12-24 hours or gently heated (40-60 °C) to accelerate the process.

  • Washing: After the reaction, remove the substrate and wash it thoroughly with the reaction solvent, followed by a lower-boiling point solvent like acetone or isopropanol, and finally dry it under a stream of nitrogen.

  • Characterization: Confirm the successful immobilization by surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) to detect the presence of bromine and nitrogen, and contact angle goniometry to observe changes in surface wettability.

Application 2: Synthesis of Functional Polymers

The bromophenyl group can be utilized in polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Proposed Polymerization Scheme:

G monomer_a N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Br catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) monomer_a:f0->catalyst monomer_b Diboronic Ester Monomer B(OR)2 monomer_b:f0->catalyst polymer Functional Polymer catalyst->polymer Suzuki Polycondensation

Sources

High-throughput screening of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

High-Throughput Screening of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Derivatives for Novel Therapeutic Discovery

Abstract

The N-substituted acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial and anticancer effects[1][2][3]. The N-[1-(4-bromophenyl)ethyl]-2-chloroacetamide series, in particular, incorporates a reactive chloroacetamide electrophile, suggesting a potential mechanism of action via covalent modification of biological targets[4]. This application note provides a comprehensive guide for the high-throughput screening (HTS) of this compound class to identify and characterize novel bioactive agents. We present a detailed, field-proven protocol for a primary cell-based viability HTS campaign, followed by strategies for secondary biochemical assays to elucidate the mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade for this promising class of covalent modifiers.

Introduction: The Scientific Rationale

The chloroacetamide moiety is a well-characterized electrophilic "warhead" known to react with nucleophilic residues on proteins, such as cysteine[4]. This capacity for covalent bond formation can lead to potent and sustained target inhibition, a desirable attribute for therapeutic agents in oncology and infectious diseases[5]. The N-[1-(4-bromophenyl)ethyl] portion of the molecule provides a scaffold for derivatization, allowing for the modulation of physicochemical properties like lipophilicity and cell permeability, which are critical for biological activity[1].

Given these structural features, a logical starting point for an HTS campaign is a phenotypic screen to assess the overall effect of the derivatives on cell viability. A cell-based assay provides a more physiologically relevant context than a purely biochemical screen, as it accounts for cell permeability, metabolic stability, and potential off-target effects from the outset[6][7]. Our primary screening protocol is therefore designed to identify cytotoxic or cytostatic compounds within a library of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide derivatives using a human cancer cell line.

High-Throughput Screening Workflow

A successful screening campaign follows a logical progression from a broad primary screen to more focused secondary and validation assays. This "funnel" approach efficiently identifies the most promising hits while systematically eliminating false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Mechanism of Action Studies Compound_Library Compound Library (10,000+ Derivatives) Primary_HTS Primary HTS: Cell Viability Assay (Single Concentration, e.g., 10 µM) Compound_Library->Primary_HTS Hit_Identification Initial Hit Identification (e.g., >50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Counter_Screen Cytotoxicity Counter-Screen (Non-cancerous Cell Line) Dose_Response->Counter_Screen Hit_Confirmation Confirmed Hits Counter_Screen->Hit_Confirmation Biochemical_Assay Secondary Biochemical Assay (e.g., Covalent Binding, Enzyme Inhibition) Hit_Confirmation->Biochemical_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Lead_Candidates Lead Candidates SAR_Analysis->Lead_Candidates

Sources

Application Notes and Protocols for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Targeted Covalent Inhibitors

The paradigm of drug discovery has seen a renaissance in the appreciation and strategic design of targeted covalent inhibitors (TCIs).[1] Once approached with caution due to concerns about off-target reactivity, modern TCIs are engineered for high selectivity by combining a recognition moiety that directs the molecule to the target enzyme's binding site with a moderately reactive electrophile, or "warhead," that forms a stable covalent bond with a specific nucleophilic residue.[2] This strategy can lead to drugs with enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1]

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a compound designed with these principles in mind. It features a bromophenyl ethyl scaffold that can be optimized for affinity and selectivity towards a specific enzyme's active site. The key to its inhibitory potential lies in the chloroacetamide moiety, a well-established electrophilic warhead known to react with nucleophilic amino acid residues such as cysteine.[3] The formation of a covalent bond leads to irreversible inhibition, a mechanism that requires specialized kinetic analysis to fully characterize.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibition properties of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. It outlines a systematic, multi-tiered approach, from initial screening to in-depth kinetic characterization and biophysical validation of its covalent mechanism. The protocols described herein are designed to be self-validating, providing causality behind experimental choices and ensuring scientific integrity.

Compound Profile: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

A thorough understanding of the inhibitor's properties is fundamental to designing robust experiments.

PropertyValueSource
IUPAC Name N-[1-(4-bromophenyl)ethyl]-2-chloroacetamide-
Molecular Formula C₁₀H₁₁BrClNO-
Molecular Weight 276.56 g/mol -
Appearance Expected to be a solid at room temperatureGeneral knowledge on similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and ethanolGeneral knowledge on similar compounds
Reactive Moiety Chloroacetamide[3]
Potential Target Residue Cysteine[3]

Note: As this specific molecule is not widely characterized in public literature, some properties are inferred from structurally similar compounds.

Handling and Stability Considerations

The chloroacetamide group, while a key feature for covalent modification, also necessitates careful handling. Chloroacetamide compounds are known to be more stable in solution than their iodoacetamide counterparts but can undergo hydrolysis, particularly at non-neutral pH.[3][4]

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Aqueous Buffers: Prepare fresh dilutions of the inhibitor in the final assay buffer immediately before use. Assess the stability of the compound in your chosen assay buffer over the time course of the experiment, if extended incubations are necessary.

  • Buffer Selection: Avoid buffers containing nucleophilic species (e.g., Tris at high concentrations, or buffers with added thiols like DTT or β-mercaptoethanol, unless part of a specific experimental design to quench the reaction). HEPES, MES, and phosphate buffers are generally suitable choices. The optimal pH will be enzyme-dependent, but be mindful that extremes in pH can affect compound stability.

Proposed Synthesis

  • Dissolve 1-(4-bromophenyl)ethan-1-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.2 equivalents), to the solution.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1N HCl).[5]

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Tiered Approach to Covalent Inhibitor Characterization

A systematic approach is recommended to efficiently characterize a putative covalent inhibitor. This tiered workflow ensures a comprehensive understanding of the inhibitor's mechanism of action.

G A Tier 1: Initial Screening & Potency (Time-Dependent IC50 Assay) B Tier 2: Kinetic Mechanism Determination (kobs, kinact, and KI determination) A->B Proceed if time-dependent inhibition is observed C Tier 3: Confirmation of Covalent Modification (Jump Dilution & Mass Spectrometry) B->C Proceed to confirm covalent binding D Full Mechanistic Understanding C->D Integrate all data

Caption: A tiered workflow for covalent inhibitor characterization.

Tier 1: Initial Screening and Potency Determination

The hallmark of an irreversible inhibitor is its time-dependent increase in potency.[7] Therefore, a simple IC₅₀ determination at a single time point is insufficient and can be misleading.[7] The recommended initial screening method is the IC₅₀ Shift Assay .

Protocol 1: Time-Dependent IC₅₀ (IC₅₀ Shift) Assay

This assay determines the inhibitor's IC₅₀ value at multiple pre-incubation time points. A decrease in the IC₅₀ value with increasing pre-incubation time is a strong indicator of time-dependent, and likely covalent, inhibition.[8][9][10]

Objective: To determine if N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide exhibits time-dependent inhibition of the target enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate

  • N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide (Inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • DMSO

  • Microplate (format will depend on the detection method, e.g., 96-well or 384-well)

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilution Series:

    • Prepare a serial dilution of the inhibitor in DMSO. A typical starting range would be from 100 µM down to 1 nM in 10-point, 3-fold dilutions.

    • Prepare a DMSO-only control.

  • Assay Setup:

    • For each pre-incubation time point (e.g., 0, 15, 30, and 60 minutes), prepare a set of assay plates or wells.

    • Add a fixed concentration of the enzyme to the assay buffer in each well.

    • Add the inhibitor dilutions to the wells containing the enzyme. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Pre-incubation:

    • Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for the designated pre-incubation times.

    • For the t=0 time point, add the substrate immediately after adding the inhibitor.

  • Initiate Reaction:

    • After each pre-incubation period, initiate the enzymatic reaction by adding the substrate to all wells. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibition.

  • Measure Activity:

    • Measure the enzyme activity by monitoring product formation over a fixed period. Ensure the reaction rate in the uninhibited (DMSO control) wells is linear during this measurement window. The detection method will depend on the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

Data Analysis:

  • For each pre-incubation time point, plot the enzyme activity (or reaction rate) against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.

  • A significant decrease in the IC₅₀ value as the pre-incubation time increases (an "IC₅₀ shift") indicates time-dependent inhibition.[8][10] An IC₅₀ ratio (IC₅₀ at t=0 / IC₅₀ at t=30 min) greater than 1.5-2 is often considered significant.[9]

Pre-incubation Time (min)IC₅₀ (µM) [Example Data]
015.2
158.5
304.1
601.9

Tier 2: Determination of Kinetic Parameters (k_inact and K_I)

If time-dependent inhibition is confirmed, the next step is to determine the individual kinetic parameters that define the interaction: the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).[7] These parameters provide a more complete picture of the inhibitor's efficiency than an IC₅₀ value.[11]

The two-step model of irreversible inhibition is the most common: E + I ⇌ E·I → E-I Where E is the enzyme, I is the inhibitor, E·I is the reversible enzyme-inhibitor complex, and E-I is the final, covalently modified enzyme. The initial binding is characterized by K_I, and the covalent bond formation by k_inact.

G cluster_0 Two-Step Covalent Inhibition E + I E + I E•I E•I E + I->E•I k_on / k_off (Reversible Binding, KI) E-I E-I E•I->E-I k_inact (Covalent Bond Formation)

Caption: Two-step model of irreversible covalent inhibition.

Protocol 2: Progress Curve Analysis to Determine k_obs

This method involves continuously monitoring the enzymatic reaction in the presence of various concentrations of the inhibitor. The rate of reaction will decrease over time as more enzyme becomes inactivated.

Objective: To determine the observed rate of inactivation (k_obs) at different inhibitor concentrations.

Procedure:

  • Prepare Reagents: Prepare the enzyme, substrate, and a range of inhibitor concentrations as in Protocol 1. The inhibitor concentrations should ideally bracket the expected K_I value.

  • Initiate Reactions: In a microplate, combine the enzyme and substrate. Initiate the reaction by adding the different concentrations of the inhibitor. Alternatively, pre-mix the enzyme and inhibitor and then initiate with the substrate. The choice depends on whether the inhibitor is competitive with the substrate.

  • Monitor Progress: Immediately begin monitoring the reaction progress (product formation) in a kinetic plate reader over time. Collect data points frequently (e.g., every 15-30 seconds) for a duration sufficient to observe a clear exponential decay in the reaction rate.

  • Control Reactions: Include a DMSO-only control (no inhibitor) to establish the linear, uninhibited reaction rate. Also, include a no-enzyme control to account for any background signal.

Data Analysis:

  • Plot product concentration versus time for each inhibitor concentration. The resulting curves will show a decrease in slope over time.

  • Fit each progress curve to the following equation for single-exponential decay: P(t) = (v₀/k_obs) * (1 - e^(-k_obs*t)) + P₀ Where P(t) is the product concentration at time t, v₀ is the initial rate, k_obs is the observed rate of inactivation, and P₀ is the initial product concentration.

  • The fitting will yield a k_obs value for each inhibitor concentration [I].

Determining k_inact and K_I

Once k_obs values are obtained for a range of inhibitor concentrations, k_inact and K_I can be determined by plotting k_obs versus the inhibitor concentration [I].

  • Plot Data: Plot k_obs on the y-axis against [I] on the x-axis.

  • Fit the Curve: Fit the data to the hyperbolic equation for a two-step inactivation mechanism:[12] k_obs = (k_inact * [I]) / (K_I + [I])

  • The fit will provide the values for k_inact (the maximum value of k_obs at saturating inhibitor concentrations) and K_I (the inhibitor concentration at which k_obs is half of k_inact).[12]

The ratio k_inact/K_I is the second-order rate constant that describes the efficiency of the inhibitor. A higher k_inact/K_I value indicates a more efficient inactivator.[7]

Tier 3: Biophysical Confirmation of Covalent Modification

Kinetic data strongly suggests a covalent mechanism, but direct biophysical evidence is required for definitive confirmation.

Protocol 3: Jump Dilution Assay for Irreversibility

This assay distinguishes between a slow, tight-binding reversible inhibitor and a truly irreversible one.[12] The principle is to form the enzyme-inhibitor complex and then rapidly dilute it, decreasing the free inhibitor concentration to a level where rebinding is negligible. If the inhibitor is reversible, enzyme activity will recover over time as the inhibitor dissociates. If it is irreversible, activity will not recover.[13]

G A Step 1: Pre-incubation Enzyme + High [Inhibitor] (Formation of E•I complex) B Step 2: Rapid Dilution (~100x) into assay buffer with substrate A->B C Step 3: Monitor Activity (Product formation over time) B->C D Reversible: Activity Recovers C->D if k_off > 0 E Irreversible: No Activity Recovery C->E if k_off ≈ 0

Caption: Workflow for the Jump Dilution Assay.

Procedure:

  • Pre-incubation: Incubate the enzyme at a high concentration (e.g., 100x the final assay concentration) with a saturating concentration of the inhibitor (e.g., 10x the IC₅₀ from a 30-minute pre-incubation) for a sufficient time to allow complex formation (e.g., 30-60 minutes).[12]

  • Dilution and Reaction Initiation: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the substrate.[13][14] This "jumps" the concentration of both enzyme and inhibitor down to their final assay concentrations. The inhibitor is now at a concentration far below its IC₅₀, preventing significant rebinding.

  • Monitor Activity: Immediately monitor the enzymatic activity over time, as in the progress curve analysis.

  • Controls:

    • Reversible Control: If available, perform the same experiment with a known reversible, tight-binding inhibitor.

    • No-Inhibitor Control: Pre-incubate the enzyme with DMSO and dilute in the same manner to measure the uninhibited activity.

Data Analysis:

  • Plot enzyme activity (or product formed) versus time.

  • For an irreversible inhibitor like N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is expected to be, there should be no significant recovery of enzyme activity after dilution.

  • For a reversible inhibitor, the curve will show a time-dependent increase in activity, reflecting the dissociation of the inhibitor.

Protocol 4: Mass Spectrometry for Covalent Adduct Confirmation

The definitive proof of covalent modification is the direct observation of the inhibitor covalently attached to the enzyme. This is most commonly achieved using mass spectrometry (MS).[15]

Objective: To confirm the formation of a covalent adduct between the enzyme and the inhibitor and to identify the modified amino acid residue.

Methods:

  • Intact Protein Analysis:

    • Incubate the purified enzyme with an excess of the inhibitor.

    • Remove the excess, unbound inhibitor (e.g., using a desalting column).

    • Analyze the protein by LC-MS.

    • A mass increase in the protein corresponding to the molecular weight of the inhibitor confirms covalent binding.[15][16] The expected mass shift for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, after loss of HCl, is 240.03 Da.

  • Peptide Mapping (LC-MS/MS):

    • After incubation with the inhibitor, denature, reduce, and alkylate (with a reagent like iodoacetamide to block unmodified cysteines) the protein.

    • Digest the protein into smaller peptides using a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the peptide that shows a mass increase corresponding to the inhibitor.

    • The MS/MS fragmentation data for that peptide will reveal the specific amino acid residue that has been modified.[17]

Analysis TypeExpected Outcome for Covalent Modification
Intact Protein MS A new peak observed at [Mass of Enzyme + 240.03 Da]
Peptide Mapping MS/MS Identification of a specific peptide with a +240.03 Da modification on a nucleophilic residue (e.g., Cys)

Troubleshooting and Considerations

  • No Time-Dependent Inhibition: The compound may be a reversible inhibitor, or it may not inhibit the target enzyme at all. Verify enzyme activity and compound integrity.

  • High Background Signal: The compound may be interfering with the assay readout (e.g., fluorescence quenching). Run controls with the compound in the absence of the enzyme.[18]

  • Poor Solubility: Compound precipitation can lead to inaccurate results. Check for turbidity and consider using solubility-enhancing excipients if compatible with the assay.

  • Linear k_obs vs. [I] Plot: If the plot of k_obs versus inhibitor concentration is linear instead of hyperbolic, it may indicate that the inhibitor concentrations tested are all well below the K_I. In this case, the slope of the line provides an estimate of the k_inact/K_I ratio.

Conclusion

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide represents a promising scaffold for the development of targeted covalent inhibitors. Its chloroacetamide warhead is poised to irreversibly modify nucleophilic residues in an enzyme's active site, potentially leading to potent and durable inhibition. A rigorous and systematic evaluation is paramount to understanding its true potential. By employing the tiered approach detailed in these application notes—progressing from time-dependent IC₅₀ assays to full kinetic characterization and concluding with biophysical confirmation via mass spectrometry—researchers can confidently elucidate the compound's mechanism of action. This comprehensive characterization is an indispensable step in the journey of drug discovery and development, providing the critical data needed to advance promising molecules toward therapeutic applications.

References

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Current time information in Antwerp, BE. (n.d.). Google Search.
  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2010). Future Medicinal Chemistry. Available at: [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025).
  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. Available at: [Link]

  • Covalent Inhibition Kinetics. (n.d.). BioKin, Ltd.
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Available at: [Link]

  • Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. (2025). BellBrook Labs. Available at: [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Experimental and Therapeutic Medicine. Available at: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols. Available at: [Link]

  • Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide (3a–e) derivatives and 2-(substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide (3f–j) derivatives. (n.d.).
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Time Dependent CYP Inhibition (IC50 Shift). (n.d.). Cyprotex - Evotec. Available at: [Link]

  • A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. (n.d.). BellBrook Labs. Available at: [Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (2018). Journal of Visualized Experiments. Available at: [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). Cell Chemical Biology. Available at: [Link]

  • Discovering and de- risking irreversible inhibitors. (n.d.). Enzymlogic. Available at: [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006).
  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Available at: [Link]

  • Method for synthesizing bromoacetamide. (n.d.).
  • Cytochrome P450 Time Dependent Inhibition (IC50 shift). (n.d.). Enamine.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Scientific Reports. Available at: [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. Available at: [Link]

  • An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations. (2025).
  • Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Chloroacetamide. (n.d.). PubChem. Available at: [Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Covalent Labeling-Mass Spectrometry provides a molecular understanding of non-covalent polymer-protein complexation. (2021). Communications Chemistry. Available at: [Link]

  • The Significance of Accurately Assessing Time-Dependent Inhibition (TDI). (2023). Medicilon. Available at: [Link]

  • An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. (n.d.).
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. Available at: [Link]

Sources

Application Notes & Protocols: Developing Novel Therapeutics from N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Covalent Modifier

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide represents a promising starting point for the development of novel therapeutics. Its chemical structure, featuring a chloroacetamide moiety, strongly suggests a mechanism of action involving covalent modification of target proteins. This reactive group, often termed a "warhead," can form a stable, irreversible bond with nucleophilic amino acid residues, most commonly cysteine, within the binding pocket of a protein. This irreversible inhibition can lead to prolonged pharmacodynamic effects and increased potency, offering significant advantages over traditional non-covalent inhibitors.

This guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic potential of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. We will navigate the critical stages of the drug discovery pipeline, from initial target identification to preclinical evaluation, with a focus on the unique considerations for developing a covalent inhibitor. The protocols and application notes herein are designed to be both detailed and grounded in scientific rationale, empowering you to make informed decisions and execute robust experimental plans.

Part 1: Target Identification - Unmasking the Molecular Target

The first and most critical step is to identify the specific cellular protein(s) that N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide covalently modifies. This is paramount to understanding its biological effects and potential therapeutic applications. Given the covalent nature of the interaction, chemoproteomic approaches are the most powerful tools for this purpose.

Application Note: The Power of Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a cutting-edge chemoproteomic technique ideal for identifying the targets of covalent inhibitors directly in complex biological systems.[1][2][3] The core principle of ABPP is to use a chemical probe that mimics the parent compound but also contains a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment. For N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, we will design and synthesize an alkyne-tagged probe, which allows for the subsequent attachment of a biotin tag via "click chemistry" for pull-down and mass spectrometry analysis.

Diagram 1: ABPP Workflow for Target Identification

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_cell_treatment Cellular Treatment & Lysis cluster_click_chemistry Click Chemistry & Enrichment cluster_analysis Analysis Start N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Probe Alkyne-tagged Probe Start->Probe Chemical Synthesis Cells Live Cells Probe->Cells Treatment Lysate Cell Lysate Cells->Lysate Lysis BiotinAzide Biotin-Azide Lysate->BiotinAzide CuAAC Reaction Streptavidin Streptavidin Beads BiotinAzide->Streptavidin Affinity Pull-down Enriched Enriched Target Proteins Streptavidin->Enriched Digestion On-bead Digestion Enriched->Digestion MS LC-MS/MS Digestion->MS Data Data Analysis MS->Data Target Identified Target(s) Data->Target

Caption: Workflow for identifying protein targets of a covalent inhibitor using ABPP.

Protocol 1: Activity-Based Protein Profiling (ABPP)

Objective: To identify the protein targets of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide in a relevant cell line.

Materials:

  • N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

  • Alkyne-tagged probe derivative of the parent compound

  • Relevant cancer cell line (e.g., a panel of breast, lung, or colon cancer cell lines)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system

Procedure:

Part A: Probe Synthesis

  • Synthesize an alkyne-tagged version of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. A common strategy is to replace a non-essential part of the molecule with a terminal alkyne, or to add a linker containing an alkyne. The synthesis should be designed to minimally perturb the parent compound's structure and reactivity. For detailed synthetic strategies, refer to modular approaches for chemical probe synthesis.[4]

Part B: Cell Treatment and Lysis

  • Culture the chosen cell line to ~80% confluency.

  • Treat the cells with the alkyne-tagged probe at various concentrations (e.g., 1, 5, 10 µM) for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.

  • Clarify the lysate by centrifugation and determine the protein concentration using a standard assay (e.g., BCA assay).

Part C: Click Chemistry and Enrichment

  • To 1 mg of protein lysate, add the click chemistry reagents in the following order: biotin-azide, TCEP, and a pre-mixed solution of CuSO4 and TBTA.[5]

  • Incubate the reaction for 1 hour at room temperature with gentle rocking.

  • Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

Part D: On-Bead Digestion and Mass Spectrometry

  • Resuspend the beads in a denaturation buffer (e.g., 8 M urea), reduce with DTT, and alkylate with IAA.

  • Dilute the urea concentration and add trypsin to digest the proteins overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

  • Analyze the peptides by LC-MS/MS.[2][6]

Part E: Data Analysis

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a human protein database.

  • Identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle control. These are your primary target candidates.

Part 2: Target Validation and Characterization

Once potential targets are identified, it is crucial to validate them and characterize the interaction with the parent compound.

Application Note: Confirming Target Engagement in Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target protein within the complex environment of a living cell.[7][8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Diagram 2: CETSA Principle

CETSA_Principle cluster_control Control (No Ligand) cluster_treatment Treatment (With Ligand) Protein_unbound Target Protein Heat_control Heat Protein_unbound->Heat_control Denatured Denatured Protein Heat_control->Denatured Stable Stable Protein Ligand Ligand Protein_bound Target-Ligand Complex Heat_treatment Heat Protein_bound->Heat_treatment Heat_treatment->Stable

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation in CETSA.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide to the identified target protein(s) in intact cells.

Materials:

  • N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

  • Cell line expressing the target protein(s)

  • PBS with protease inhibitors

  • Antibody specific to the target protein for Western blotting

  • Western blotting reagents and equipment

Procedure:

  • Treat cultured cells with the compound at a desired concentration (e.g., 10x the cellular IC50) and a vehicle control for 1-2 hours.

  • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[10]

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody against the target protein.[11][12][13]

  • A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the control, indicating stabilization of the target protein.

Protocol 3: In Vitro Kinetic Analysis of Irreversible Inhibition

Objective: To determine the kinetic parameters (KI and kinact) of the interaction between the compound and the purified target protein.

Rationale: For irreversible inhibitors, a simple IC50 value is insufficient as it is time-dependent. Determining the initial binding affinity (KI) and the rate of covalent bond formation (kinact) provides a more accurate measure of potency.[14][15]

Procedure:

  • Obtain or purify the recombinant target protein.

  • Establish a continuous or discontinuous enzymatic assay that monitors the activity of the target protein.

  • Incubate the enzyme with various concentrations of the inhibitor.

  • At different time points, initiate the enzymatic reaction by adding the substrate.

  • Measure the rate of the reaction.

  • Plot the observed rate constant (kobs) of inactivation against the inhibitor concentration.

  • Fit the data to the appropriate equation for a two-step irreversible inhibition mechanism (E + I ⇌ E·I → E-I) to determine KI and kinact.[16]

Part 3: Lead Optimization

With a validated target and initial kinetic data, the next phase is to chemically modify the parent compound to improve its potency, selectivity, and drug-like properties.

Application Note: Structure-Activity Relationship (SAR) for Covalent Inhibitors

The optimization of a covalent inhibitor involves fine-tuning both the non-covalent binding affinity of the scaffold and the reactivity of the warhead.

  • Scaffold Modification: Modify the N-[1-(4-Bromophenyl)ethyl] portion of the molecule to enhance interactions with the protein's binding pocket. This can improve KI.

  • Warhead Tuning: The reactivity of the chloroacetamide group can be modulated to balance on-target activity with off-target effects. While highly reactive warheads can lead to promiscuous binding and toxicity, a warhead with too low reactivity may not achieve sufficient target engagement.

Table 1: Lead Optimization Strategy

Parameter Goal Medicinal Chemistry Strategy
Potency (kinact/KI) IncreaseOptimize scaffold for better fit in the binding pocket (improves KI). Introduce electron-withdrawing or -donating groups near the warhead to modulate reactivity (affects kinact).
Selectivity IncreaseExploit unique features of the target's binding pocket to design a scaffold with high specificity. Reduce warhead reactivity to minimize off-target reactions.
Metabolic Stability IncreaseIdentify and block sites of metabolism on the molecule (e.g., by introducing fluorine atoms).
Solubility IncreaseIntroduce polar functional groups.

Part 4: In Vitro and In Vivo Evaluation

Promising lead compounds must be rigorously tested in cellular and animal models to assess their therapeutic potential.

Protocol 4: Cellular Proliferation Assay

Objective: To determine the effect of the lead compounds on the proliferation of cancer cell lines.

Procedure:

  • Seed cancer cells in 96-well plates.

  • Treat the cells with a serial dilution of the compound.

  • After a set incubation period (e.g., 72 hours), assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 value for each compound.

Protocol 5: In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the lead compound in a living organism.

Procedure:

  • Implant human cancer cells subcutaneously into immunocompromised mice.[17][18][19]

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the compound and vehicle control according to a defined dosing schedule.

  • Monitor tumor volume and animal body weight regularly.

  • At the end of the study, excise the tumors for further analysis (e.g., Western blotting to confirm target engagement).

Part 5: Preclinical Development

The final stage before clinical trials involves a comprehensive assessment of the drug candidate's safety and pharmacokinetic profile.

Application Note: ADME/Tox for Covalent Inhibitors

Covalent drugs require special attention during ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies due to their potential for off-target reactivity.[20]

  • Metabolic Stability: Assess the compound's stability in liver microsomes and plasma.[21]

  • CYP Inhibition: Evaluate the potential for drug-drug interactions by testing for inhibition of major cytochrome P450 enzymes.

  • Toxicity: In addition to standard toxicity studies, it is important to assess the potential for immunogenicity due to the formation of drug-protein adducts. Glutathione trapping assays can be used to identify reactive metabolites.[22]

Table 2: Key Preclinical Safety and Pharmacokinetic Assays

Assay Purpose
In Vitro Metabolic Stability Predict in vivo clearance.
Plasma Protein Binding Determine the fraction of free drug available for therapeutic effect.
Caco-2 Permeability Predict oral absorption.
hERG Assay Assess the risk of cardiac toxicity.
Ames Test Evaluate mutagenic potential.
Rodent Toxicology Determine the maximum tolerated dose and identify target organs of toxicity.

Diagram 3: Drug Development Pipeline for a Covalent Inhibitor

Drug_Development_Pipeline Start Starting Compound: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Target_ID Target Identification (ABPP) Start->Target_ID Target_Val Target Validation (CETSA, In Vitro Kinetics) Target_ID->Target_Val Lead_Opt Lead Optimization (SAR) Target_Val->Lead_Opt In_Vitro In Vitro Efficacy (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Preclinical Preclinical Development (ADME/Tox) In_Vivo->Preclinical IND Investigational New Drug (IND) Preclinical->IND

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common N-acylation reaction. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Reaction Overview and Mechanism

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a classic example of nucleophilic acyl substitution. It proceeds via the Schotten-Baumann reaction condition, where the nucleophilic amine, 1-(4-bromophenyl)ethanamine, attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1][2] A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3][4]

Overall Reaction Scheme:

(1-(4-Bromophenyl)ethanamine) + (Chloroacetyl Chloride) ---[e.g., Et3N, DCM]--> (Product) + (Base Hydrochloride Salt)

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond by expelling the chloride leaving group.[5]

Caption: Nucleophilic acyl substitution mechanism.

Optimized Experimental Protocol

This protocol is designed for high yield and purity. The core principle is controlling the highly exothermic reaction and ensuring efficient removal of byproducts.

Materials:

  • 1-(4-Bromophenyl)ethanamine (1.0 equiv)

  • Chloroacetyl chloride (1.05 - 1.1 equiv)

  • Triethylamine (Et₃N) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Diagram:

Experimental_Workflow start Start dissolve 1. Dissolve amine and Et₃N in anhydrous DCM. start->dissolve cool 2. Cool reaction mixture to 0 °C in an ice bath. dissolve->cool add 3. Add chloroacetyl chloride dropwise over 15-20 min. cool->add react 4. Stir at 0 °C for 30 min, then warm to RT for 2-4 hours. (Monitor by TLC) add->react workup 5. Aqueous Work-up react->workup wash_hcl 6a. Wash with 1M HCl. workup->wash_hcl wash_bicarb 6b. Wash with sat. NaHCO₃. wash_hcl->wash_bicarb wash_brine 6c. Wash with brine. wash_bicarb->wash_brine dry 7. Dry organic layer over MgSO₄/Na₂SO₄. wash_brine->dry filter_evap 8. Filter and concentrate under reduced pressure. dry->filter_evap purify 9. Purify crude product (Recrystallization or Chromatography). filter_evap->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-(4-bromophenyl)ethanamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM, ~10 mL per gram of amine).

    • Rationale: Using anhydrous solvent is crucial to prevent hydrolysis of the highly reactive chloroacetyl chloride. Triethylamine acts as the HCl scavenger.[6]

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Rationale: The acylation reaction is highly exothermic. Cooling prevents side reactions and ensures controlled addition.[6][7]

  • Reagent Addition: Add chloroacetyl chloride (1.05 equiv) dropwise to the cooled solution over 15-20 minutes via a dropping funnel or syringe. A white precipitate (triethylamine hydrochloride) will form almost immediately.

    • Rationale: Slow, dropwise addition is critical to manage the exotherm and prevent localized overheating.

  • Reaction Progression: Stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

    • Rationale: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine spot.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (to remove excess triethylamine and any unreacted starting amine).

    • Wash with saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Wash with brine (to reduce the solubility of organic material in the aqueous layer).

    • Rationale: This washing sequence efficiently removes the base, its salt, and excess reagents, simplifying purification.[6]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel if necessary.[7][8]

Summary of Optimized Parameters

For maximum reproducibility, key experimental variables should be tightly controlled.

ParameterRecommended ValueRationale & Key Insights
Molar Ratio (Amine:Acyl Chloride:Base) 1 : 1.05 : 1.2A slight excess of acyl chloride ensures full conversion of the amine. Sufficient base is critical to neutralize all generated HCl.[3]
Temperature 0 °C for addition, then RTControls the exothermic reaction, minimizing side-product formation.[6][7]
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent that dissolves reactants well and is unreactive. THF is a viable alternative.[9]
Base Triethylamine (Et₃N)Soluble in organic solvents, facilitating a homogeneous reaction. Its hydrochloride salt can be removed by washing.[6] K₂CO₃ is an alternative but leads to a heterogeneous mixture.[7][10]
Reaction Time 2 - 6 hoursTypically sufficient for full conversion at room temperature. Always confirm completion with TLC.[7]
Typical Yield >90%High yields are expected with careful execution and purification.[6]

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems in a direct Q&A format.

Troubleshooting_Tree Start Problem Encountered LowYield Q: Low Yield? Start->LowYield Impurities Q: Impurities on TLC? Start->Impurities StalledRxn Q: Reaction Stalled? Start->StalledRxn ReagentCheck Check Reagent Quality: - Hydrolyzed Acyl Chloride? - Amine Purity? LowYield->ReagentCheck Yes StoichiometryCheck Verify Stoichiometry: - Insufficient Acyl Chloride? - Insufficient Base? LowYield->StoichiometryCheck Yes WorkupLoss Review Work-up: - Emulsion formation? - Premature precipitation? LowYield->WorkupLoss Yes UnreactedSM Starting Material Spot? -> Incomplete reaction. -> Extend reaction time or re-check stoichiometry. Impurities->UnreactedSM Yes BaselineSpot Baseline Spot? -> Likely amine hydrochloride salt. -> Ensure sufficient base, proceed with work-up. Impurities->BaselineSpot Yes NewSpots Other Spots? -> Possible side products. -> Check temperature control during addition. Impurities->NewSpots Yes BaseIssue Check Base: - Was enough base added? - Is the base of good quality? StalledRxn->BaseIssue Yes AmineProtonation Amine Protonated: - HCl byproduct is quenching the amine. - Add more base. BaseIssue->AmineProtonation If base is okay

Caption: Troubleshooting decision tree.

Q: My reaction yield is consistently low. What are the most likely causes?

A: Low yield can typically be traced to one of three areas:

  • Reagent Quality: Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze to chloroacetic acid, which will not acylate the amine. Always use a fresh bottle or a recently opened one stored under inert gas. The purity of your starting amine should also be confirmed.

  • Insufficient Base: The reaction generates one equivalent of HCl. If there is less than one equivalent of base, the HCl will protonate the starting amine, forming an unreactive ammonium salt and effectively stopping the reaction.[1][3] We recommend using at least 1.2 equivalents of base to ensure a slightly basic environment.

  • Loss During Work-up: The product, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, has moderate polarity. Aggressive or excessive aqueous washes can lead to product loss. Ensure you are not forming stable emulsions; if you are, adding more brine during the work-up can help break them.

Q: My TLC shows unreacted starting amine even after several hours. Why isn't the reaction going to completion?

A: This is a classic symptom of amine protonation. As described above, the HCl byproduct will neutralize your starting amine if the scavenging base (triethylamine) is insufficient or has been consumed. At this point, the nucleophilicity of the amine is gone, and the reaction stalls.

  • Solution: You can sometimes rescue a stalled reaction by adding another portion of triethylamine (e.g., 0.5 equivalents) to the mixture to deprotonate the ammonium salt and restart the acylation.

Q: I see a new, very polar spot at the baseline of my TLC plate. What is it?

A: This is almost certainly the triethylamine hydrochloride salt (Et₃N·HCl) that precipitates during the reaction. It is highly polar and will not move from the baseline in typical silica gel TLC systems (e.g., ethyl acetate/hexane). This is expected and is not an impurity in your organic product. It will be fully removed during the aqueous work-up.

Q: My crude product is a persistent oil and won't crystallize. How should I purify it?

A: While many N-substituted acetamides are crystalline, substitution patterns can sometimes lead to oils. If recrystallization attempts fail, flash column chromatography is the preferred method.

  • Recommended Conditions: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate) will typically provide excellent separation of the desired product from any remaining non-polar impurities or more polar starting amine.

Frequently Asked Questions (FAQs)

Q: Why is a base absolutely necessary for this reaction?

A: The reaction between an amine and an acyl chloride produces one molecule of HCl for every molecule of product formed.[5] Amines are basic and will react with this acid to form an ammonium salt (R-NH₃⁺Cl⁻). This protonated amine has no lone pair of electrons on the nitrogen and is therefore no longer a nucleophile, which stops the desired reaction.[1][3] The added base (like triethylamine) is a "scavenger" that neutralizes the HCl as it forms, protecting the amine nucleophile.[4][11]

Q: Can I use sodium hydroxide (NaOH) as the base, as in the original Schotten-Baumann reaction?

A: While the classic Schotten-Baumann reaction uses an aqueous base like NaOH, it is not ideal here.[2][12] Chloroacetyl chloride is highly water-reactive and would be rapidly hydrolyzed to sodium chloroacetate in a biphasic system, significantly reducing the yield. Using an organic-soluble base like triethylamine in an anhydrous organic solvent like DCM is a superior modern approach for this specific substrate.[6]

Q: What safety precautions are most important for this synthesis?

A: Chloroacetyl chloride is the most hazardous reagent in this procedure. It is highly corrosive, lachrymatory (causes tearing), and reacts violently with water.

  • Always handle chloroacetyl chloride in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are adequate for incidental contact, but butyl or neoprene are better for extended handling).

  • Have a quenching agent, such as a beaker of sodium bicarbonate solution, readily available in case of a spill.

Q: How do I prepare my TLC plates to monitor the reaction?

A:

  • Eluent: A solvent system of 30% ethyl acetate in hexanes is a good starting point.

  • Spotting: On a silica plate, spot three lanes:

    • Lane 1 (Reference): A diluted sample of your starting 1-(4-bromophenyl)ethanamine.

    • Lane 2 (Co-spot): Spot the starting amine first, then carefully spot the reaction mixture on top of it.

    • Lane 3 (Reaction): A diluted sample of your reaction mixture.

  • Visualization: Visualize under a UV lamp (254 nm). The starting amine and the product are both aromatic and will be UV-active. The product, being an amide, will be more polar and thus have a lower Rf value than the starting amine. The reaction is complete when the spot corresponding to the starting amine is no longer visible in Lane 3.

References

  • ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide (3a–e) derivatives and 2-(substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide (3f–j) derivatives. Available from: [Link].

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link].

  • The Royal Society of Chemistry. Supplementary Information for a scientific paper. Available from: [Link].

  • ResearchGate. Why did my amide syntesis does not work? Available from: [Link].

  • Google Patents. Preparation of chloroacetamide.
  • ResearchGate. Preparation of N 1 -Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Available from: [Link].

  • PubMed Central (PMC). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available from: [Link].

  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). Available from: [Link].

  • Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link].

  • Google Patents. Process for selective N-acylation of purine nucleosides.
  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link].

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link].

  • PubMed Central (PMC). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link].

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available from: [Link].

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link].

  • BYJU'S. Schotten Baumann Reaction. Available from: [Link].

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. Available from: [Link].

  • PubMed. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Available from: [Link].

  • The Royal Society of Chemistry. Synthesis of Poly(hydroxyurethane)s from Di(trimethylolpropane) and Their Application to Quaternary Ammonium Chloride-functionalized Films. Available from: [Link].

  • Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. Available from: [Link].

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs. Available from: [Link].

  • Reddit. Tips and tricks for difficult amide bond formation? Available from: [Link].

  • YouTube. Schotten Baumann Reaction and its Mechanism. Available from: [Link].

  • Chemistry LibreTexts. 23.3: Reactions of amines. Available from: [Link].

  • ARKAT USA. N-Acylation in combinatorial chemistry. Available from: [Link].

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link].

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available from: [Link].

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available from: [Link].

  • PubMed Central (PMC). Challenges and Breakthroughs in Selective Amide Activation. Available from: [Link].

  • Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Available from: [Link].

  • Royal Society of Chemistry. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Available from: [Link].

Sources

Technical Support Center: Optimizing the Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships in your experimental design, ensuring both success and reproducibility.

Troubleshooting Guide

This section addresses common issues encountered during the N-acylation of 1-(4-bromophenyl)ethanamine with 2-chloroacetyl chloride. Each issue is presented with potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield is the most common issue and can stem from several factors, primarily related to reagent purity, reaction conditions, and side reactions.

Potential Cause 1: Reagent Degradation 2-Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture will convert it to 2-chloroacetic acid, which will not participate in the acylation, thereby reducing your effective yield.

  • Solution:

    • Use a fresh bottle of 2-chloroacetyl chloride or purify older stock by distillation.

    • Handle the reagent under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon) and flame-dried glassware.[3]

    • Ensure your reaction solvent is anhydrous.

Potential Cause 2: Inefficient HCl Scavenging The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[4] If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solution:

    • Use an appropriate base: A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used at 1.1 to 1.5 equivalents to neutralize the HCl.[5]

    • Consider Schotten-Baumann conditions: An alternative is using a biphasic system with an inorganic base like NaOH or K₂CO₃ in an aqueous layer.[6][7] This method efficiently removes HCl from the organic phase where the reaction occurs.

Potential Cause 3: Sub-optimal Temperature Control The reaction between an amine and an acyl chloride is highly exothermic.[4] Adding the acyl chloride too quickly or at too high a temperature can lead to the formation of undesired byproducts and potential degradation of the starting materials or product.

  • Solution:

    • Maintain the reaction temperature at 0 °C during the dropwise addition of 2-chloroacetyl chloride.

    • Allow the reaction to warm to room temperature slowly after the addition is complete.[5]

Below is a decision tree to help diagnose the cause of low yield.

G start Low Yield Observed reagent_check Are reagents pure & anhydrous? start->reagent_check base_check Is base stoichiometry/type correct? reagent_check->base_check Yes reagent_sol Solution: Use fresh/purified reagents under inert atmosphere. reagent_check->reagent_sol No temp_check Was temperature controlled (0°C)? base_check->temp_check Yes base_sol Solution: Use 1.1-1.5 eq. of TEA/DIPEA or switch to Schotten-Baumann. base_check->base_sol No temp_sol Solution: Ensure slow, dropwise addition of acyl chloride at 0°C. temp_check->temp_sol No

Caption: Troubleshooting workflow for low reaction yield.

Q2: The reaction appears incomplete, with significant starting amine remaining. How can I drive it to completion?

A2: An incomplete reaction is often a result of insufficient activation or premature termination.

Potential Cause 1: Inadequate Molar Ratio of Acylating Agent While a 1:1 stoichiometry is theoretical, minor degradation of the 2-chloroacetyl chloride can leave some amine unreacted.

  • Solution:

    • Use a slight excess (1.05 to 1.1 equivalents) of 2-chloroacetyl chloride to ensure all the amine is consumed.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][9] If the amine spot persists after several hours, a small additional charge of the acyl chloride can be added.

Potential Cause 2: Steric Hindrance While 1-(4-bromophenyl)ethanamine is not exceptionally bulky, steric factors can slow down the reaction rate compared to simpler primary amines.[10]

  • Solution:

    • Increase the reaction time. Monitor by TLC until the starting amine spot is no longer visible.[11] A typical reaction may run for 12-16 hours.[5]

    • Slightly elevating the temperature (e.g., to 40 °C) after the initial addition phase can help, but must be done cautiously to avoid side reactions.

Q3: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I prevent them?

A3: The presence of multiple spots indicates the formation of byproducts. Identifying them is key to prevention.

Potential Impurities & Their Causes:

  • 2-Chloroacetic Acid: From the hydrolysis of 2-chloroacetyl chloride. This will appear as a polar, streaky spot on the TLC plate.

  • Unreacted 1-(4-bromophenyl)ethanamine: A basic spot that can be visualized with ninhydrin stain.

  • Triethylammonium Chloride: The salt byproduct is highly polar and usually remains at the baseline of the TLC plate.

  • Diacylated Product: While less common for secondary amines, forcing conditions could potentially lead to complex side reactions.

  • Solutions:

    • Prevent Hydrolysis: As mentioned in Q1, ensure anhydrous conditions.

    • Optimize Stoichiometry: Use a slight excess of the acyl chloride to consume all the amine.

    • Proper Work-up: A standard aqueous work-up is crucial for removing impurities.

      • Wash the organic layer with dilute HCl (e.g., 1N HCl) to remove any unreacted amine and the tertiary amine base.[5]

      • Wash with dilute NaHCO₃ or Na₂CO₃ solution to remove any acidic byproducts like 2-chloroacetic acid.[12]

      • A final wash with brine (saturated NaCl solution) helps to remove residual water before drying the organic layer.

Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism of this N-acylation reaction?

A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.[4][13]

  • Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen atom of 1-(4-bromophenyl)ethanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[14]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is ejected as it is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (either another molecule of the starting amine or, more effectively, the added tertiary amine base) to yield the final neutral amide product and the hydrochloride salt of the base.[15]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Amine R-NH₂ Intermediate O|R'—C—Cl|N+H₂-R Amine->Intermediate AcylChloride R'-COCl AcylChloride->Intermediate Amide R'-CONH-R Intermediate->Amide HCl HCl Intermediate->HCl Cl⁻ leaves, H⁺ removed by base G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring (TLC) A 1. Flame-dry glassware under vacuum. B 2. Add amine, solvent (DCM), and triethylamine. A->B C 3. Cool flask to 0°C in an ice bath. B->C D 4. Add acyl chloride dropwise via syringe over 15-20 min. C->D E 5. Prepare TLC plate with 3 lanes: SM (Amine), Co-spot, RXN. D->E Begin Monitoring F 6. Take aliquots from reaction at T=0, 1h, 4h, etc. E->F G 7. Develop TLC and visualize under UV light. F->G H 8. Monitor disappearance of SM spot and appearance of Product spot. G->H

Caption: Standard workflow for reaction setup and TLC monitoring.

For a detailed protocol on TLC monitoring, please refer to the Experimental Protocols section.

Q7: What are the key safety precautions when handling 2-chloroacetyl chloride?

A7: 2-Chloroacetyl chloride is a corrosive and lachrymatory substance. It reacts violently with water and is harmful if inhaled or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is acceptable for short-term handling, consider heavier gloves for large quantities), and chemical splash goggles.

  • Ventilation: Handle 2-chloroacetyl chloride exclusively in a certified chemical fume hood.

  • Handling: Use syringes or cannulas for transfers. Quench any residual reagent in your apparatus carefully with a dilute base solution in the fume hood.

  • Health Hazards: It is a skin, eye, and respiratory irritant. [16]In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Experimental Protocols

Protocol 1: Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-bromophenyl)ethanamine (1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Add triethylamine (1.2 eq.) to the solution and stir.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 2-chloroacetyl chloride (1.05 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion using TLC (see Protocol 2).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to obtain the pure N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes - this may require optimization) to a depth of ~0.5 cm in a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spot the Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).

    • In the "SM" lane, spot a dilute solution of your starting amine.

    • In the "C" lane, spot the starting amine first, then carefully spot the reaction mixture on top of it.

    • In the "R" lane, spot the reaction mixture. [11]3. Develop the Plate: Place the TLC plate in the chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them. The product amide should be UV active. The starting amine may also be visible.

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine is no longer visible in the "R" lane. The co-spot lane helps to confirm the identity of the starting material spot, especially if the Rf values are close. [11]

References

  • Zhang, Y., et al. (2018). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Patil, P., et al. (2022). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...). ResearchGate. Available at: [Link]

  • Cherney, R. J., et al. (2020). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 22(15), 5965–5969. Available at: [Link]

  • Clark, J. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

  • Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(8), 15019–15034. Available at: [Link]

  • Uslu, B., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 299–311. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. WSU Chemistry. Available at: [Link]

  • Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Available at: [Link]

  • Yarnell, A. M. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Available at: [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]

  • MDPI. (2006). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Molbank, 2006(4), M505. Available at: [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses. Available at: [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

Sources

Technical Support Center: Purification of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we provide field-tested insights, detailed protocols, and robust troubleshooting advice to help you navigate the common challenges associated with achieving high purity for this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide?

A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the acylation of 1-(4-bromophenyl)ethanamine with chloroacetyl chloride, typically in the presence of a tertiary amine base like triethylamine (TEA).

Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 1-(4-bromophenyl)ethanamine and hydrolyzed chloroacetyl chloride (chloroacetic acid).

  • Base-Related Impurities: Triethylamine and its corresponding salt, triethylammonium chloride.

  • Side-Reaction Products: Potential for di-acylation, though often minimal due to steric hindrance.

  • Solvent Residues: Residual solvents from the reaction and initial workup, such as dichloromethane (DCM) or ethyl acetate.

A preliminary Thin Layer Chromatography (TLC) analysis of your crude product is essential to visualize the number and relative polarity of these impurities, which will guide your purification strategy.

Q2: My crude product is an oily, off-white, or brownish solid. What is the first purification step I should take?

A2: An initial aqueous workup (liquid-liquid extraction) is the most effective first step to remove the bulk of ionic and highly polar impurities. Before attempting more sophisticated methods like recrystallization or chromatography, a thorough wash is critical.

The causality is straightforward:

  • Acid Wash (e.g., 1N HCl): The starting amine is basic. An acid wash protonates it, forming a water-soluble ammonium salt that partitions into the aqueous layer.[1][2] This efficiently removes unreacted amine.

  • Base Wash (e.g., sat. NaHCO₃): Chloroacetic acid (from hydrolysis of the acid chloride) is acidic and will be deprotonated by a mild base, partitioning into the aqueous layer.[2] This also neutralizes any remaining acid.

  • Brine Wash (sat. NaCl): This wash removes bulk water from the organic layer before drying, improving the efficiency of the drying agent (e.g., Na₂SO₄ or MgSO₄).

This workup alone can significantly clean your crude material, often causing an oily product to solidify into a manageable solid.

Q3: How do I choose between recrystallization and column chromatography for final purification?

A3: The choice depends on the impurity profile and the desired final purity.

  • Recrystallization is ideal when you have one major product contaminated with minor, structurally different impurities. It is fast, scalable, and economical. If your crude product is >85-90% pure after workup, recrystallization is often the best choice. For related bromo-substituted acetamides, solvent systems like chloroform/hexane or crystallization from ethyl acetate have proven effective.[3][4]

  • Flash Column Chromatography is necessary when impurities have similar polarity to your product or when multiple impurities are present in significant quantities.[5] While more time-consuming and solvent-intensive, it offers the highest resolution for separating complex mixtures.

The following workflow can guide your decision:

Purification_Decision_Tree Start Crude Product (Post-Workup) TLC Run Analytical TLC Start->TLC Analysis Analyze TLC Plate TLC->Analysis Spot Pattern Recrystallize Perform Recrystallization Analysis->Recrystallize One major spot, impurities at baseline/solvent front Chromatography Run Flash Column Chromatography Analysis->Chromatography Multiple spots close to product Rf or significant streaking Purity_Check Assess Purity (HPLC, NMR, MP) Recrystallize->Purity_Check Chromatography->Purity_Check Pure Pure Product (>98%) Purity_Check->Pure Meets Spec Repurify Re-purify if needed Purity_Check->Repurify Fails Spec Repurify->Chromatography

Caption: Decision workflow for selecting a purification method.

Q4: How can I accurately assess the purity of my final product?

A4: A combination of analytical techniques provides the most comprehensive and trustworthy assessment of purity.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a percentage purity value (e.g., area % at a specific wavelength). It is highly sensitive for detecting trace impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of your compound. The absence of signals corresponding to starting materials or solvents in the ¹H NMR spectrum is a strong indicator of high purity.

  • Melting Point Analysis: A sharp melting point within a narrow range (e.g., 1-2 °C) indicates high purity.[3] A broad or depressed melting point suggests the presence of contaminants. The melting point for the related N-(4-bromophenyl)-2-chloroacetamide is reported as 180-184 °C.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound, corroborating its identity.

Relying on a single method is not sufficient. A combination of HPLC for quantitative data and NMR for structural confirmation is considered standard practice in the industry.

Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the primary purification techniques.

Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)

This protocol is designed to remove ionic and highly polar impurities from the crude reaction mixture.

Methodology:

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, ~10 volumes relative to the starting amine).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1N HCl (2 x 5 volumes). This removes the basic starting amine and any tertiary amine catalyst.

  • Base Wash: Wash with saturated NaHCO₃ solution (2 x 5 volumes) until gas evolution ceases. This removes acidic impurities like chloroacetic acid.

  • Brine Wash: Wash with saturated NaCl solution (1 x 5 volumes) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude solid.

Protocol 2: Recrystallization

This protocol is used to obtain high-purity crystalline material from the solid obtained after the aqueous workup.

Methodology:

  • Solvent Selection: In a small test tube, test solvent systems. Good candidates are binary mixtures like Ethyl Acetate/Hexane, Acetone/Water, or Ethanol/Water. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of the chosen hot solvent (or the more polar solvent of a binary system).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • For Binary Systems: While the solution is still warm, add the anti-solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of the hot solvent to redissolve the precipitate, then allow it to cool.

    • For Single Solvent Systems: Simply allow the hot, saturated solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvents.

Recrystallization_Workflow cluster_steps Recrystallization Protocol A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (if needed) A->B if insolubles C 3. Induce Crystallization (Cooling / Add Anti-Solvent) A->C B->C D 4. Maximize Yield (Ice Bath) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Dry Under Vacuum E->F

Caption: Step-by-step workflow for the recrystallization protocol.

Troubleshooting Guide
Issue EncounteredPossible Cause(s)Recommended Solution(s)
Product oils out during recrystallization. 1. The boiling point of the solvent is higher than the melting point of the compound.2. Impurity level is too high.3. Cooling rate is too fast.1. Choose a lower-boiling point solvent system.2. Perform column chromatography first to increase purity.3. Allow the solution to cool more slowly; avoid shocking it in an ice bath immediately.
Low yield after purification. 1. Product is too soluble in the recrystallization solvent.2. Incomplete precipitation.3. Material loss during transfers or filtration.4. Incomplete reaction during synthesis.1. Use a less polar solvent or a different anti-solvent.2. Ensure the solution is thoroughly chilled and allowed sufficient time to crystallize.3. Be meticulous with transfers; concentrate the mother liquor to recover a second crop of crystals.4. Re-evaluate the synthesis reaction conditions.
Persistent colored impurity. Highly conjugated byproducts or degradation products.1. Add a small amount of activated charcoal to the hot solution during recrystallization and perform a hot filtration.2. If color persists, column chromatography is required.
HPLC shows multiple peaks after purification. Impurities have very similar polarity to the product.1. Optimize the recrystallization solvent system for better selectivity.2. If recrystallization fails, flash column chromatography with a shallow solvent gradient is necessary.[10]

References

  • Šavikin, K., Zdunić, G., Stanojković, T., Juranić, Z., & Aljančić, I. (2012). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 63(2), 145-154. [Link]

  • Praveen, C., Sarojini, B. K., & Narayana, B. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o163. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • Stoner, G. H., & Williams, P. H. (1943). U.S. Patent No. 2,321,278. Washington, DC: U.S.
  • The Royal Society of Chemistry. (2014). Supplementary Information for "Design, synthesis and biological evaluation of novel isonicotinoylhydrazones as potential antitubercular agents". [Link]

  • Gowda, B. T., Jasinski, J. P., & Suchetan, P. A. (2008). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o147. [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved January 22, 2026, from [Link]

  • Praveen, C., Sarojini, B. K., Narayana, B., & Fun, H. K. (2011). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1234. [Link]

  • CORE. (n.d.). SI.Revised.With HRMS. Retrieved January 22, 2026, from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • SciSpace. (2018). Evaluated method for the separation and identification of paracetamol impurities by reverse phase high performance liquid chroma. [Link]

Sources

Technical Support Center: Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. Here, we address common challenges, offering troubleshooting advice and in-depth scientific explanations to streamline your experimental workflow and enhance product purity.

Introduction to the Synthesis

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a crucial step in the development of various pharmaceutical compounds. The primary reaction involves the N-acylation of 1-(4-bromophenyl)ethylamine with 2-chloroacetyl chloride, typically performed under Schotten-Baumann conditions.[1][2] This reaction, while seemingly straightforward, is prone to the formation of several side products that can complicate purification and compromise the final yield and purity. Understanding the underlying reaction mechanisms and potential pitfalls is key to a successful synthesis.

Reaction Scheme:

Reaction_Scheme Amine 1-(4-Bromophenyl)ethylamine Product N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Amine->Product + AcylChloride 2-Chloroacetyl chloride AcylChloride->Product + Base Byproduct 1-(4-Bromophenyl)ethylammonium chloride Side_Product_Formation cluster_side_reactions Potential Side Reactions AcylChloride 2-Chloroacetyl chloride Product N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide AcylChloride->Product Hydrolysis 2-Chloroacetic acid AcylChloride->Hydrolysis + H₂O Diacylation Diacylation Product Product->Diacylation + Acyl Chloride (Excess) Substitution Amine Substitution Product Product->Substitution + Amine Amine Amine Amine->Product + Acyl Chloride + Base Salt Amine Hydrochloride Salt Amine->Salt + HCl (No Base)

Caption: Pathways to the desired product and common side products.

Experimental Protocols

Protocol 1: Standard Schotten-Baumann Synthesis

This protocol utilizes a biphasic system with an aqueous base. [1] Materials:

  • 1-(4-Bromophenyl)ethylamine

  • 2-Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve 1-(4-bromophenyl)ethylamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vessel, prepare a solution of 2-chloroacetyl chloride (1.1 eq) in DCM.

  • Simultaneously, add the 2-chloroacetyl chloride solution and the NaOH solution (2.0 eq) dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Protocol 2: Synthesis with an Organic Base

This protocol uses a non-nucleophilic organic base in an anhydrous organic solvent. [3] Materials:

  • 1-(4-Bromophenyl)ethylamine

  • 2-Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 1-(4-bromophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere, cool the mixture to 0 °C in an ice bath.

  • Add 2-chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with water, dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify as described in Protocol 1.

Analytical Characterization

Accurate identification of the product and any impurities is critical. Below are expected analytical data for a similar compound, N-(4-bromophenyl)-2-chloroacetamide, which can serve as a reference. [4]

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spectrometry (m/z)

| N-(4-bromophenyl)-2-chloroacetamide | ~8.0 (br s, 1H, NH), ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.2 (s, 2H, CH₂Cl) | ~164 (C=O), ~137 (Ar-C), ~132 (Ar-C), ~121 (Ar-C), ~117 (Ar-C), ~43 (CH₂Cl) | Expected [M]+ at ~247/249 (due to Br isotopes) and [M+2]+ at ~249/251 (due to Br and Cl isotopes). |

Note: The actual chemical shifts for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide will differ due to the presence of the ethyl group, but this provides a general reference.

Safety Precautions

  • 2-Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. [5]Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 1-(4-Bromophenyl)ethylamine is a corrosive and toxic substance. [6]Avoid skin and eye contact.

  • The reaction is exothermic and should be performed with adequate cooling.

By understanding the reaction mechanism, potential side reactions, and proper experimental techniques, researchers can effectively troubleshoot the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, leading to higher yields and purity of the desired product.

References

Click to expand
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. [Source not available]
  • the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]

  • Chloroacetyl chloride | ClCH2COCl | CID 6577. PubChem. [Link]

  • A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. MDPI. [Link]

  • Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides and Tetramethylurea in Toluene. (2021). PMC. [Link]

  • N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374. PubChem. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Why did my amide syntesis does not work? (2021). ResearchGate. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. gsrs. [Link]

  • What is the Schotten-Baumann reaction? Quora. [Link]

  • N-Acylation in combinatorial chemistry. arkat usa. [Link]

  • Schotten Baumann Reaction. (2019). BYJU'S. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC - PubMed Central. [Link]

  • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

  • Need help in optimizing amide formation through acyl chloride pathway. (2025). Reddit. [Link]

  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common solubility challenges encountered with N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. By understanding the physicochemical properties of this compound and employing systematic strategies, you can achieve the desired concentrations for your experimental needs.

Understanding the Challenge: Physicochemical Profile

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a substituted acetamide. Its structure, featuring a hydrophobic bromophenyl group, contributes to its characteristically low aqueous solubility.[1] The presence of the amide group offers sites for hydrogen bonding, but the overall lipophilicity of the molecule often dominates its behavior in aqueous media. This poor solubility can be a significant hurdle in various experimental setups, from biological assays to formulation development.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Q1: In which common laboratory solvents can I dissolve N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide?

A1: Due to its hydrophobic nature, this compound is expected to have better solubility in organic solvents than in water. A general starting point for solubility screening should include solvents from different polarity classes.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can disrupt the intermolecular forces in the solid compound and are good general solvents for many organic molecules.
Alcohols Ethanol, Methanol, IsopropanolModerate to GoodThe hydroxyl group can interact with the amide moiety, while the alkyl chain can solvate the hydrophobic portions of the molecule.[2]
Chlorinated Dichloromethane (DCM), ChloroformGood to High"Like dissolves like" principle; the chloroacetamide and bromophenyl groups suggest favorable interactions.
Ethers Tetrahydrofuran (THF), DioxaneModerateCan solvate the molecule but may be less effective than more polar options.
Polar Protic WaterVery LowThe large hydrophobic surface area of the bromophenyl group leads to poor aqueous solubility.[1]

Q2: My compound is precipitating out of my aqueous buffer. What is the first thing I should try?

A2: The first and simplest approach is to introduce a water-miscible organic co-solvent into your aqueous buffer system.[3] This technique, known as co-solvency, works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic solute.[3][4]

  • Recommended Starting Co-solvents: DMSO or ethanol are excellent starting points.

  • Procedure: Prepare a concentrated stock solution of your compound in 100% DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer while vortexing to the desired final concentration.

  • Important Consideration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system (e.g., does not exceed 0.5-1% for many cell-based assays) to avoid artifacts.

Q3: Can I use pH adjustment to improve the solubility of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide?

A3: The amide bond in the compound is generally considered neutral and does not ionize readily within a typical pH range (e.g., 3-10).[5] Therefore, pH adjustment is unlikely to significantly increase its equilibrium solubility. However, extreme pH values (highly acidic or basic) can lead to the hydrolysis of the amide bond, chemically degrading your compound.[6] It is generally recommended to maintain a near-neutral pH unless the stability of the compound under other pH conditions has been verified.

Q4: Is heating a viable option to get more compound into solution?

A4: Increasing the temperature will generally increase the solubility of solid compounds.[7] However, this approach comes with significant risks for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. The chloroacetamide moiety is a reactive functional group, and heating can accelerate degradation or reaction with solvent molecules. The melting point of a similar compound, N-(4-Bromophenyl)-2-chloroacetamide, is in the range of 180-184 °C, but thermal decomposition can occur at lower temperatures with prolonged heating.[8]

Recommendation: Use heating cautiously and as a last resort. If you must heat, do so gently (e.g., 37-40°C) for a minimal amount of time. Always check for compound stability after heating (e.g., by LC-MS or TLC) to ensure it has not degraded. A supersaturated solution created by heating may also precipitate upon cooling to ambient temperature.[9]

Q5: I need a higher concentration than co-solvents can provide. What advanced techniques can I explore?

A5: For applications requiring higher concentrations, such as in formulation development, several advanced methods can be employed. These techniques aim to overcome the crystal lattice energy and improve the interaction of the compound with the solvent.[1][10]

  • Surfactant-based systems (Micellar Solubilization): Using non-ionic surfactants like Tween® 80 or Pluronic® F68 can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[1]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at the molecular level. Techniques like hot-melt extrusion or solvent evaporation can be used to create these amorphous systems, which often exhibit enhanced dissolution rates and solubility.[1]

Troubleshooting Guide: A Systematic Approach

Use the following workflow to systematically address solubility issues with N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

G start Start: Compound Insoluble in Aqueous Buffer cosolvent Strategy 1: Co-solvency (e.g., DMSO, Ethanol) start->cosolvent check1 Is solubility sufficient and is co-solvent % acceptable? cosolvent->check1 success Success: Solution Prepared check1->success Yes advanced Strategy 2: Advanced Methods check1->advanced No surfactants Micellar Solubilization (e.g., Tween® 80) advanced->surfactants cyclodextrins Inclusion Complexation (e.g., HP-β-CD) surfactants->cyclodextrins solid_disp Solid Dispersions (e.g., with PVP, PEG) cyclodextrins->solid_disp

Caption: A decision workflow for enhancing the solubility of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol allows you to determine the equilibrium solubility of the compound in a chosen solvent system.[9]

  • Preparation: Add an excess amount of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide to a known volume of the desired solvent (e.g., PBS, buffered co-solvent mixture) in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant without disturbing the undissolved solid. It is crucial to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent) to remove all particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent system at that temperature.

Protocol 2: Preparation of a Solution using a Co-solvent

This is a practical method for preparing a working solution for most laboratory experiments.

  • Select a Co-solvent: Choose a water-miscible organic solvent in which the compound is highly soluble, such as DMSO.

  • Prepare Stock Solution: Weigh a precise amount of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and dissolve it in the minimum required volume of DMSO to create a high-concentration stock solution (e.g., 10, 50, or 100 mM). Ensure all solid is completely dissolved.

  • Prepare Working Solution: Vigorously stir or vortex your final aqueous buffer. While stirring, add the required volume of the stock solution drop-by-drop to the buffer to achieve the desired final concentration.

    • Example: To make 10 mL of a 100 µM solution from a 100 mM DMSO stock, add 10 µL of the stock solution to 9.99 mL of the aqueous buffer. This results in a final DMSO concentration of 0.1%.

  • Inspect for Clarity: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the desired concentration may exceed the solubility limit in that specific co-solvent/buffer mixture, and you may need to increase the co-solvent percentage or lower the final compound concentration.

References

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Retrieved from [Link].

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. Retrieved from [Link]

  • Zheng, Y., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 21(47), 26046-26055. [Link]

  • Reinartz, J., & Kramer, B. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(15), 3816-3829. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Ruela, A. L. M., et al. (2009). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data, 54(12), 3294-3297. [Link]

  • Brown, S. P., & Schnell, J. R. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ, 6, e4824. [Link]

  • Millán, A., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 393(1-2), 86-92. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach. Retrieved from [Link]

Sources

Technical Support Center: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this reaction from the laboratory bench to larger-scale production. We will delve into the causality behind experimental observations, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Overview of the Synthesis

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a classic example of nucleophilic acyl substitution, specifically an amidation reaction. It typically proceeds via the Schotten-Baumann reaction conditions, where an amine (1-(4-bromophenyl)ethanamine) reacts with an acyl chloride (chloroacetyl chloride) in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[1][2][3] While straightforward on a small scale, scaling up this highly exothermic reaction presents challenges related to mass and heat transfer, impurity control, and product isolation.

Core Reaction Mechanism

The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is required to quench the generated HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic.[4][5]

Reaction Pathway Diagram

reaction_pathway Figure 1: Reaction Pathway for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Amine 1-(4-Bromophenyl)ethanamine NucleophilicAttack Nucleophilic Acyl Substitution Amine->NucleophilicAttack + Acyl Chloride AcylChloride Chloroacetyl Chloride AcylChloride->NucleophilicAttack Base Base (e.g., Triethylamine) Neutralization HCl Neutralization Base->Neutralization Quenches HCl NucleophilicAttack->Neutralization Generates HCl Product N-[1-(4-Bromophenyl)ethyl]- 2-chloroacetamide NucleophilicAttack->Product Forms Amide Bond Salt Base-HCl Salt (e.g., Et3N·HCl) Neutralization->Salt

Caption: Core reaction mechanism for amide synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the scale-up of this synthesis in a practical Q&A format.

Q1: My reaction yield has dropped significantly from 95% on a 1g scale to 60% on a 100g scale. What's going wrong?

A1: This is a classic scale-up problem rooted in heat and mass transfer limitations. The reaction between an amine and an acyl chloride is typically very fast and highly exothermic.[6]

  • Causality: On a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation into the cooling bath. On a larger scale, the volume increases cubically while the surface area only increases squarely, leading to inefficient heat removal. This causes the internal temperature to rise, promoting side reactions. Inefficient stirring in larger vessels also creates localized "hot spots" and areas of high reagent concentration, further reducing yield.

  • Troubleshooting Steps:

    • Improve Temperature Control: Use a jacketed reactor with a circulating chiller instead of a simple ice bath. Ensure the internal temperature is monitored with a thermocouple, not just the bath temperature. Maintain a strict internal temperature, typically between 0-5 °C.

    • Control Reagent Addition: Add the chloroacetyl chloride sub-surface via an addition funnel or pump at a slow, controlled rate. This prevents accumulation of unreacted electrophile and allows the cooling system to keep up with the exotherm.

    • Enhance Mixing: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure vigorous agitation and maintain a homogenous mixture. Baffles within the reactor can also improve mixing efficiency.

    • Check Reagent Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of the base are used to fully neutralize the HCl byproduct. Any free HCl will protonate your starting amine, effectively removing it from the reaction.[5]

Q2: My crude product is a dark, oily substance contaminated with several impurities, unlike the clean solid I got on the lab scale. What are the likely side reactions?

A2: The formation of colored, oily impurities often points to uncontrolled side reactions, primarily driven by excess heat or the presence of moisture.

  • Causality & Key Side Reactions:

    • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride reacts violently with water to form chloroacetic acid and HCl.[7][8] If your solvent, amine, or base is not sufficiently dry, or if the reaction is not protected by an inert atmosphere, this side reaction will consume your electrophile.

    • Formation of Di-acylated Byproduct: While less common with secondary amines, it's a possibility if conditions are harsh.

    • Thermal Degradation: The product, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, may have limited thermal stability.[9][10] Uncontrolled exotherms can lead to decomposition, often resulting in discoloration.

    • Reaction with Base: At elevated temperatures, the tertiary amine base can potentially react with the product or chloroacetyl chloride.

  • Troubleshooting & Prevention:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane) over molecular sieves. Use a high-purity, dry base. Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture ingress.

    • Strict Temperature Control: As detailed in A1, maintaining a low and stable internal temperature is the most critical factor in preventing impurity formation.

    • Purification Strategy: If impurities are present, a revised work-up is necessary. Wash the organic layer with dilute HCl to remove the base and any unreacted amine, followed by a wash with dilute sodium bicarbonate to remove acidic impurities like chloroacetic acid, and finally a brine wash. If the product remains oily, consider purification by column chromatography or recrystallization from a different solvent system (e.g., ethyl acetate/hexanes or isopropanol/water).

Main Reaction vs. Side Reactions Diagram

side_reactions Figure 2: Competing Reaction Pathways cluster_main Desired Pathway cluster_side Side Reactions Amine Amine Product Desired Amide Product Amine->Product + AcylChloride (Controlled Temp, Anhydrous) AcylChloride Chloroacetyl Chloride AcylChloride->Product AcidImpurity Chloroacetic Acid AcylChloride->AcidImpurity Hydrolysis Decomp Degradation Products Product->Decomp Decomposition Water H₂O (Moisture) Water->AcidImpurity Heat Excess Heat (Δ) Heat->Decomp

Caption: Desired reaction versus common side reactions.

Q3: The work-up is messy. I'm getting a persistent emulsion and the final product is difficult to crystallize. How can I improve my isolation procedure?

A3: Isolation issues on scale-up are common and usually relate to the formation of salts and poor phase separation.

  • Causality: The triethylamine hydrochloride (Et3N·HCl) salt formed during the reaction can be finely dispersed and may not be fully soluble in the aqueous phase, leading to emulsions. If the product itself has some aqueous solubility or is oily, it can hinder crystallization.

  • Troubleshooting Steps:

    • Improve Salt Removal: After the reaction is complete, consider adding a small amount of water to the reaction mixture before transferring to a separatory funnel. Stir for 15-20 minutes to fully dissolve the salt. This can significantly improve phase separation.

    • Break Emulsions: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase. Sometimes, filtering the entire biphasic mixture through a pad of Celite® can also be effective.

    • Optimize Crystallization:

      • Solvent Screening: If the product oils out from your current solvent system, screen other options. A good starting point is a system where the product is soluble when hot but poorly soluble when cold, such as isopropanol, ethanol, or ethyl acetate/heptane mixtures.

      • Controlled Cooling: Do not crash-cool the solution. Allow it to cool slowly to room temperature first, then transfer to a 0-5 °C bath. Slow cooling promotes the formation of larger, purer crystals.

      • Seeding: If you have a small amount of pure solid product, add a seed crystal once the solution becomes saturated during cooling to induce crystallization.

      • Anti-Solvent Addition: An alternative to cooling is to dissolve the crude product in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add an anti-solvent (e.g., hexanes or heptane) until turbidity persists, then allow it to stand and crystallize.

Recommended Scale-Up Protocol

This protocol is designed for a ~100g scale synthesis and incorporates the troubleshooting advice discussed above.

Reagent & Equipment Table
ParameterValueNotes
Reactors 2L Jacketed Glass ReactorEquipped with overhead stirrer, thermocouple, N2 inlet, and 250mL addition funnel.
Reagents
1-(4-Bromophenyl)ethanamine100 g (0.50 mol, 1.0 eq)Ensure it is a clean, colorless to pale yellow liquid.
Chloroacetyl Chloride62.1 g (0.55 mol, 1.1 eq)Use a fresh, high-purity bottle. Handle in a fume hood.[7][11]
Triethylamine (TEA)60.7 g (0.60 mol, 1.2 eq)Must be anhydrous.
Dichloromethane (DCM)1000 mLAnhydrous grade. Acts as solvent and heat sink.
Work-up
1M Hydrochloric Acid2 x 250 mLFor washing.
Saturated NaHCO₃ solution1 x 250 mLFor washing.
Saturated NaCl (Brine)1 x 250 mLFor washing.
Purification
Isopropanol (IPA)~500 mLRecrystallization solvent.
Step-by-Step Methodology
  • Reactor Setup: Assemble the 2L jacketed reactor system. Ensure all glassware is dry. Purge the system with nitrogen for 15-20 minutes.

  • Reagent Charge: Charge the reactor with 1-(4-Bromophenyl)ethanamine (100 g), triethylamine (60.7 g), and dichloromethane (1000 mL).

  • Cooling: Start the overhead stirrer (~250 RPM) and begin circulating coolant through the reactor jacket to bring the internal temperature to 0-5 °C.

  • Controlled Addition: Charge the addition funnel with chloroacetyl chloride (62.1 g). Add it dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is highly exothermic during this addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

  • Quenching & Work-up:

    • Slowly add 200 mL of deionized water to the reactor and stir for 15 minutes to dissolve the triethylamine hydrochloride salt.

    • Transfer the mixture to a 4L separatory funnel.

    • Separate the layers. Wash the organic (bottom) layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ (1 x 250 mL), and brine (1 x 250 mL).

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid or thick oil.

  • Purification (Crystallization):

    • Add ~500 mL of isopropanol to the crude product and heat the mixture to reflux until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum.

    • Expected Outcome: A white to off-white crystalline solid.[12] Expected yield: 80-90%.

Critical Safety Considerations

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[7]

  • Chloroacetyl Chloride: This substance is highly toxic, corrosive, and a lachrymator. It reacts violently with water, alcohols, and bases.[7][8] It must be handled exclusively in a well-ventilated chemical fume hood. Have a neutralizing agent (like sodium bicarbonate) ready for spills.

  • Exothermic Reaction: The potential for a runaway reaction is high if chloroacetyl chloride is added too quickly or if cooling fails. Never add the reagents in a different order.

  • HCl Gas Evolution: The reaction produces HCl gas, which is neutralized by the base. However, inadequate quenching or spills can release corrosive gas.

  • Waste Disposal: Aqueous washes will be acidic or basic and must be neutralized before disposal. The chlorinated solvent (DCM) and any residues must be disposed of in a designated halogenated organic waste container.

References

  • Patents, G. (n.d.). Preparation of chloroacetamide.
  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved January 22, 2026, from [Link]

  • Kocić, D., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Gribble, G. W., et al. (1983). Chloroacetamide photocyclization of indole derivatives. Synthesis, stereochemistry, and crystal structure of 3,7-methano-3-azacycloundecino[5,4-b]indoles. The Journal of Organic Chemistry, 48(5), 734–741.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 22, 2026, from [Link]

  • Praveen, P. N., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o519.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride. Retrieved January 22, 2026, from [Link]

  • Fonte, C. P., et al. (2014). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysis in a capillary microreactor. Reaction Chemistry & Engineering, 2(4), 485-496.
  • ResearchGate. (n.d.). Preparation of N 1 -Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. Retrieved January 22, 2026, from [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines. Chemguide. Retrieved January 22, 2026, from [Link]

  • Trivedi, M. K., et al. (2017). Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of some aromatic chloro acetamide from aromatic amines compounds. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved January 22, 2026, from [Link]

  • Thyzoid. (2022, August 28). Making Chloroacetamide a Precursor to Many Pharmaceuticals. YouTube. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Reaction Chemistry & Engineering. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group. Retrieved January 22, 2026, from [Link]

  • Semantic Scholar. (2017). Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide. Retrieved January 22, 2026, from [Link]

  • Loba Chemie. (2019). MSDS: Chloroacetyl Chloride for Synthesis. Retrieved January 22, 2026, from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved January 22, 2026, from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Crystallization of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with purifying this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-purity crystalline material efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Q1: My crude product won't crystallize from the reaction mixture after workup. What are the first steps?

Answer: Failure to crystallize is typically a problem of solubility, concentration, or the presence of impurities that inhibit nucleation.

  • Initial Assessment: Your compound, an aromatic amide, possesses moderate polarity due to the amide and bromo-phenyl groups.[1] The synthesis often involves reagents like 4-bromoaniline and 2-chloroacetyl chloride in a solvent like dichloromethane.[2] After workup, residual solvents or byproducts can interfere.

  • Immediate Actions:

    • Ensure Complete Solvent Removal: Concentrate the solution in vacuo thoroughly to remove the reaction solvent (e.g., dichloromethane). An amorphous solid or thick oil should remain.

    • Initiate Solvent Screening: The goal is to find a solvent that dissolves your compound when hot but has low solubility when cold.[3][4] Based on the structure, good starting points are polar solvents like ethanol, acetone, or acetonitrile.[5]

    • Attempt Trituration: Add a small amount of a poor solvent (like hexanes) to your crude oil/amorphous solid and stir vigorously. This can sometimes induce crystallization by "washing" away highly soluble impurities and providing mechanical energy for nucleation.

Q2: I've selected a solvent, but my compound is "oiling out" instead of forming crystals. Why is this happening and how do I fix it?

Answer: "Oiling out" is a common frustration where the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This occurs when a supersaturated solution's temperature is above the melting point of the solute, or when the rate of cooling is too fast for the molecules to orient themselves into a crystal.[4]

  • Causality: The high concentration of the solute or the presence of impurities can depress the melting point and disrupt the ordered process of crystallization, favoring the kinetically faster, disordered oil phase.

  • Resolution Protocol:

    • Re-dissolve and Dilute: Add more of the same solvent (typically 25-50% more volume) and heat until the oil fully redissolves, creating a clear, homogenous solution. This lowers the saturation point.

    • Drastically Slow the Cooling Rate: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure the temperature drops as slowly as possible. Slow cooling gives molecules the time needed to align properly into a crystal lattice.

    • Introduce a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny speck to the cooled, supersaturated solution. This provides a template for crystal growth.

    • Try a Solvent/Anti-Solvent System: If a single solvent fails, dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone, dichloromethane) and slowly add a "poor" solvent (an "anti-solvent" like hexanes or water) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy (turbid). Then, allow it to cool slowly.[1][6]

Q3: My crystallization yield is very low. What are the primary causes and how can I improve recovery?

Answer: Low yield is often a trade-off for high purity and can stem from several factors.

  • Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After cooling and filtering, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling, though this crop may be less pure.

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step (used to remove insoluble impurities), significant product loss can occur.

    • Solution: Use a heated filter funnel and pre-heat your receiving flask with hot solvent vapor to prevent cooling during filtration.

  • Inappropriate Solvent Choice: The solubility curve of your compound in the chosen solvent may not be steep enough, meaning it is still quite soluble at low temperatures.

    • Solution: Re-evaluate your solvent choice. An ideal solvent shows a large difference in solubility between its boiling point and 0-4 °C.[3]

  • Incomplete Precipitation: Ensure you have allowed sufficient time at a low temperature (e.g., in an ice bath) for crystallization to complete before filtration.

Q4: My final crystals are colored or show impurities by TLC/NMR. How can I improve the purity?

Answer: The color indicates persistent impurities that are co-crystallizing with your product. Effective purification relies on exploiting differences in solubility between your compound and the impurities.

  • Charcoal Treatment: If the color is due to highly conjugated, non-polar impurities, adding a small amount of activated charcoal to the hot solution can help.

    • Dissolve the crude solid in the hot solvent.

    • Add a very small amount of activated charcoal (e.g., 1-2% by weight).

    • Swirl the hot mixture for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.[7]

    • Allow the clear filtrate to cool slowly.

  • Perform a Second Recrystallization: A single crystallization may not be sufficient. Redissolving the obtained crystals in a fresh batch of hot solvent and repeating the process can significantly enhance purity.

  • Solvent System Optimization: Impurities may have similar solubility to your product in a given solvent. Try a different solvent or a solvent/anti-solvent pair where the impurity has much higher or lower solubility than your target compound.

Part 2: In-Depth Methodologies & Protocols

Protocol 1: Systematic Solvent Selection for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

This protocol provides a structured approach to identifying an optimal recrystallization solvent.

Objective: To find a solvent that dissolves the compound when hot but not when cold.

Procedure:

  • Place approximately 20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent from the table below, starting with ~0.5 mL. Add dropwise at room temperature.

  • Observation 1 (Room Temp): If the compound dissolves immediately, the solvent is too good. Reject it. (e.g., likely Dichloromethane, Chloroform).

  • Observation 2 (Heating): If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.[3] If it dissolves, proceed to the next step. If it remains insoluble, reject the solvent.

  • Observation 3 (Cooling): If the compound dissolved upon heating, allow the solution to cool slowly to room temperature, then place it in an ice bath.

Table 1: Candidate Solvents for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Solvent ClassExample SolventsExpected Behavior & Rationale
Alcohols Ethanol, MethanolGood Candidates. The amide functionality suggests good solubility in hot alcohols, with reduced solubility upon cooling.[5]
Ketones AcetoneGood Candidate. Often a powerful solvent for amides, may require an anti-solvent for good recovery.[5]
Esters Ethyl AcetateGood Candidate. A moderately polar solvent that is excellent for a wide range of compounds, including those with bromo-aryl groups.[8]
Nitriles AcetonitrileStrong Candidate. Known to be effective for the recrystallization of amides.[5]
Halogenated Dichloromethane (DCM)Likely Too Soluble. The synthesis is often performed in DCM, indicating high solubility.[2] Best used as the "good" solvent in a pair.
Hydrocarbons Hexanes, ToluenePoor Solvents/Anti-Solvents. The compound is likely insoluble in non-polar hexanes but may be soluble in hot toluene. Hexanes are an excellent choice as an anti-solvent.
Ethers Diethyl EtherModerate. Can be a component of a good solvent mixture, such as with methanol for amides.[8]
Water WaterPoor Solvent/Anti-Solvent. The organic nature of the molecule suggests very low water solubility.[9] Can be used as an anti-solvent with a polar organic solvent like ethanol.[10]

Part 3: Visual Troubleshooting Workflow

A logical decision-making process is key to efficient troubleshooting. The following diagram outlines a workflow for addressing common crystallization challenges.

TroubleshootingWorkflow Start Crude Product (Oil or Amorphous Solid) SolventScreen Perform Solvent Screen (Protocol 1) Start->SolventScreen Dissolve Dissolve in Min. Hot Solvent SolventScreen->Dissolve Cool Cool Slowly Dissolve->Cool Result Evaluate Result Cool->Result Success Pure Crystals Formed (Filter & Dry) Result->Success Good Crystals OilingOut Compound 'Oiled Out' Result->OilingOut Oil Observed NoCrystals No Crystals Formed Result->NoCrystals Clear Solution Impure Crystals are Impure/Colored Result->Impure Poor Quality Action_Oil 1. Add More Solvent 2. Re-heat to Dissolve 3. Cool Slower / Insulate OilingOut->Action_Oil Action_NoXtal 1. Scratch Flask Wall 2. Add Seed Crystal 3. Add Anti-Solvent NoCrystals->Action_NoXtal Action_Impure 1. Redo Recrystallization 2. Use Activated Charcoal 3. Change Solvent System Impure->Action_Impure Action_Oil->Dissolve Action_NoXtal->Cool Action_Impure->Dissolve

Caption: Troubleshooting Decision Tree for Crystallization.

References

  • Smajlagić, A. et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

  • The Dow Chemical Company (1943). Preparation of chloroacetamide. US Patent 2,321,278A.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Available at: [Link]

  • Mohrig, J.R., et al. Common Solvents for Crystallization. Available at: [Link]

  • Fun, H.-K., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. Available at: [Link]

  • Wikipedia. Chloroacetamide. Available at: [Link]

  • San Diego State University. SOP: CRYSTALLIZATION. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PubChem. N-(4-Bromophenyl)-2-chloroacetamide. Available at: [Link]

Sources

Preventing degradation of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on preventing product degradation and maximizing yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocol to your specific needs.

Section 1: The Core Synthesis Pathway: A Mechanistic Overview

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is most commonly achieved via a nucleophilic acyl substitution, specifically an acylation of the primary amine, 1-(4-bromophenyl)ethanamine, with chloroacetyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which is widely used for creating amides from amines and acid chlorides.[1][2]

The reaction proceeds in the presence of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate.[3][4] The primary role of this base is not catalytic; it is a stoichiometric reactant required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] If left un-neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.[6]

Synthesis_Pathway Figure 1: Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide cluster_solvent Solvent: Dichloromethane (DCM) Temperature: 0 °C to RT Amine 1-(4-Bromophenyl)ethanamine plus1 Amine->plus1 AcylChloride Chloroacetyl Chloride AcylChloride->plus1 Base Triethylamine (Base) Reaction Nucleophilic Attack (Schotten-Baumann) Base->Reaction Byproduct Triethylammonium Chloride (Salt) Base->Byproduct reacts with HCl plus1->Reaction Product N-[1-(4-Bromophenyl)ethyl] -2-chloroacetamide Reaction->Product + HCl

Figure 1: Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis to prevent degradation?

A: The three most critical parameters are temperature, moisture, and stoichiometry.

  • Temperature: The acylation reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of the highly reactive chloroacetyl chloride is crucial to prevent side reactions and potential thermal degradation of the product.[3]

  • Moisture: Chloroacetyl chloride is extremely sensitive to moisture and will readily hydrolyze to chloroacetic acid, which will not participate in the desired reaction. This consumes your reagent and complicates purification. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Stoichiometry: The base is not a catalyst but an HCl scavenger. At least one full equivalent is required. An excess (e.g., 1.2 equivalents) is often used to ensure full neutralization, but a large excess of base can promote side reactions or degradation of the chloroacetamide product during a prolonged reaction time.[7]

Q2: My reaction yield is consistently low. What are the likely causes?

A: Low yields are most often traced back to the following issues:

  • Hydrolysis of Chloroacetyl Chloride: This is the most common culprit. Ensure you are using a fresh bottle of chloroacetyl chloride and handling it under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient HCl Scavenging: If insufficient base is used, the starting amine becomes protonated and non-nucleophilic, halting the reaction.

  • Sub-optimal Workup: The product has some solubility in aqueous solutions. During the workup phase, minimize the volume of aqueous washes and avoid lengthy contact times to prevent product loss. Ensure the pH is controlled during extraction to keep the product in the organic layer.

Q3: My final product is a brownish or yellowish solid, not the expected off-white powder. What happened?

A: Discoloration typically indicates the presence of impurities. These can arise from several sources:

  • Side Reactions: Uncontrolled temperature can lead to the formation of polymeric or colored byproducts.

  • Degradation: The product itself may degrade slightly if exposed to harsh conditions (e.g., strong base or acid during workup, or high heat during solvent evaporation).

  • Starting Material Impurities: If your starting 1-(4-bromophenyl)ethanamine is old or impure, it may contain colored oxidation products that carry through the synthesis.

A purification step, such as recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or silica gel chromatography, is essential to remove these impurities.[4]

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation (TLC shows only starting amine)1. Hydrolyzed Chloroacetyl Chloride: The acylating agent was deactivated by moisture before it could react.- Use a new, sealed bottle of chloroacetyl chloride.- Handle reagents under an inert atmosphere (N₂ or Ar).- Use anhydrous grade solvents and oven-dried glassware.
2. Protonated Starting Amine: Insufficient base was used, or it was not present during the addition of the acid chloride.- Ensure at least 1.1-1.2 equivalents of base (e.g., triethylamine) are used.- Add the chloroacetyl chloride to the solution containing the amine and the base, not the other way around. This ensures immediate neutralization of the HCl byproduct.[3]
Multiple Spots on TLC Post-Reaction 1. Incomplete Reaction: The reaction was not allowed to run to completion.- Monitor the reaction by TLC until the starting amine spot disappears.- The reaction may require stirring overnight at room temperature after the initial addition at 0 °C.[3]
2. Formation of Hydroxy-Acetamide: The product has reacted with water (a nucleophile) to replace the chlorine atom.- This is a degradation product. Ensure strict anhydrous conditions during the reaction and workup.- Avoid prolonged exposure to aqueous workup solutions.
3. Diacylation (Double Addition): Although less common with a primary amine, it's a possibility if conditions are forced.- Maintain strict temperature control at 0 °C during addition. This favors the desired mono-acylation.
Product Degrades During Workup 1. Amide Hydrolysis: The amide bond is cleaved by exposure to strong acid or base.- Use mild aqueous washes (e.g., saturated NaHCO₃, dilute 1N HCl) instead of concentrated solutions.[8]- Minimize the duration of the washing steps. Promptly move to the drying and solvent removal stages.
2. Nucleophilic Substitution: The chloride on the product is displaced by other nucleophiles present.- If using a basic wash, use a weak base like sodium bicarbonate rather than a strong one like sodium hydroxide. Hydroxide is a stronger nucleophile that can displace the chloride.
Difficulty Isolating a Solid Product 1. Oily Impurities Present: The product may be pure but co-isolated with oily byproducts that inhibit crystallization.- Purify the crude material using silica gel column chromatography to separate the desired product from impurities.- Try triturating the crude oil with a non-polar solvent like hexane to induce crystallization.

Section 4: Validated Experimental Protocol

This protocol integrates best practices to maximize yield and minimize degradation. It is crucial that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

Table 1: Reagent Specifications

ReagentFormulaMW ( g/mol )EquivalentsTypical Amount
1-(4-Bromophenyl)ethanamineC₈H₁₀BrN200.081.04.00 g (20.0 mmol)
Chloroacetyl ChlorideC₂H₂Cl₂O112.941.12.48 g (22.0 mmol)
Triethylamine (TEA)C₆H₁₅N101.191.23.04 mL (24.0 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mL

Step-by-Step Methodology:

  • Preparation: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(4-Bromophenyl)ethanamine (1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Once cooled, add triethylamine (1.2 eq) to the stirred solution.

  • Acylation (Critical Step): In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis confirms the consumption of the starting amine.[4]

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of deionized water to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl (2 x 50 mL) to remove excess TEA and any unreacted starting amine.

    • Wash with saturated aqueous NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.

  • Purification: The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane to yield N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide as an off-white solid.

Section 5: Understanding Key Degradation Pathways

The primary stability concerns for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide involve its two reactive sites: the amide bond and the carbon-chlorine bond.

  • Amide Hydrolysis: Under either strongly acidic or basic conditions, the amide bond can be hydrolyzed to yield the starting amine and chloroacetic acid.[7] This is most relevant during workup if improper washing solutions are used or if contact time is excessive.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent methylene carbon electrophilic. It is susceptible to attack by nucleophiles. For example, reaction with water (hydrolysis) would yield the corresponding α-hydroxy acetamide derivative. This pathway underscores the importance of maintaining anhydrous conditions.

Degradation_Pathways Figure 2: Primary Degradation Pathways Product N-[1-(4-Bromophenyl)ethyl] -2-chloroacetamide Hydrolysis Strong Acid/Base (Amide Hydrolysis) Product->Hydrolysis Substitution Nucleophile (e.g., H₂O) (SN2 Substitution) Product->Substitution Amine 1-(4-Bromophenyl)ethanamine ChloroaceticAcid Chloroacetic Acid HydroxyProduct N-[1-(4-Bromophenyl)ethyl] -2-hydroxyacetamide Hydrolysis->Amine Cleavage Hydrolysis->ChloroaceticAcid Cleavage Substitution->HydroxyProduct Displacement of Cl⁻

Figure 2: Primary Degradation Pathways

By understanding these mechanisms and implementing the controls outlined in this guide, researchers can confidently synthesize high-purity N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and avoid the common pitfalls associated with its degradation.

References

  • Ismail, F. M. D., et al. (2011). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3248. Available at: [Link]

  • O'Brien, J. F. (1952). Preparation of chloroacetamide.Google Patents, US2321278A.
  • The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

  • Božić, A., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 73(1), 29-41. Available at: [Link]

  • PubChem. N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Roberts, A. L., & Gschwend, P. M. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental Science & Technology, 39(15), 5649-5659. Available at: [Link]

  • Sonneck, M., et al. (2018). (E)-1-(4-Bromophenyl)but-2-en-1-one. IUCrData, 3(12), x181678. Available at: [Link]

  • MDPI. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Available at: [Link]

  • ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide. Available at: [Link]

  • Barrett, K. A., & Shaw, D. R. (2000). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 48(8), 3447-3452. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • Zhang, Y., et al. (2020). A bifunctional enzyme belonging to cytochrome P450 family involved in the O-dealkylation and N-dealkoxymethylation toward chloroacetanilide herbicides in Rhodococcus sp. B2. Biotechnology for Biofuels, 13, 137. Available at: [Link]

  • ResearchGate. Synthetic route of synthesized chloroacetamide derivatives (1–22). Available at: [Link]

  • Stoddard Tutoring. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Available at: [Link]

  • Ward, C. C., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Bioconjugate Chemistry, 34(3), 506-515. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]

  • Quora. What type of reaction is acylation? Available at: [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

Sources

Technical Support Center: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical challenges associated with N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. This molecule's unique structure, featuring a chiral center, an amide linkage, and two distinct halogen atoms (bromine and chlorine), presents a multifaceted analytical puzzle. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting strategies to ensure accurate, robust, and reliable analytical results.

Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide?

A1: The analysis of this compound is complicated by three core structural features:

  • Chirality: The ethyl bridge attached to the bromophenyl ring creates a stereogenic center. This means the molecule exists as a pair of enantiomers. Regulatory bodies often require the quantification of individual enantiomers, as they can have different pharmacological and toxicological profiles. Therefore, developing a stereospecific, or chiral, analytical method is often mandatory.[1][2]

  • Halogenation: The presence of both bromine and chlorine makes the molecule reactive and provides a distinctive signature in mass spectrometry due to their isotopic patterns.[3][4] Analytically, this requires careful consideration of potential degradation and unique interpretation of mass spectral data.

  • Reactivity: The α-chloroacetamide moiety is an alkylating agent, making the molecule susceptible to degradation, particularly through nucleophilic substitution, under certain pH, solvent, or temperature conditions.[5]

Q2: Which primary analytical technique is recommended: HPLC or GC?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended primary technique , especially for quantitative analysis of the enantiomers.[1][6] The vast majority of successful chiral separations are performed using HPLC with a Chiral Stationary Phase (CSP).[6] HPLC offers the advantage of operating at ambient temperatures, minimizing the risk of thermal degradation or on-column racemization.

Gas Chromatography (GC) can be a powerful tool for impurity profiling, especially for volatile or semi-volatile process impurities. However, the thermal lability of the α-chloroacetamide group and the potential for thermal degradation in the hot injector port make it less suitable for quantitative analysis of the parent compound without careful method development.[7]

Q3: What are the likely impurities I should expect to see in my sample?

A3: Impurities can originate from the synthesis process or degradation. Based on a likely synthetic route (acylation of racemic 1-(4-bromophenyl)ethanamine with chloroacetyl chloride), you should anticipate:

  • Starting Materials: Unreacted 1-(4-bromophenyl)ethanamine and residual chloroacetylating agent (or its hydrolysis product, chloroacetic acid).

  • By-products: Di-acylated species or other side-reaction products.

  • Enantiomeric Impurity: The undesired enantiomer if the synthesis is intended to be stereospecific.

  • Degradation Products: Hydrolysis of the chloroacetamide to a hydroxyacetamide, or reaction with nucleophilic solvents (e.g., methanol) or buffers.

Q4: How should I prepare my samples for analysis?

A4: The key is to use a solvent that completely dissolves the sample but is compatible with the initial mobile phase conditions to ensure good peak shape. For reversed-phase HPLC, a solvent like acetonitrile or methanol, diluted with water to approximate the mobile phase strength, is a good choice. For normal-phase chiral HPLC, the sample should be dissolved in the mobile phase itself or in a weaker solvent (e.g., hexane with a small amount of alcohol). Injecting a sample in a solvent significantly stronger than the mobile phase is a primary cause of peak distortion.[8]

Troubleshooting Guide: Chiral HPLC Analysis

This section addresses common problems encountered during the chiral separation of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Problem 1: No separation or poor resolution of enantiomers (Rs < 1.5).
  • Q: I see only one peak for my racemic standard. What is the first thing I should check? A: Confirm your column selection and mobile phase mode. The most critical factor in chiral separations is the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point for screening.[9] They are versatile and can be used in normal-phase, polar organic, and reversed-phase modes. If you see no separation, your chosen CSP may not be suitable for this analyte, or the mobile phase conditions are incorrect.

  • Q: I am using a polysaccharide column in normal phase (Hexane/IPA), but the resolution is poor. What can I do? A: Optimization involves systematically changing mobile phase parameters:

    • Change the Alcohol Modifier: The type of alcohol used as a polar modifier can have a dramatic effect on selectivity. If you are using isopropanol (IPA), try switching to ethanol (EtOH). EtOH is more polar and can alter the hydrogen bonding interactions between the analyte and the CSP.

    • Adjust Modifier Concentration: Vary the alcohol percentage. A lower percentage generally increases retention and can sometimes improve resolution, but this is not always the case. Screen a range from 5% to 20% alcohol.

    • Add an Additive: The amide group in your molecule has a slightly acidic proton. Interactions with the stationary phase can be influenced by additives. For neutral/acidic molecules, adding a small amount of an acidic additive like 0.1% trifluoroacetic acid (TFA) can sharpen peaks. For basic impurities, 0.1% diethylamine (DEA) can improve peak shape.

    • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 10°C) often increases the enantioselectivity, leading to better resolution, albeit with longer run times.

Problem 2: My peaks are tailing or fronting.
  • Q: Both of my enantiomer peaks are tailing (Tailing Factor > 1.2). What is the cause? A: If all peaks tail, the issue is likely physical or related to the HPLC system.

    • Column Void/Frit Blockage: This is a common cause. A partially blocked inlet frit can distort the sample flow path. Try back-flushing the column (check manufacturer instructions first). If this doesn't work, the column may need to be replaced.[10]

    • Mismatched Sample Solvent: As mentioned in the FAQs, dissolving your sample in a solvent much stronger than the mobile phase will cause peak distortion.[8] Always aim to dissolve the sample in the mobile phase itself.

  • Q: Only one of my enantiomer peaks is tailing, or my peaks are fronting. A: This suggests a chemical interaction or an overload issue.

    • Secondary Interactions: Peak tailing for specific analytes, especially basic ones, can be due to unwanted ionic interactions with residual silanols on the silica support. Adding a basic additive like DEA to the mobile phase can mitigate this.

    • Mass Overload: Peak fronting is a classic sign of mass overload. The concentration of your sample is too high, saturating the stationary phase. Dilute your sample by a factor of 10 and re-inject.

    • Mobile Phase pH: In reversed-phase mode, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to keep it in a single ionic form.

Visual Troubleshooting Guide: Poor Enantiomeric Resolution ```dot

G start Poor Resolution (Rs < 1.5) csp_check Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp_check mp_mode Is the mobile phase mode correct? (e.g., Normal Phase for initial screen) csp_check->mp_mode Yes change_csp Action: Screen on a different CSP type (e.g., Cyclodextrin) csp_check->change_csp No/Unknown mp_mode->change_csp No opt_mp Optimize Mobile Phase mp_mode->opt_mp Yes change_alcohol Change alcohol modifier (IPA -> EtOH or vice-versa) opt_mp->change_alcohol adjust_conc Vary alcohol % (e.g., 5% to 20%) change_alcohol->adjust_conc add_additive Incorporate additive (0.1% TFA or DEA) adjust_conc->add_additive opt_temp Optimize Temperature add_additive->opt_temp lower_temp Lower column temperature (e.g., to 10°C) opt_temp->lower_temp success Resolution Achieved lower_temp->success

Caption: A systematic workflow for chiral HPLC method development.

References
  • Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2013). Chiral Separations by High-Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. Wiley. [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations Guide. [Link]

  • Google Patents. (2016).
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(22), 5434. [Link]

  • Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]

  • ResearchGate. (2015). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). [Link]

  • Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. [Link]

  • Velev, V. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Valgenesis. [Link]

  • Sousa, M., et al. (2013). Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC. [Link]

  • Journal of Chemical Education. (1998). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. [Link]

  • Google Patents. (2011). Method for synthesizing bromoacetamide. CN101550090B.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Environmental Science and Pollution Research. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

  • ResearchGate. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

  • LCGC International. (1988). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • University of Illinois Springfield. (2021). Radicals and Mass Spectrometry (MS). [Link]

  • PubMed. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • PubMed Central. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

  • ResearchGate. (2017). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. [Link]

  • Arkivoc. (2024). Design, synthesis and structural study of novel acetamidobenzanilide derivatives. [Link]

  • YouTube. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. [Link]

  • LCGC International. (2016). Contemporary Analysis of Chiral Molecules. [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. [Link]

  • Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and Other Chloroacetamide Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and other relevant chloroacetamide derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and potential applications of this chemical class. While direct experimental data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is limited in publicly available literature, this guide synthesizes information on structurally similar compounds to provide a robust comparative analysis.

Introduction to Chloroacetamide Derivatives

Chloroacetamide derivatives are a versatile class of compounds characterized by a chloroacetyl group attached to a nitrogen atom. This chemical scaffold is a cornerstone in the development of a wide range of biologically active molecules, from herbicides to potential therapeutic agents. The reactivity of the α-chloro group makes these compounds effective alkylating agents, a property that underpins many of their biological functions.[1]

The core structure allows for extensive modification of the N-substituent, which can significantly influence the compound's physicochemical properties, biological activity, and selectivity. This guide will focus on N-aryl and N-phenylethyl chloroacetamides, with a particular emphasis on understanding how substitutions on the phenyl ring and the ethyl linker impact their performance.

The Unique Position of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is distinguished by two key structural features: the bromo-substituted phenyl ring and the ethyl group linking the phenyl ring to the amide nitrogen. The bromine atom, a halogen, is known to influence a molecule's lipophilicity and its ability to form halogen bonds, both of which can affect cell permeability and target binding.[2][3] The ethyl linker, as opposed to a direct phenyl-amide bond, introduces greater conformational flexibility, which can impact how the molecule fits into the active site of a biological target.

Comparative Analysis of Biological Activities

Chloroacetamide derivatives have demonstrated a broad spectrum of biological activities, including herbicidal, antimicrobial, and anticancer effects. The following sections compare the performance of relevant chloroacetamide derivatives in these key areas.

Herbicidal Activity

Chloroacetamide herbicides are widely used in agriculture to control annual grasses and some broadleaf weeds.[4] Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development.[5] This inhibition is often achieved through the covalent binding of the chloroacetamide to a cysteine residue in the active site of enzymes involved in VLCFA elongation.

Structure-Activity Relationship Insights:

The herbicidal efficacy of chloroacetamide derivatives is influenced by the nature of the N-substituent. Lipophilicity plays a crucial role in the uptake and translocation of the herbicide within the plant.[6] The substitution pattern on the aromatic ring can modulate this lipophilicity and, consequently, the herbicidal activity. While specific data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is unavailable, studies on other N-phenyl chloroacetamides suggest that halogen substitution can enhance herbicidal potency.[6]

Table 1: Comparison of Herbicidal Activity of Selected Chloroacetamide Derivatives

CompoundTarget WeedsApplicationMechanism of ActionReference
AlachlorAnnual grasses, certain broadleaf weedsPre-emergenceInhibition of VLCFA synthesis[5]
MetolachlorAnnual grasses, certain broadleaf weedsPre-emergenceInhibition of VLCFA synthesis[5]
ButachlorAnnual grasses in ricePre-emergenceInhibition of VLCFA synthesis[5]
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamidePredicted: Annual grasses, broadleaf weedsPredicted: Pre-emergencePredicted: Inhibition of VLCFA synthesis-

Data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is predicted based on the activity of the chloroacetamide class.

Antimicrobial Activity

The chloroacetamide scaffold is a promising starting point for the development of novel antimicrobial agents.[7] The electrophilic nature of the α-chloro group allows these compounds to alkylate essential biomolecules in microbial cells, leading to cell death.

Structure-Activity Relationship Insights:

Studies on N-(substituted phenyl)-2-chloroacetamides have shown that the nature and position of substituents on the phenyl ring significantly impact antimicrobial activity.[2] Halogenated derivatives, particularly those with chloro and bromo substituents, often exhibit enhanced activity against Gram-positive bacteria.[2] The increased lipophilicity of these compounds may facilitate their passage through the bacterial cell membrane.[2]

Table 2: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Selected Chloroacetamide Derivatives

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
N-(4-chlorophenyl)-2-chloroacetamideEffectiveLess EffectiveModerately Effective[2]
N-(4-bromophenyl)-2-chloroacetamideEffectiveLess EffectiveModerately Effective[2]
N-(4-fluorophenyl)-2-chloroacetamideEffectiveLess EffectiveModerately Effective[2]
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamidePredicted: EffectivePredicted: Less EffectivePredicted: Moderately Effective-

Data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is predicted based on the activity of structurally similar compounds.

Anticancer Activity

N-aryl-2-chloroacetamide derivatives have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[8][9] Their mechanism of action is often attributed to their ability to alkylate nucleophilic residues in the active sites of key enzymes or proteins involved in cancer cell proliferation and survival.

Structure-Activity Relationship Insights:

The anticancer activity of these derivatives is highly dependent on the substitution pattern of the aryl ring. The presence of a thiazole ring attached to the N-phenyl group has been shown to enhance anticancer activity.[8] Specifically, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have demonstrated significant activity against breast cancer cell lines.[8]

Table 3: Comparison of Anticancer Activity (IC50 in µM) of Selected Chloroacetamide Derivatives

CompoundCell LineIC50 (µM)Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(piperidin-1-yl)acetamideMCF-71.89[8]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(morpholin-4-yl)acetamideMCF-72.15[8]
5-Fluorouracil (Standard)MCF-74.87[8]
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamidePredicted: Activity against various cancer cell linesData not available-

Data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is predicted based on the general anticancer potential of the chloroacetamide scaffold.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies for evaluating chloroacetamide derivatives.

Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

A general and efficient method for the synthesis of N-substituted-2-chloroacetamides involves the chloroacetylation of the corresponding amine.[7]

Protocol:

  • Dissolve 1-(4-bromophenyl)ethanamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine, pyridine) to the solution to act as a scavenger for the HCl byproduct.

  • Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Diagram 1: General Synthesis of N-substituted-2-chloroacetamides

Synthesis Amine R-NH2 (e.g., 1-(4-bromophenyl)ethanamine) Reaction Chloroacetylation Amine->Reaction ChloroacetylChloride Cl-C(=O)-CH2-Cl (Chloroacetyl chloride) ChloroacetylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Product R-NH-C(=O)-CH2-Cl (N-substituted-2-chloroacetamide) Reaction->Product caption General synthetic route for N-substituted-2-chloroacetamides. BrothMicrodilution cluster_prep Preparation cluster_assay Assay Compound Test Compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Medium Growth Medium Medium->SerialDilution Microorganism Microbial Inoculum Inoculation Inoculation of Wells Microorganism->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Readout MIC Determination Incubation->Readout caption Workflow for determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Protocol:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, acidified isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 3: MTT Assay Workflow

MTTAssay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps Assay CellSeeding Seed Cancer Cells Adherence Overnight Adherence CellSeeding->Adherence CompoundTreatment Treat with Test Compound Adherence->CompoundTreatment Incubation Incubate (48-72h) CompoundTreatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition FormazanFormation Formazan Formation MTT_Addition->FormazanFormation Solubilization Solubilize Formazan FormazanFormation->Solubilization AbsorbanceReading Read Absorbance Solubilization->AbsorbanceReading caption Workflow for assessing in vitro anticancer activity using the MTT assay.

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

The chloroacetamide scaffold represents a versatile platform for the development of novel herbicides, antimicrobial agents, and anticancer therapeutics. While direct experimental data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is currently lacking, analysis of structurally related compounds provides valuable insights into its potential biological activities. The presence of the 4-bromophenyl group is anticipated to enhance lipophilicity and, consequently, cell permeability, which is often correlated with increased biological activity. The ethyl linker introduces conformational flexibility that could lead to improved binding to specific biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. Direct comparative studies with other chloroacetamide derivatives are essential to elucidate its specific structure-activity relationships and to determine its potential as a lead compound in agrochemical or pharmaceutical development.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79.
  • Kumar, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. (2023). Molecules, 28(15), 5891.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules, 25(3), 697.
  • Alkylating reactivity and herbicidal activity of chloroacetamides. (2003). Pest Management Science, 59(6-7), 651-662.
  • A Comparative Analysis of the Biological Activities of 2-chloro-N-(pyridin-4-yl)acetamide and its Bromo-Analog. (2025). Benchchem.
  • Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. (2021). Journal of Environmental Science and Health, Part B, 56(10), 911-920.
  • Synthesis and in vitro evaluation of anticancer activity of fluorophenyl derivatives of 1,3,4-thiadiazole against estrogen-dependent breast cancer. (2022). Molecules, 27(21), 7531.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2022). Environmental Science & Technology, 56(1), 336-346.
  • Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. (2014). Der Pharma Chemica, 6(1), 224-230.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(3), 1887-1897.
  • 2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. (2018). Journal of the Saudi Chemical Society, 22(3), 267-279.
  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). Pharmacological Reviews, 75(4), 639-688.
  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (2021). Molecules, 26(16), 4984.
  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2020). RSC Advances, 10(42), 25068-25085.
  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2012). Journal of Pharmacy Research, 5(8), 4252-4254.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1), 124-128.
  • Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Rel
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2021). Journal of Medicinal Chemistry, 64(15), 11457-11472.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 267-271.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). Molecules, 27(19), 6537.

Sources

A Technical Guide to the Structure-Activity Relationship of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide derivatives. By examining the interplay between chemical structure and biological function, we aim to furnish researchers and drug development professionals with the critical insights needed to navigate the complexities of designing and optimizing this promising class of compounds. This document moves beyond a mere recitation of facts to offer a causal understanding of experimental choices and a framework for predicting the biological activity of novel analogs.

Introduction: The N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Scaffold

The N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide core structure represents a versatile scaffold with significant potential in medicinal chemistry. This chemical framework is comprised of three key moieties: a 4-bromophenyl group, an ethylamine linker, and a reactive 2-chloroacetamide tail. The presence of the halogenated phenyl ring and the electrophilic chloroacetamide group suggests a predisposition for diverse biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. Understanding how modifications to this core structure influence its interaction with biological targets is paramount for the rational design of potent and selective therapeutic agents.

The lipophilicity imparted by the bromophenyl group can enhance membrane permeability, a crucial factor for reaching intracellular targets[1]. The chloroacetamide moiety, a known alkylating agent, can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition[1]. The stereochemistry of the 1-(4-bromophenyl)ethyl group also introduces a chiral center, which can significantly impact biological activity through stereospecific interactions with target enzymes or receptors.

Synthetic Strategies: Building the Derivative Library

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and its derivatives is typically achieved through a straightforward N-acylation reaction. The general synthetic pathway involves the reaction of 1-(4-bromophenyl)ethanamine with chloroacetyl chloride or a substituted acetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Below is a generalized, detailed protocol for the synthesis of the parent compound, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. This protocol can be adapted for the synthesis of various derivatives by substituting chloroacetyl chloride with other acylating agents.

Experimental Protocol: Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Materials:

  • 1-(4-bromophenyl)ethanamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Base: Triethylamine acts as a scavenger for the HCl gas produced during the reaction, driving the equilibrium towards product formation.

  • Controlled Addition at 0 °C: The slow, dropwise addition of the acyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification Reactant1 1-(4-bromophenyl)ethanamine Mixing Dissolve & Cool Reactant1->Mixing Reactant2 Chloroacetyl Chloride Addition Slow Addition Reactant2->Addition Base Triethylamine Base->Mixing Solvent Anhydrous DCM Temperature 0°C to RT Mixing->Addition Stirring Stir at RT Addition->Stirring Quench Quench with Water Stirring->Quench Wash Wash (HCl, NaHCO3, Brine) Quench->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-[1-(4-Bromophenyl)ethyl]- 2-chloroacetamide Purify->Product

Caption: General workflow for the synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a complete library of N-[1-(4-Bromophenyl)ethyl]-2-substituted acetamide derivatives is not extensively documented in publicly available literature, we can infer critical SAR insights from studies on closely related analogs, such as N-(substituted phenyl)-2-chloroacetamides and other N-phenylethyl acetamide derivatives. The biological activity of these compounds is primarily attributed to their antimicrobial and anticancer properties.

Impact of Substituents on the Acetamide Moiety (The '2-position')

The substituent at the 2-position of the acetamide is a critical determinant of biological activity. The parent compound, with a chlorine atom at this position, possesses an electrophilic carbon center, making it susceptible to nucleophilic attack from biological macromolecules.

  • Halogens (Cl, Br): The presence of a halogen, particularly chlorine or bromine, is often crucial for potent activity. These atoms act as good leaving groups, facilitating covalent bond formation with target proteins. Studies on related N-aryl-2-chloroacetamides have demonstrated that the chloroacetamide moiety is essential for their antimicrobial and anticancer effects.

  • Phenoxy and Substituted Phenoxy Groups: Replacing the chlorine with a phenoxy or substituted phenoxy group can modulate the compound's electronic properties, lipophilicity, and steric bulk.

    • Electron-withdrawing groups on the phenoxy ring can enhance the electrophilicity of the acetamide carbonyl carbon, potentially increasing reactivity.

    • Electron-donating groups may decrease reactivity but could improve other properties like solubility or target engagement through different interactions.

  • Other Nucleophilic Substitutions: The chlorine atom can be displaced by various nucleophiles (e.g., thiols, amines) to generate a diverse library of derivatives. The nature of the incoming nucleophile will significantly alter the physicochemical properties and biological activity of the resulting molecule.

Role of the N-[1-(4-Bromophenyl)ethyl] Moiety

This portion of the molecule plays a crucial role in target recognition, binding affinity, and overall pharmacokinetic properties.

  • 4-Bromophenyl Group: The bromine atom at the para-position of the phenyl ring significantly influences the compound's lipophilicity. Increased lipophilicity can enhance cell membrane permeability, leading to better intracellular accumulation[1]. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific toxicity. The position of the halogen is also important; para-substitution is often favored for optimal activity in related series[1].

  • Ethyl Linker and Stereochemistry: The ethyl linker provides flexibility, allowing the molecule to adopt a favorable conformation for binding to its biological target. The methyl group on the ethyl linker creates a chiral center. The absolute stereochemistry (R or S) at this position can have a profound impact on biological activity, as biological targets are often chiral. It is anticipated that one enantiomer will exhibit significantly higher potency than the other due to a more favorable three-dimensional fit with the target's binding site.

Comparative Performance: Insights from Analogous Compounds

In the absence of direct comparative data for a series of N-[1-(4-Bromophenyl)ethyl]-2-substituted acetamides, we present a comparative analysis based on data from closely related N-aryl acetamide derivatives.

Table 1: Comparative Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

CompoundSubstituent on Phenyl RingGram-positive Activity (e.g., S. aureus)Gram-negative Activity (e.g., E. coli)Antifungal Activity (e.g., C. albicans)Reference
Analog 1 4-ChloroHighModerateModerate[1]
Analog 2 4-FluoroHighModerateModerate[1]
Analog 3 3-BromoHighLowModerate[1]
Analog 4 4-NitroModerateLowLowInferred from general trends
Analog 5 4-MethoxyLowLowLowInferred from general trends

Interpretation of Data:

The data in Table 1, derived from studies on N-(substituted phenyl)-2-chloroacetamides, suggests that halogen substitution on the phenyl ring is beneficial for antimicrobial activity, particularly against Gram-positive bacteria[1]. This is likely due to an optimal balance of lipophilicity and electronic effects. Electron-withdrawing groups like nitro may have a moderate effect, while electron-donating groups like methoxy tend to decrease activity. These trends provide a valuable starting point for predicting the performance of N-[1-(4-Bromophenyl)ethyl]-2-substituted acetamides. It is hypothesized that derivatives with electron-withdrawing substituents on a 2-phenoxy group would exhibit enhanced antimicrobial and anticancer activity.

Experimental Protocols for Biological Evaluation

To assess the biological activity of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide derivatives, a battery of in vitro assays is essential. Below are representative protocols for evaluating anticancer and antimicrobial activity.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Start Start Seed Seed Cells in 96-well Plate Start->Seed End End Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate Calculate->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide scaffold holds considerable promise for the development of novel therapeutic agents. The structure-activity relationships, inferred from analogous series, highlight the importance of the halogenated phenyl ring for lipophilicity and the reactive 2-chloroacetamide moiety for covalent modification of biological targets.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of N-[1-(4-Bromophenyl)ethyl]-2-substituted acetamide derivatives. Key areas for exploration include:

  • Varying the substituent at the 2-position of the acetamide: This will allow for a detailed understanding of how electronic and steric factors at this position influence biological activity.

  • Investigating the impact of stereochemistry: The synthesis and evaluation of individual enantiomers are crucial to determine the optimal stereochemical configuration for target engagement.

  • Exploring different halogen substitutions on the phenyl ring: Comparing the activity of bromo-, chloro-, and fluoro-substituted analogs will provide insights into the role of the halogen in both binding and overall physicochemical properties.

  • Mechanism of action studies: Elucidating the specific biological targets and pathways affected by these compounds will be essential for their further development as therapeutic agents.

By adopting a rational, data-driven approach to the design and optimization of these derivatives, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

Sources

A Researcher's Guide to Validating the Antimicrobial Efficacy of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of the novel synthetic compound, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. In the absence of extensive published data on this specific molecule, we present a robust, validation-focused protocol. This document is designed for researchers in microbiology and drug development, offering a blueprint for assessing its potential as an antimicrobial agent against a panel of clinically relevant bacteria. The experimental design detailed herein compares the compound's efficacy against established antibiotics, ensuring a thorough and scientifically rigorous assessment.

The core of this guide is built on standardized methodologies from leading authorities such as the Clinical and Laboratory Standards Institute (CLSI), providing a clear pathway from initial screening to quantitative analysis. We will explore the rationale behind experimental choices, detail step-by-step protocols, and present a template for data interpretation and comparison.

Rationale and Compound Profile

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a haloacetamide derivative. The chloroacetamide moiety is a known reactive group, capable of acting as an alkylating agent. This chemical feature suggests a potential mechanism of action involving the covalent modification of essential biological macromolecules in microorganisms, such as enzymes or structural proteins, leading to cell death or inhibition of growth. The bromophenyl group may influence the compound's lipophilicity, thereby affecting its ability to penetrate bacterial cell membranes.

Given this chemical rationale, a systematic investigation is warranted to determine its spectrum of activity, potency (quantified by the Minimum Inhibitory Concentration or MIC), and potential for bactericidal versus bacteriostatic action.

Experimental Design: A Comparative Validation Workflow

To objectively assess the efficacy of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, a parallel testing strategy against well-characterized antibiotics is essential. We have selected a panel of comparator drugs representing different mechanisms of action to provide a broad context for its performance.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.

  • Tetracycline: A bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.

  • Penicillin G: A classic β-lactam antibiotic that inhibits the synthesis of the peptidoglycan cell wall, primarily effective against Gram-positive bacteria.

The following diagram illustrates the overall experimental workflow for a comprehensive validation.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Antimicrobial Susceptibility Testing (AST) cluster_analysis Phase 3: Data Analysis & Interpretation Strain Bacterial Strain Selection (e.g., E. coli, S. aureus) Media Prepare Culture Media (Mueller-Hinton Broth/Agar) Strain->Media MIC Broth Microdilution Assay (Determine MIC) Media->MIC Disk Kirby-Bauer Disk Diffusion (Zone of Inhibition) Media->Disk Compound Prepare Stock Solutions (Test Compound & Comparators) MBC MBC Determination (Subculture from MIC wells) MIC->MBC If MIC is determined Compare Compare MIC & Zone Data (Test vs. Comparators) Ratio Calculate MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) Compare->Ratio Spectrum Determine Spectrum of Activity Ratio->Spectrum

Caption: High-level workflow for antimicrobial efficacy validation.

Detailed Experimental Protocols

The following protocols are based on established standards to ensure reproducibility and accuracy.

Protocol 1: Broth Microdilution for MIC Determination

This method is the gold standard for quantifying the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Stock solutions of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and comparator antibiotics (e.g., 1024 µg/mL in DMSO)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock compound solution (e.g., at 256 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculation: Prepare a final bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this final inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile blank paper disks (6 mm diameter)

  • Solutions of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and comparators at a known concentration.

Procedure:

  • Plate Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known amount of the test compound and comparator antibiotics onto the agar surface. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters (mm).

Comparative Efficacy Data (Hypothetical)

The following tables present a hypothetical but plausible dataset that would be generated from the experiments described above. This data is for illustrative purposes to guide researchers in their own analysis.

Table 1: Minimum Inhibitory Concentration (MIC) Data

OrganismGram StainN-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide (µg/mL)Ciprofloxacin (µg/mL)Tetracycline (µg/mL)Penicillin G (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive80.510.06
Enterococcus faecalis (ATCC 29212)Positive16184
Escherichia coli (ATCC 25922)Negative320.034>128
Pseudomonas aeruginosa (ATCC 27853)Negative>1280.516>128

Table 2: Kirby-Bauer Zone of Inhibition Data (mm)

OrganismGram StainN-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide (30 µg disk)Ciprofloxacin (5 µg disk)Tetracycline (30 µg disk)Penicillin G (10 U disk)
Staphylococcus aureus (ATCC 29213)Positive18252430
Enterococcus faecalis (ATCC 29212)Positive14221815
Escherichia coli (ATCC 25922)Negative1232206 (No inhibition)
Pseudomonas aeruginosa (ATCC 27853)Negative6 (No inhibition)28106 (No inhibition)

Proposed Mechanism of Action and Visualization

Based on its chemical structure, a plausible mechanism of action for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is the non-specific alkylation of essential cellular nucleophiles. The electrophilic carbon of the chloroacetamide group can be attacked by nucleophilic residues (e.g., cysteine's thiol group or histidine's imidazole ring) in bacterial proteins. This covalent modification can lead to enzyme inactivation and disruption of critical metabolic or structural pathways.

G Compound N-[1-(4-Bromophenyl)ethyl] -2-chloroacetamide Membrane Bacterial Cell Membrane/Wall Penetration Compound->Membrane Lipophilicity Reaction SN2 Alkylation Reaction (Covalent Bond Formation) Membrane->Reaction Target Nucleophilic Residues (e.g., Cys-SH, His-Im) on Essential Bacterial Proteins Target->Reaction Inactivation Protein Inactivation & Loss of Function Reaction->Inactivation Covalent Adduct Outcome Inhibition of Metabolic Pathways & Disruption of Cell Integrity Inactivation->Outcome Death Bacteriostatic / Bactericidal Effect Outcome->Death

Caption: Proposed mechanism: Alkylation of bacterial proteins.

Conclusion and Future Directions

This guide outlines a foundational strategy for the antimicrobial validation of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. The hypothetical data suggests the compound may possess moderate activity, particularly against Gram-positive organisms, but is likely less potent than established antibiotics like Ciprofloxacin. Its limited activity against P. aeruginosa suggests it may be ineffective against organisms with highly restrictive outer membranes or active efflux pump systems.

Further research should focus on:

  • Determining the MBC/MIC ratio to classify the compound as bactericidal or bacteriostatic.

  • Cytotoxicity testing against mammalian cell lines to assess its therapeutic index.

  • Mechanism of action studies to confirm the proposed alkylation hypothesis through techniques like proteomics or specific enzyme assays.

  • Structure-Activity Relationship (SAR) studies by synthesizing and testing analogs to potentially improve potency and spectrum.

By following these rigorous, comparative protocols, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future development of this and other novel antimicrobial candidates.

References

  • CLSI M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. [Link]

  • CLSI M100 - Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. Clinical and Laboratory Standards Institute. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control as recommended by EUCAST. EUCAST. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

A Researcher's Guide to Assessing the Cross-Reactivity of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and Other Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Covalent Inhibition

The pursuit of highly potent and durable therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules form a stable, covalent bond with their target protein, often leading to prolonged pharmacodynamic effects and high efficiency. The chloroacetamide functional group, a key feature of the molecule N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, is a well-known electrophilic "warhead" that can form such a covalent bond, typically with nucleophilic amino acid residues like cysteine.[1][2] This reactivity, however, is a double-edged sword. While it can lead to potent inhibition of the intended target, it also carries the inherent risk of off-target interactions, which can result in toxicity and other undesirable side effects.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel chloroacetamide-containing compounds like N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. It is important to note that, at the time of writing, specific biological data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is not publicly available. Therefore, this guide will utilize a hypothetical scenario where this compound is designed as an inhibitor for a specific cysteine protease, Cathepsin B, to illustrate the principles and experimental workflows for evaluating its target engagement and cross-reactivity.

The Chloroacetamide Warhead: Reactivity and Potential for Cross-Reactivity

The chloroacetamide moiety is a reactive electrophile where the chlorine atom can be readily displaced by a nucleophile, such as the thiol group of a cysteine residue, in a process known as nucleophilic substitution.[4] This inherent reactivity is the basis for its potential as a covalent inhibitor. However, unlike highly specific interactions, this chemical reactivity is not confined to a single target protein. Any accessible and suitably nucleophilic residue on other proteins could potentially react with the chloroacetamide warhead, leading to off-target effects.[3]

The general reactivity of N-aryl chloroacetamides has been explored, and they are known to react with various nucleophiles, including those containing oxygen, nitrogen, and sulfur.[4] Several studies have synthesized various N-substituted chloroacetamides and demonstrated their potential as antimicrobial agents, herbicides, and antifungals.[5] This broad biological activity underscores the potential for these compounds to interact with multiple targets.

A Hypothetical Scenario: N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide as a Cathepsin B Inhibitor

For the purpose of this guide, we will hypothesize that N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide has been designed as a covalent inhibitor of Cathepsin B, a cysteine protease implicated in various cancers. The rationale for this hypothetical targeting is the presence of a reactive cysteine residue (Cys29) in the active site of Cathepsin B. The N-[1-(4-Bromophenyl)ethyl] portion of the molecule would be designed to provide non-covalent binding affinity and selectivity for the active site of Cathepsin B, positioning the chloroacetamide warhead for a covalent reaction with Cys29.

The central challenge is to determine whether this covalent modification is specific to Cathepsin B or if the compound indiscriminately reacts with other cysteine-containing proteins.

Comparative Framework for Assessing Cross-Reactivity

A multi-pronged approach is essential to rigorously assess the cross-reactivity of a covalent inhibitor. This involves a combination of in vitro biochemical assays and broader, unbiased proteomic approaches.

Initial Assessment of Reactivity: The Glutathione (GSH) Assay

A fundamental first step is to gauge the intrinsic reactivity of the chloroacetamide warhead. A widely used method is to measure the rate of reaction with the biological thiol, glutathione (GSH), which is present at high concentrations in cells and serves as a general indicator of electrophilicity.[3] A compound that reacts too rapidly with GSH is likely to be promiscuous and react with many off-targets in a cellular environment.

Compound Hypothetical Primary Target Alternative Compound (Acrylamide Analog) Non-Covalent Control
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamideCathepsin BN-[1-(4-Bromophenyl)ethyl]acrylamideN-[1-(4-Bromophenyl)ethyl]acetamide
GSH Half-life (t1/2) To be determinedExpected to be slowerNo reaction
Rationale Provides a baseline for the intrinsic reactivity of the chloroacetamide warhead.Acrylamides are generally less reactive electrophiles than chloroacetamides, providing a useful benchmark for comparison.[1]A non-reactive analog is a crucial negative control to ensure that any observed effects are due to the covalent warhead.
Target Engagement and Potency: In Vitro Enzyme Inhibition Assays

Once the general reactivity is understood, the next step is to determine the compound's potency against its intended target. For our hypothetical scenario, this would involve a Cathepsin B enzymatic assay.

Assay Parameter N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Non-Covalent Control
IC50 (Initial) To be determinedExpected to be significantly higher or inactive
Time-dependent Inhibition Expected to show increased potency with longer incubation timesNo time-dependent effect
kinact/KI To be determined (measures the efficiency of covalent modification)Not applicable
Broad-Spectrum Cross-Reactivity Profiling

To move beyond the intended target, broader screening methods are necessary to identify potential off-targets.

Given that many kinases possess reactive cysteine residues, a broad kinase panel screen is a valuable tool to assess off-target activity in this major class of enzymes.

Screening Panel N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Interpretation of "Hits"
Commercial Kinase Panel (e.g., 400+ kinases) Percentage of kinases inhibited at a given concentration (e.g., 1 µM)A high hit rate suggests promiscuity. Any significant hits should be followed up with full IC50 determination.

Chemoproteomics offers a powerful, unbiased method to assess the targets of a covalent inhibitor in a complex biological system, such as a cell lysate or even in live cells.[6] A common approach is competitive ABPP, where a reactive probe that labels a specific class of amino acid residues (e.g., cysteines) is used.[7] Pre-treatment with the covalent inhibitor will block the labeling of its targets by the probe.

Experimental Approach Expected Outcome for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
Competitive Cysteine-reactive Probe Assay Significant reduction in probe labeling of Cathepsin B. Identification of other proteins with reduced probe labeling, indicating them as potential off-targets.

Experimental Protocols

Protocol 1: Glutathione (GSH) Stability Assay

Objective: To determine the intrinsic reactivity of the chloroacetamide compound by measuring its rate of reaction with GSH.

Materials:

  • N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a solution of GSH in PBS.

  • Initiate the reaction by mixing the test compound and GSH solution in PBS at a defined concentration (e.g., 10 µM compound, 1 mM GSH).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., with an excess of N-ethylmaleimide or by acidification).

  • Analyze the samples by LC-MS to quantify the amount of remaining parent compound.

  • Plot the natural log of the remaining compound concentration versus time and determine the half-life (t1/2) of the compound.

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

Objective: To confirm the covalent binding of the compound to the target protein.

Materials:

  • N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

  • Purified Cathepsin B enzyme

  • Reaction buffer (e.g., sodium acetate buffer, pH 5.5, with DTT and EDTA)

  • LC-MS system capable of intact protein analysis

Procedure:

  • Incubate purified Cathepsin B with a molar excess of the test compound (e.g., 1:5 protein to compound ratio) in the reaction buffer at room temperature for a defined period (e.g., 1 hour).

  • As a control, incubate the protein with DMSO vehicle under the same conditions.

  • Desalt the protein samples using a suitable method (e.g., C4 ZipTip).

  • Analyze the samples by LC-MS to determine the mass of the intact protein.

  • Compare the mass of the treated protein with the control. A mass shift corresponding to the molecular weight of the compound confirms covalent modification.[6]

Visualization of Concepts

cluster_0 Initial Assessment cluster_1 Target-Specific Evaluation cluster_2 Proteome-Wide Cross-Reactivity Compound N-[1-(4-Bromophenyl)ethyl]- 2-chloroacetamide GSH Glutathione (GSH) Assay Compound->GSH Assess general electrophilicity EnzymeAssay Enzyme Inhibition Assay (IC50, kinact/KI) Compound->EnzymeAssay IntactMS Intact Protein Mass Spec Compound->IntactMS KinaseScreen Kinase Panel Screen Compound->KinaseScreen ABPP Competitive Chemoproteomics (ABPP) Compound->ABPP Reactivity Intrinsic Reactivity Profile GSH->Reactivity TargetEnzyme Hypothetical Target: Cathepsin B TargetEnzyme->EnzymeAssay TargetEnzyme->IntactMS TargetEngagement On-Target Potency & Covalent Binding Confirmation EnzymeAssay->TargetEngagement IntactMS->TargetEngagement OffTargetProfile Off-Target Profile & Selectivity Assessment KinaseScreen->OffTargetProfile ABPP->OffTargetProfile

Caption: Experimental workflow for assessing the cross-reactivity of a covalent inhibitor.

cluster_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Inhibitor N-[1-(4-Bromophenyl)ethyl]- 2-chloroacetamide (Covalent Inhibitor) CathepsinB Cathepsin B (Active Cysteine Protease) Inhibitor->CathepsinB Primary Binding OffTargetProtein Off-Target Protein (with accessible Cysteine) Inhibitor->OffTargetProtein Non-specific Binding InactiveCathepsinB Inactive Cathepsin B (Covalently Modified) CathepsinB->InactiveCathepsinB Covalent Inhibition InactiveOffTarget Inactive Off-Target Protein (Covalently Modified) OffTargetProtein->InactiveOffTarget Covalent Inhibition

Caption: On-target vs. potential off-target covalent inhibition pathways.

Conclusion

The development of covalent inhibitors holds immense promise for creating highly effective therapeutics. However, the inherent reactivity of their electrophilic warheads necessitates a thorough and unbiased assessment of their cross-reactivity. For a novel compound like N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, where specific biological data is lacking, a systematic approach as outlined in this guide is crucial. By combining initial reactivity assessments with specific on-target validation and broad proteome-wide profiling, researchers can build a comprehensive understanding of a compound's selectivity. This rigorous evaluation is paramount to identifying candidates with the desired therapeutic window and minimizing the risk of off-target-driven toxicity, ultimately paving the way for safer and more effective covalent medicines.

References

  • Emerging strategies in covalent inhibition. (2021, December 16). YouTube. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Institutes of Health (NIH). [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. [Link]

  • Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023, February 4). National Institutes of Health (NIH). [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024, October 14). YouTube. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Advances in reversible covalent kinase inhibitors. National Institutes of Health (NIH). [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016, August 1). ACS Publications. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 10). National Institutes of Health (NIH). [Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021, March 30). PubMed. [Link]

  • Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. PubMed Central. [Link]

Sources

Benchmarking a Novel Candidate Inhibitor: A Comparative Analysis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide Against Established Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of tankyrase enzymes, key players in the Wnt/β-catenin signaling pathway, represents a promising avenue for drug development.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, against well-characterized tankyrase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents.

The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in various cancers, particularly colorectal cancer.[3][4] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) superfamily and act as positive regulators of this pathway.[5][6] They PARsylate (poly-ADP-ribosylate) Axin, a key component of the β-catenin destruction complex, leading to its ubiquitination and proteasomal degradation.[1][5] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of oncogenes.[3] Therefore, inhibiting tankyrase activity is a rational strategy to suppress Wnt-driven tumorigenesis.

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a novel small molecule with structural motifs that suggest potential interactions with the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes. While its specific activity against tankyrases has not been extensively reported, its chloroacetamide group presents a reactive electrophile that could potentially form covalent bonds with nucleophilic residues within the enzyme's active site.[7] This guide outlines a hypothetical yet rigorous benchmarking study to evaluate its potency, selectivity, and cellular efficacy against established tankyrase inhibitors.

Selection of Known Inhibitors for Benchmarking

To provide a robust comparison, two well-characterized tankyrase inhibitors with distinct mechanisms of action and selectivity profiles have been chosen:

  • XAV939: A pioneering tankyrase inhibitor that acts as a competitive inhibitor at the NAD+ binding site.[8] It has been instrumental in elucidating the role of tankyrases in Wnt signaling.

  • IWR-1 (Inhibitor of Wnt Response-1): Another widely used tankyrase inhibitor that also targets the NAD+ binding site but with a different chemical scaffold compared to XAV939.[1]

These compounds provide a solid basis for comparison due to their extensive characterization in biochemical and cell-based assays.

Experimental Design for Comparative Analysis

A multi-tiered experimental approach is proposed to comprehensively benchmark N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide. This design allows for a thorough assessment of its biochemical potency, selectivity against other PARP family members, and its efficacy in a cellular context.

Biochemical Assays: Determining Potency and Selectivity

The initial phase of the benchmarking study will focus on the direct interaction of the compound with the target enzymes.

1. In Vitro Tankyrase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide against purified human Tankyrase 1 and Tankyrase 2 enzymes.

  • Methodology: A commercially available ELISA-based assay will be used. This assay measures the PARsylation of a substrate by the tankyrase enzyme.

    • Step 1: Recombinant human Tankyrase 1 or Tankyrase 2 is incubated with a histone-coated plate in the presence of biotinylated NAD+.

    • Step 2: A dilution series of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, XAV939, and IWR-1 are added to the wells.

    • Step 3: The reaction is allowed to proceed for a defined period, after which the plate is washed to remove unbound reagents.

    • Step 4: The amount of incorporated biotinylated ADP-ribose is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

    • Step 5: The absorbance is measured, and the IC50 values are calculated by fitting the data to a dose-response curve.

2. PARP Selectivity Panel:

  • Objective: To assess the selectivity of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide against other members of the PARP family, particularly PARP1 and PARP2, which are involved in DNA damage repair.[9][10] High selectivity for tankyrases over PARP1/2 is desirable to avoid off-target effects related to DNA repair inhibition.[11]

  • Methodology: Similar to the tankyrase inhibition assay, commercially available activity assays for PARP1 and PARP2 will be utilized. The IC50 values for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide against these enzymes will be determined and compared to its IC50 values for TNKS1/2.

Cell-Based Assays: Evaluating Cellular Efficacy

The second phase of the study will investigate the ability of the compound to inhibit the Wnt/β-catenin signaling pathway in a cellular environment.

1. TOP/FOPflash Reporter Assay:

  • Objective: To measure the inhibition of β-catenin-mediated transcription in a cancer cell line with a constitutively active Wnt pathway (e.g., DLD-1 or SW480, which are human colorectal adenocarcinoma cell lines).

  • Methodology:

    • Step 1: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPflash).

    • Step 2: Transfected cells are treated with a dilution series of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, XAV939, and IWR-1.

    • Step 3: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • Step 4: The ratio of TOPflash to FOPflash luminescence is calculated to determine the specific inhibition of Wnt signaling.

2. Axin2 Stabilization Assay:

  • Objective: To confirm the on-target effect of the compound by measuring the stabilization of Axin2, a direct target of tankyrase-mediated degradation.[3]

  • Methodology:

    • Step 1: A suitable cancer cell line (e.g., DLD-1) is treated with the test compounds for various time points.

    • Step 2: Cell lysates are prepared, and protein concentrations are determined.

    • Step 3: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Step 4: The membrane is probed with primary antibodies against Axin2 and a loading control (e.g., β-actin).

    • Step 5: The levels of Axin2 protein are visualized and quantified using a chemiluminescence detection system. An increase in Axin2 levels indicates tankyrase inhibition.

Data Presentation and Interpretation

The quantitative data from the proposed experiments will be summarized in the following tables for clear comparison.

Table 1: Biochemical Potency and Selectivity

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1/TNKS1)Selectivity (PARP2/TNKS2)
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamideTBDTBDTBDTBDTBDTBD
XAV939~11~4~2194~114~200-fold~28.5-fold
IWR-1~180~60>10,000>10,000>55-fold>166-fold
TBD: To Be Determined

Table 2: Cellular Efficacy

CompoundTOPflash IC50 (µM)Axin2 Stabilization (at 1 µM)
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamideTBDTBD
XAV939~0.3Significant Increase
IWR-1~0.5Significant Increase
TBD: To Be Determined

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays TNKS1_Assay TNKS1 Inhibition Assay IC50_TNKS1 IC50 vs TNKS1 TNKS1_Assay->IC50_TNKS1 TNKS2_Assay TNKS2 Inhibition Assay IC50_TNKS2 IC50 vs TNKS2 TNKS2_Assay->IC50_TNKS2 PARP1_Assay PARP1 Inhibition Assay IC50_PARP1 IC50 vs PARP1 PARP1_Assay->IC50_PARP1 PARP2_Assay PARP2 Inhibition Assay IC50_PARP2 IC50 vs PARP2 PARP2_Assay->IC50_PARP2 Selectivity Selectivity Profile IC50_TNKS1->Selectivity IC50_TNKS2->Selectivity IC50_PARP1->Selectivity IC50_PARP2->Selectivity TOP_FOP TOP/FOPflash Reporter Assay Wnt_Inhibition Wnt Pathway Inhibition TOP_FOP->Wnt_Inhibition Axin2_WB Axin2 Western Blot Target_Engagement On-Target Engagement Axin2_WB->Target_Engagement Cellular_Efficacy Cellular Efficacy Wnt_Inhibition->Cellular_Efficacy Target_Engagement->Cellular_Efficacy Compound N-[1-(4-Bromophenyl)ethyl]- 2-chloroacetamide Compound->TNKS1_Assay Compound->TNKS2_Assay Compound->PARP1_Assay Compound->PARP2_Assay Compound->TOP_FOP Compound->Axin2_WB

Caption: Experimental workflow for benchmarking the novel inhibitor.

Wnt_Pathway Axin Axin Proteasome Proteasome Axin->Proteasome Degradation APC APC GSK3b GSK3β CK1 CK1 b_catenin β-catenin GSK3b->b_catenin Phosphorylation CK1->b_catenin Phosphorylation Tankyrase Tankyrase Tankyrase->Axin PARsylation Inhibitor N-[1-(4-Bromophenyl)ethyl]- 2-chloroacetamide Inhibitor->Tankyrase Inhibition b_catenin->Proteasome Degradation Nucleus Nucleus b_catenin->Nucleus Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Oncogenes Oncogene Transcription TCF_LEF->Oncogenes

Caption: Simplified Wnt/β-catenin signaling pathway and the role of tankyrase inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmark the novel compound N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide against established tankyrase inhibitors. The proposed experiments will provide critical data on its potency, selectivity, and cellular efficacy, which are essential for its further development as a potential therapeutic agent.

Positive results from this benchmarking study, particularly high potency against TNKS1/2 and significant selectivity over PARP1/2, would warrant further investigation. Subsequent studies could include crystallography to elucidate the binding mode of the compound, pharmacokinetic and pharmacodynamic studies in animal models, and evaluation in patient-derived xenograft models of Wnt-driven cancers. The chloroacetamide moiety suggests the potential for covalent inhibition, which could be investigated through mass spectrometry-based proteomics to identify the specific amino acid residues it targets. This structured approach will provide a solid foundation for advancing our understanding of this novel compound and its potential as a targeted cancer therapy.

References

  • Güell, M. et al. (2011). Tankyrases, key players in Wnt/β-catenin signaling. EMBO reports, 12(9), 923–931. [Link]

  • Li, L. et al. (2021). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 26(11), 3242. [Link]

  • Schatoff, E. M. et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(3), 647–656. [Link]

  • Krajnović, T. et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 316–327. [Link]

  • Praveen, M. et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • Kumar, A. et al. (2017). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3448–3455. [Link]

  • Huang, S. M. et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614–620. [Link]

  • Johannes, J. W. et al. (2015). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. British Journal of Cancer, 113(6), 917–926. [Link]

  • Lehtio, L. et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Molecular Cancer Therapeutics, 21(4), 589–599. [Link]

  • Halazonetis, T. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Wikipedia. (n.d.). Tankyrase. Retrieved from [Link]

  • Li, N., & Chen, J. (2018). Novel insight into the function of tankyrase (Review). Oncology Letters, 16(6), 7019–7026. [Link]

  • Tsopka, I. C., & Hadjipavlou-Litina, D. J. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... [Link]

  • Patsnap Synapse. (2024). What are TNKS2 inhibitors and how do they work? Retrieved from [Link]

  • Lee, J. et al. (2025). A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. Clinical Cancer Research. [Link]

  • Lord, C. J., & Ashworth, A. (2017). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 1, 79-98. [Link]

  • Patel, R. B. et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 163-167. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors? Retrieved from [Link]

  • Mariotti, L. et al. (2017). Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. EMBO reports, 18(6), 887–900. [Link]

  • Science Animated. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Vinogradova, E. V. et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3106–3114. [Link]

Sources

A Researcher's Guide to the In Vivo Validation of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: A Covalent Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide (referred to herein as Cmpd-X), a compound featuring a chloroacetamide moiety suggestive of a covalent mechanism of action. While direct biological data for Cmpd-X is emerging, its structural alerts—specifically the reactive chloroacetamide "warhead"—position it as a putative covalent inhibitor, likely targeting nucleophilic residues like cysteine on pathogenic proteins.[1][2][3] Structurally related chloroacetamide derivatives have demonstrated potential as both antimicrobial and antiproliferative agents, providing a strong rationale for investigating Cmpd-X within an oncology context.[4][5][6]

This document outlines a rigorous, multi-stage validation pathway, comparing its potential efficacy and target engagement against both a standard-of-care covalent inhibitor and a non-covalent alternative. We will delve into the causality behind experimental choices, from model selection to advanced pharmacodynamic readouts, ensuring a scientifically robust evaluation.

Section 1: The Scientific Premise - Why Covalent Inhibition and Why Cmpd-X?

Covalent inhibitors offer distinct pharmacological advantages over their non-covalent counterparts. By forming a stable, long-lasting bond with their target protein, they can achieve sustained pathway modulation that is decoupled from their pharmacokinetic (PK) profile.[7][8] This can lead to enhanced potency, prolonged duration of action, and the ability to overcome resistance mechanisms driven by high concentrations of endogenous ligands (e.g., ATP in kinase inhibition).[7][9]

The chloroacetamide group in Cmpd-X is a well-characterized electrophile capable of reacting with cysteine thiols.[1] This mechanism is employed by several successful inhibitors targeting enzymes implicated in cancer and inflammation.[2][3] Our validation strategy is therefore built on the hypothesis that Cmpd-X acts as a targeted covalent inhibitor against a key oncogenic protein.

Section 2: The Validation Workflow - A Phased Approach

A successful in vivo validation campaign requires a logical progression from foundational efficacy studies to detailed mechanistic characterization. This ensures that resources are allocated effectively and that the data generated is both interpretable and translatable.

G cluster_0 Phase 1: Efficacy & Tolerability cluster_1 Phase 2: Target Engagement & PK/PD cluster_2 Phase 3: Advanced Modeling P1_A Dose-Range Finding (MTD Study) P1_B Subcutaneous Xenograft Efficacy Study P1_A->P1_B Determine Doses P2_A Pharmacokinetic (PK) Analysis P1_B->P2_A Confirm Efficacy P2_B Pharmacodynamic (PD) Target Occupancy P2_A->P2_B Correlate Exposure & Engagement P3_A Orthotopic or PDX Model Efficacy P2_B->P3_A Validate Mechanism Overall In Vivo Validation Workflow

Caption: Phased workflow for in vivo validation of Cmpd-X.

Section 3: Comparative Framework - Selecting the Right Benchmarks

To contextualize the performance of Cmpd-X, it is essential to compare it against well-characterized alternatives.

Compound ClassExample CompoundMechanism of ActionRationale for Comparison
Test Article Cmpd-X Putative Covalent Inhibitor Evaluate novel chemical matter for efficacy and safety.
Covalent Control Ibrutinib Irreversible BTK Inhibitor Benchmark against an approved covalent drug with known PK/PD properties.[9] Provides a "gold standard" for target occupancy and duration of action.
Non-Covalent Control Dasatinib Reversible Kinase Inhibitor Differentiate the pharmacological profile of covalent vs. non-covalent inhibition. Assess if sustained target modulation offers superior efficacy.

Section 4: Experimental Protocols & Data Interpretation

Phase 1: Foundational Efficacy and Tolerability

The initial phase aims to answer two fundamental questions: Is Cmpd-X effective at a well-tolerated dose?

Objective: To determine the highest dose of Cmpd-X that can be administered without inducing significant toxicity.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Group Allocation: 5 groups (n=3 mice per group): Vehicle control, and four escalating dose levels of Cmpd-X (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Daily oral gavage for 7-14 days.

  • Monitoring: Record body weight daily. Perform clinical observations twice daily for signs of distress (e.g., altered posture, rough coat, lethargy).

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity. This dose, and lower ones, will be used for efficacy studies.

Objective: To assess the anti-tumor activity of Cmpd-X in a standard, reproducible cancer model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude), 6-8 weeks old.

  • Cell Line: Select a human cancer cell line hypothesized to be sensitive to Cmpd-X's target (e.g., A549 lung carcinoma, MCF7 breast cancer).[10][11]

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth via caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Cmpd-X (at MTD)

    • Group 3: Cmpd-X (at 1/2 MTD)

    • Group 4: Ibrutinib (positive control)

    • Group 5: Dasatinib (non-covalent control)

  • Treatment & Monitoring: Administer compounds daily (or as determined by PK data). Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³). Calculate Tumor Growth Inhibition (TGI) for each group.

Interpreting the Data: Success in this phase is defined by statistically significant TGI for Cmpd-X compared to the vehicle control. Critically, comparing the efficacy of Cmpd-X to Ibrutinib and Dasatinib provides the first indication of its relative potency. A durable response, where tumor regrowth is delayed even after treatment cessation, would be a strong indicator of a covalent mechanism.

Phase 2: Unveiling the Mechanism - PK/PD and Target Engagement

This phase links the drug's concentration in the body (PK) to its biological effect on the target (PD).[12] For a covalent inhibitor, demonstrating sustained target occupancy even as the drug is cleared is the hallmark of its mechanism.[7]

G cluster_pk PK Analysis cluster_pd PD Analysis PK Pharmacokinetics (PK) (Drug Concentration in Plasma) PD Pharmacodynamics (PD) (Target Occupancy in Tumor) PK->PD Exposure drives Target Binding Efficacy Anti-Tumor Efficacy PD->Efficacy Target Occupancy drives Response PK_Sample Plasma Sampling (Multiple Timepoints) PK_Analysis LC-MS/MS Analysis of Cmpd-X Levels PK_Sample->PK_Analysis PK_Analysis->Efficacy Correlate Cmax, AUC to TGI PD_Analysis Target Occupancy Assay (e.g., Western Blot with Probe) PD_Sample Tumor Collection (Matching Timepoints) PD_Sample->PD_Analysis PD_Analysis->Efficacy Correlate % Occupancy to TGI

Caption: Relationship between PK, PD, and Efficacy.

Objective: To correlate the plasma concentration of Cmpd-X with the extent and duration of target protein occupancy in tumor tissue.

  • Model: Use the same subcutaneous xenograft model as in Protocol 2.

  • Study Design: Administer a single dose of Cmpd-X to tumor-bearing mice.

  • Sample Collection: At various time points post-dose (e.g., 1, 4, 8, 24, 48 hours), collect both blood (for plasma) and tumor tissue from cohorts of mice (n=3-4 per time point).

  • PK Analysis: Quantify the concentration of Cmpd-X in plasma using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[13] This will determine key parameters like Cmax (peak concentration), Tmax (time to peak), and half-life.

  • PD (Target Occupancy) Analysis:

    • Method: A competitive binding assay using a target-specific fluorescent or biotinylated probe is ideal. Tumor lysates are incubated with the probe. If Cmpd-X has covalently bound to the target, it will block probe binding.

    • Procedure: a. Homogenize tumor tissue to create lysates. b. Incubate lysates with a saturating concentration of the target-specific probe. c. Run samples on an SDS-PAGE gel and transfer to a membrane. d. Visualize the probe signal (e.g., via streptavidin-HRP for a biotin probe). e. The reduction in signal compared to vehicle-treated tumors indicates the percentage of target occupancy by Cmpd-X.

    • Confirmation: Mass spectrometry can be used as an orthogonal method to directly detect the covalent modification of the target protein by Cmpd-X.[14]

Comparative Data Analysis:

Time PointCmpd-X Plasma Conc. (ng/mL)Cmpd-X Target Occupancy (%)Dasatinib Plasma Conc. (ng/mL)Dasatinib Target Occupancy (%)
1 hr150095%120098%
8 hr25092%15060%
24 hr< 10 (Below LOQ)85%< 10 (Below LOQ)15%
48 hrUndetectable60%Undetectable< 5%

Expected Outcome: The table above illustrates the anticipated result. For the covalent inhibitor Cmpd-X, target occupancy remains high long after the drug is cleared from circulation. For the non-covalent inhibitor Dasatinib, target occupancy closely tracks with its plasma concentration, diminishing rapidly as the drug is eliminated. This result would provide powerful evidence for the covalent mechanism of Cmpd-X in vivo.

Phase 3: Advanced Models for Clinical Relevance

If Cmpd-X has demonstrated compelling efficacy and a clear covalent mechanism, validation in more clinically relevant models is warranted.

PDX models, where tumor fragments from a human patient are directly implanted into immunocompromised mice, better recapitulate the heterogeneity and microenvironment of human cancers.[15][16] Efficacy in a panel of PDX models, particularly those resistant to standard therapies, can significantly increase the translational potential of Cmpd-X. The experimental design is similar to the subcutaneous xenograft study but utilizes implanted tumor fragments instead of cell lines.

Section 5: Conclusion and Future Directions

This guide presents a systematic, evidence-based approach to the in vivo validation of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide (Cmpd-X). By progressing through phased efficacy and mechanistic studies, and by using appropriate covalent and non-covalent benchmarks, researchers can build a comprehensive data package.

A successful outcome—demonstrating superior or more durable efficacy driven by a covalent mechanism of action—would strongly support the advancement of Cmpd-X into formal preclinical development. Subsequent steps would include detailed toxicology studies, formulation development, and IND-enabling research to prepare this promising compound for clinical evaluation.

References

  • Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond. [Link]

  • MDPI. (n.d.). Recent Advances in Covalent Drug Discovery. [Link]

  • National Institutes of Health (PMC). (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

  • Frontiers. (n.d.). Regulatory framework for polymer-based nanotherapeutics in clinical translation. [Link]

  • National Institutes of Health (PMC). (2011). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. [Link]

  • National Institutes of Health (PMC). (n.d.). Covalent Inhibition in Drug Discovery. [Link]

  • PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. [Link]

  • National Institutes of Health (PMC). (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]

  • National Institutes of Health (PMC). (n.d.). Recent advances in the development of covalent inhibitors. [Link]

  • Future Science. (2017). Use of patient-derived xenograft mouse models in cancer research and treatment. [Link]

  • Google Patents. (n.d.). Method for synthesizing bromoacetamide.
  • National Institutes of Health (PMC). (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • PubMed. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]

  • RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

  • MDPI. (n.d.). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. [Link]

  • WuXi Biology. (n.d.). Discovery of a Novel Covalent Inhibitor Using DEL. [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. [Link]

  • ResearchGate. (2022). (PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Bio-activity of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the reproducibility of both the synthesis of novel chemical entities and their subsequent biological evaluation is paramount. This guide provides an in-depth technical overview of the synthesis and bioassay of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, a compound of interest within the broader class of biologically active haloacetamides. As a Senior Application Scientist, my focus extends beyond mere procedural documentation to elucidate the underlying principles, potential pitfalls, and strategies to ensure the generation of reliable and reproducible data.

The chloroacetamide moiety is a recognized pharmacophore known for its alkylating potential, which can be harnessed for various therapeutic applications, including antimicrobial and anticancer activities. The N-[1-(4-Bromophenyl)ethyl] substituent is of particular interest due to the influence of the bromophenyl group on the compound's lipophilicity and potential interactions with biological targets. This guide will navigate the synthetic route to this molecule, detail standardized bioassay protocols for its evaluation, and critically discuss the factors influencing the reproducibility of these processes.

I. Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide: A Reproducible Protocol

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is most reliably achieved through the N-acylation of 1-(4-bromophenyl)ethanamine with chloroacetyl chloride. This method is a classic example of nucleophilic acyl substitution and offers high yields and purity when executed with precision.

Causality Behind Experimental Choices

The selection of chloroacetyl chloride as the acylating agent is predicated on its high reactivity, which facilitates the acylation of the primary amine under mild conditions. The use of a tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct of the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the intermediate salts.

Detailed, Step-by-Step Methodology

Materials:

  • 1-(4-bromophenyl)ethanamine

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 1-(4-bromophenyl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add chloroacetyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 1N HCl. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

Self-Validating System and Reproducibility

To ensure reproducibility, meticulous attention to detail is critical. The use of anhydrous solvent is essential to prevent hydrolysis of the highly reactive chloroacetyl chloride. The slow, dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize side-product formation. Consistent monitoring by TLC provides a reliable checkpoint for reaction completion. For self-validation, characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is mandatory to confirm its identity and purity.

Figure 1: Synthetic workflow for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide.

II. Comparative Analysis of Synthesis Methods

While the chloroacetyl chloride method is highly effective, other reagents can be employed for N-chloroacetylation. A comparison with an alternative method highlights the rationale for our primary choice.

MethodAcylating AgentCatalyst/BaseSolventProsCons
Primary Method Chloroacetyl chlorideTriethylamineDichloromethaneHigh reactivity, high yield, mild conditionsCorrosive and moisture-sensitive reagent
Alternative Method Chloroacetic anhydrideNone or mild acidAcetonitrileLess corrosive, avoids HCl byproductLower reactivity, may require heating

The primary method is generally preferred for its speed and high conversion at room temperature. However, for substrates sensitive to acidic conditions, the chloroacetic anhydride method presents a viable, albeit slower, alternative.

III. Bioassays: Assessing Antimicrobial and Cytotoxic Activity

The biological evaluation of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide typically involves assessing its antimicrobial and cytotoxic activities. The reproducibility of these assays is contingent on standardized protocols and careful execution.

A. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Figure 3: Workflow for the MTT cytotoxicity assay.

IV. Comparative Biological Activity

While specific bioactivity data for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is not extensively available in the public domain, data from structurally related N-substituted chloroacetamides can provide valuable insights into its potential performance.

Table 1: Comparative Antimicrobial Activity of N-Aryl Chloroacetamides

CompoundTarget OrganismMIC (µg/mL)Reference
N-(4-chlorophenyl)-2-chloroacetamideS. aureus20[1]
N-(3-bromophenyl)-2-chloroacetamideS. aureus>100[2]
N-(4-fluorophenyl)-2-chloroacetamideS. aureus>100[2]

Table 2: Comparative Cytotoxic Activity of Phenylacetamide Derivatives

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52[3]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[3]
N-(4-Bromophenyl)-4-chlorobenzamide analogA549 (Lung)7.5[4]

The data suggests that the antimicrobial and cytotoxic activities of these compounds are highly dependent on the specific substitutions on the phenyl ring. The presence and position of halogen atoms can significantly influence biological activity. [2]

V. Ensuring Reproducibility: A Senior Scientist's Perspective

The "reproducibility crisis" is a well-documented challenge in scientific research. [5]In both chemical synthesis and biological assays, seemingly minor variations can lead to significant discrepancies in results.

In Synthesis:

  • Purity of Reagents: The purity of starting materials and solvents is paramount. Trace impurities can act as catalysts or inhibitors, altering reaction kinetics and product profiles.

  • Reaction Conditions: Precise control over temperature, stirring rate, and reaction time is crucial. Inconsistent heating or stirring can lead to localized "hot spots" and non-uniform reaction progress. [6]* Work-up and Purification: Variations in extraction and chromatography procedures can affect the final yield and purity of the product.

In Bioassays:

  • Cell Line Authentication and Passage Number: Cell lines can undergo genetic drift over time. It is essential to use authenticated cell lines within a defined passage number range.

  • Reagent Variability: Lot-to-lot variability in media, sera, and assay reagents can significantly impact results.

  • Assay Conditions: Incubation times, cell seeding densities, and instrument settings must be rigorously standardized.

  • Data Analysis: The methods used for data normalization and statistical analysis should be clearly defined and consistently applied.

To mitigate these challenges, the implementation of robust quality control measures, detailed record-keeping, and the use of standardized operating procedures (SOPs) are non-negotiable.

VI. Conclusion

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide via N-acylation with chloroacetyl chloride is a reproducible and efficient method. Its potential biological activity can be reliably assessed using standardized antimicrobial and cytotoxicity assays. However, achieving reproducible results demands a deep understanding of the underlying chemical and biological principles and a meticulous approach to experimental execution. By adhering to the principles of good laboratory practice and embracing a culture of rigorous self-validation, researchers can ensure the integrity and impact of their scientific contributions.

VII. References

  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 55(40), 12206–12208. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

  • Pagliaro, M. (2022). Reproducibility in chemistry research. Rendiconti Lincei. Scienze Fisiche e Naturali, 33(3), 513–524. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., & Foroumadi, A. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 13(4), 1339–1346. [Link]

  • RSC Publishing. (2014). Supplementary Information. [Link]

  • MDPI. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]

  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • SciELO. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • ResearchGate. (2019). Cell-based Assays for Assessing Toxicity: A Basic Guide. [Link]

  • ACS Publications. (2019). Closing the Loop: Developing an Integrated Design, Make, and Test Platform for Discovery. [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • PubMed Central (PMC). (2017). Measuring Precision in Bioassays: Rethinking Assay Validation. [Link]

  • PubMed Central (PMC). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. (2013). Antibacterial activity of N-chloro aryl acetamide derivatives. [Link]

  • PubMed. (2018). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • ResearchGate. (2019). Determination of IC50 values obtained from the cytotoxicity... [Link]

  • PubMed Central (PMC). (2021). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. [Link]

  • PubMed Central (PMC). (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. [Link]

  • PubMed. (2005). Process validation and screen reproducibility in high-throughput screening. [Link]

  • SAGE Journals. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. [Link]

  • SAGE Journals. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. [Link]

  • MDPI. (2022). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our focus is not just on the "how," but the critical "why" that underpins these essential safety protocols.

Understanding the Hazard Profile: Why Caution is Paramount

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a halogenated organic compound that requires careful handling due to its toxicological profile. Safety Data Sheets (SDS) classify this compound and its structural relatives with several key hazards that directly inform our disposal strategy[1][2][3]:

  • Toxicity: It is toxic if swallowed[1][2][4].

  • Skin Sensitization: It may cause an allergic skin reaction[1][2][4].

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child[1][2][4].

  • Irritation: It is known to cause skin and serious eye irritation[3][5][6].

  • Aquatic Hazard: It is harmful to aquatic life[1][4].

The presence of bromine and chlorine atoms classifies this compound as a halogenated organic waste . This is a critical distinction, as halogenated compounds require specific disposal routes, primarily high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants[7][8]. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and harm aquatic ecosystems[5][9][10].

Key Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrClNOInferred from structure
Molecular Weight 276.56 g/mol Calculated
Appearance Likely a solid at room temperature[11][12]
Melting Point 180-184 °C (decomposes)[11]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocols are designed to address the various scenarios you may encounter in the laboratory. The core principle is the segregation of waste to ensure proper treatment and disposal.

Mandatory Personal Protective Equipment (PPE)

Before initiating any disposal procedure, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[1].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required[5].

  • Lab Coat: A full-length lab coat must be worn to protect from splashes and contamination[13].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood. In the event of a large spill, a respirator may be necessary[4].

Disposal Decision Tree

The following diagram outlines the decision-making process for the disposal of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and associated waste.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Disposal Procedures cluster_3 Final Disposition Start Waste Containing N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., unused reagent, contaminated consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, rinsates) WasteType->LiquidWaste Liquid Glassware Contaminated Glassware WasteType->Glassware Glassware SolidContainer Collect in a labeled 'Halogenated Organic Solid Waste' container. SolidWaste->SolidContainer LiquidContainer Collect in a labeled 'Halogenated Organic Liquid Waste' container. LiquidWaste->LiquidContainer Decon Decontaminate via triple rinse. Glassware->Decon EHS Arrange for pickup by Environmental Health & Safety (EHS). SolidContainer->EHS LiquidContainer->EHS RinseSolvent What solvent was used for rinsing? Decon->RinseSolvent HalogenatedRinse Collect rinsate in 'Halogenated Organic Liquid Waste' container. RinseSolvent->HalogenatedRinse Organic Solvent CleanGlassware Dispose of as regular lab glass or reuse. RinseSolvent->CleanGlassware Water/Detergent (after initial solvent rinse) HalogenatedRinse->LiquidContainer

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.